3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAGPISZFDLGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380034 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-38-0 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. As a Senior Application Scientist, my goal is to provide a document that transcends a simple cataloging of facts. This guide is designed to be a practical and insightful resource for professionals in the chemical and pharmaceutical sciences. We will delve into the synthesis, properties, and applications of this versatile reagent, with a focus on the underlying principles and practical considerations that are paramount in a research and development setting. The information herein is curated to support the endeavors of those working at the forefront of medicinal chemistry and materials science, providing a solid foundation for innovation.
Chemical Identity and Properties
This compound is a synthetically important organic compound, primarily utilized as a reactive intermediate in the synthesis of more complex molecules, particularly sulfonamides.
| Property | Value | Source(s) |
| CAS Number | 321309-38-0 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₉ClO₄S | [2][3][4][5][7] |
| Molecular Weight | 248.68 g/mol | [2][3][5][7] |
| IUPAC Name | This compound | [2][3][7] |
| Synonyms | 3,4-Dihydro-2H-benzo[b][9][10]dioxepine-7-sulfonyl chloride | [7] |
| Physical Form | Solid (predicted/reported by suppliers) | [1][5] |
| Boiling Point | 158-160°C at 0.1 mmHg (predicted) | [7] |
| Density | 1.439 ± 0.06 g/cm³ (predicted) | [7] |
Structural Representation:
Caption: Structure of this compound
Synthesis and Mechanism
Step 1: Synthesis of the Benzodioxepine Core
The parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, can be synthesized from catechol and 1,3-dihalopropane (e.g., 1,3-dibromopropane) via a Williamson ether synthesis.
Caption: Synthesis of the benzodioxepine core.
Step 2: Chlorosulfonation
The introduction of the sulfonyl chloride moiety onto the benzene ring is typically achieved through chlorosulfonation. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the electrophile.
Proposed Synthesis Protocol:
-
Materials: 3,4-dihydro-2H-1,5-benzodioxepine, Chlorosulfonic acid, Dichloromethane (or other inert solvent), Ice bath, Quenching solution (ice water).
-
Procedure:
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in an inert solvent like dichloromethane and cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid product can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
-
Mechanism of Chlorosulfonation:
Caption: Mechanism of chlorosulfonation.
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its function as a precursor to a wide array of sulfonamides. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
General Reaction Scheme: Sulfonamide Formation
Caption: General sulfonamide synthesis.
Significance in Medicinal Chemistry:
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[11][12] The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is also a privileged structure in drug discovery, appearing in compounds targeting the central nervous system. The combination of these two moieties can lead to novel chemical entities with potentially valuable pharmacological profiles. For instance, derivatives such as 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid have been synthesized, indicating the use of the title compound in creating libraries of potential drug candidates.[6][13][14]
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide Derivative
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a generic primary amine.
-
Materials:
-
This compound (1 equivalent)
-
Primary amine (1-1.2 equivalents)
-
A suitable base (e.g., triethylamine or pyridine, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the this compound in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
-
Upon completion, the reaction mixture can be washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions are essential.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
-
Handling:
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid, releasing HCl.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong bases, alcohols, and amines (except for controlled reactions).
-
-
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a variety of sulfonamide derivatives. Its utility is particularly pronounced in the field of drug discovery, where the benzodioxepine scaffold and the sulfonamide functional group are both well-established pharmacophores. While detailed synthetic and characterization data in the public domain is sparse, its preparation and reactions follow predictable and well-understood chemical principles. Researchers and scientists utilizing this compound should adhere to strict safety protocols due to its corrosive nature. This guide provides a foundational understanding to enable its effective and safe use in the laboratory.
References
- 1. 321309-38-0 Cas No. | 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. This compound | 321309-38-0 [m.chemicalbook.com]
- 3. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 4. Page loading... [guidechem.com]
- 5. rheniumshop.co.il [rheniumshop.co.il]
- 6. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 7. This compound | 321309-38-0 [amp.chemicalbook.com]
- 8. Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (EVT-375834) | 20513-61-5 [evitachem.com]
- 10. do.labnovo.com [do.labnovo.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 13. PubChemLite - 4-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamido)benzoic acid (C16H15NO6S) [pubchemlite.lcsb.uni.lu]
- 14. 790272-44-5|4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: A Key Intermediate in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, a crucial chemical intermediate. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights, offering a narrative grounded in the principles of synthetic chemistry and its application in medicinal chemistry. We will explore the molecule's core characteristics, its logical synthesis, its reactivity as a versatile building block, and its relevance in the development of novel therapeutics.
Core Molecular Profile
This compound is a bifunctional molecule featuring a benzodioxepine scaffold and a highly reactive sulfonyl chloride group. This combination makes it a valuable reagent for introducing the benzodioxepine moiety into target molecules, particularly in the synthesis of sulfonamide derivatives for biological screening.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 248.68 g/mol | [1][2] |
| Molecular Formula | C₉H₉ClO₄S | [1][2] |
| CAS Number | 321309-38-0 | [1][2][3] |
| Canonical SMILES | ClS(=O)(=O)C1=CC=C2OCCCOC2=C1 | [1][2] |
| Boiling Point | 158-160 °C at 0.1 mmHg | |
| Predicted Density | 1.439 g/cm³ | |
| Appearance | Typically an off-white to yellow solid |
Strategic Synthesis: A Two-Stage Approach
The synthesis of this compound is not a trivial, single-step process. It logically begins with the construction of the core heterocyclic system, followed by the introduction of the sulfonyl chloride functional group. This strategic separation ensures high yields and regiochemical control.
Stage 1: Formation of the 3,4-dihydro-2H-1,5-benzodioxepine Scaffold
The foundational benzodioxepine ring system is typically synthesized from catechol and a C3 dielectrophile. A common and effective method involves the Williamson ether synthesis using 1,3-dibromopropane.
Causality of Experimental Choices:
-
Starting Materials: Catechol provides the benzene ring pre-functionalized with the two oxygen atoms required for the dioxepine ring. 1,3-dibromopropane is the ideal three-carbon linker to form the seven-membered ring.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups of catechol, forming a nucleophilic phenoxide. This base is strong enough to initiate the reaction but not so strong as to cause unwanted side reactions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is chosen to dissolve the ionic intermediates and facilitate the Sₙ2 reaction mechanism.
-
Reaction Setup: To a solution of catechol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Addition of Electrophile: Add 1,3-dibromopropane (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.
Stage 2: Regioselective Chlorosulfonation
With the core scaffold in hand, the next critical step is the introduction of the sulfonyl chloride group onto the aromatic ring. This is achieved via an electrophilic aromatic substitution reaction.
Causality of Experimental Choices:
-
Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic reagent used for this transformation. It serves as both the source of the chlorosulfonyl group and the reaction solvent.
-
Regiochemistry: The two ether-like oxygen atoms of the dioxepine ring are activating, ortho-, para- directing groups. Steric hindrance from the fused seven-membered ring disfavors substitution at the ortho positions (C-6 and C-9). Therefore, the electrophilic substitution occurs predominantly at the C-7 (or C-8) position, which is para to one of the oxygen atoms, leading to the desired product.
-
Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent uncontrolled side reactions and degradation of the starting material.
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas trap (to handle the HCl gas byproduct), cool an excess of chlorosulfonic acid (≥ 5 eq) to 0 °C in an ice bath.
-
Substrate Addition: Add 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 5 °C.
-
Reaction Conditions: Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Quenching: Very carefully and slowly, pour the reaction mixture onto crushed ice. This step must be performed in a well-ventilated fume hood behind a safety shield due to the vigorous reaction of excess chlorosulfonic acid with water.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be used directly or recrystallized from a suitable solvent if higher purity is required.
Caption: Overall synthetic workflow for the target compound.
Reactivity and Application in Drug Discovery
The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
This reaction is fundamental to medicinal chemistry programs, as the sulfonamide group is a privileged functional group found in numerous approved drugs. It can act as a hydrogen bond donor and acceptor, contributing significantly to a molecule's binding affinity for biological targets like enzymes and receptors. The benzodioxepine portion provides a rigid, three-dimensional scaffold that can be used to orient other pharmacophoric features in space.
Key Transformation: Sulfonamide Formation
The reaction with an amine is the most common and critical application of this reagent.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Pyridine is often used as both the base and the solvent.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are used to prevent hydrolysis of the reactive sulfonyl chloride.
-
Reaction Setup: Dissolve the amine nucleophile (e.g., 4-aminobenzoic acid, 1.0 eq) in pyridine at 0 °C.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in a minimal amount of an appropriate solvent (like DCM or THF) dropwise to the amine solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add dilute HCl to the residue to protonate any remaining pyridine and precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration. Wash with water and then purify by recrystallization or column chromatography to yield the desired sulfonamide derivative, such as 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid.
References
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride safety data sheet
An In-depth Technical Guide to the Safe Handling of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
This document provides a comprehensive technical guide for the safe handling, use, and disposal of this compound (CAS No: 321309-38-0). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in laboratory and process development settings. The guidance herein synthesizes information from authoritative safety data sheets and established best practices for handling reactive sulfonyl chlorides, emphasizing the causality behind safety protocols to foster a proactive safety culture.
Introduction: Understanding the Inherent Reactivity
This compound is a valuable synthetic building block. Its utility is derived from the highly reactive sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.
However, this same reactivity is the source of its primary hazards. The compound's carbon- and sulfur-bound chlorine atoms are highly susceptible to hydrolysis. Contact with water, including atmospheric moisture or moisture in biological tissues, leads to a rapid and exothermic reaction that liberates corrosive and toxic byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the fundamental reason the compound is classified as highly corrosive and requires stringent handling protocols.
Section 1: Core Hazard Profile and Risk Assessment
A thorough understanding of the hazards is the foundation of a robust safety plan. The primary risks associated with this compound are its corrosivity and its violent reactivity with water.
GHS Hazard Classification: The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]
| Hazard Class | Category | Hazard Statement | Causality |
| Skin Corrosion / Irritation | 1A, 1B, 1C | H314: Causes severe skin burns and eye damage.[1][2] | The sulfonyl chloride group reacts with water in the skin and eyes, generating hydrochloric acid and sulfonic acid directly on the tissue surface, causing immediate and severe chemical burns. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3] | Similar to skin corrosion, the reaction in the moisture-rich environment of the eye is rapid and destructive, potentially leading to permanent injury. |
| Water Reactivity | - | Reacts violently with water.[3] | The hydrolysis of the sulfonyl chloride is highly exothermic and produces corrosive gases (HCl), which can lead to pressure buildup in sealed containers and create a corrosive and toxic atmosphere.[4][5] |
This risk profile mandates that all handling procedures are designed to prevent contact with skin, eyes, and mucous membranes, and to rigorously exclude moisture.
Section 2: A Proactive Safety Framework: The Hierarchy of Controls
Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that ranks risk control measures from most to least effective. For a reactive solid like this compound, this framework is indispensable.
Caption: Hierarchy of controls for managing risks associated with reactive sulfonyl chlorides.
-
Elimination/Substitution: While ideal, eliminating the use of this specific reagent is often not feasible for the desired chemical transformation. Substitution with a less reactive agent should be considered if the synthetic outcome is not compromised.
-
Engineering Controls (The Primary Barrier): This is the most critical level of protection. All handling of this compound MUST occur within a certified chemical fume hood to contain corrosive dust and any HCl vapors generated from contact with ambient moisture.[5] For highly sensitive operations or larger quantities, a glove box with a controlled inert atmosphere is recommended.
-
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) is mandatory. This includes comprehensive training on the specific hazards, designated areas for storage and use, and clear labeling.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must never be used as the primary means of protection. It is intended to protect from accidental splashes or brief contact.
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This SOP outlines a self-validating protocol for the safe use of this compound in a laboratory setting.
1. Pre-Experiment Verification & Preparation:
-
Fume Hood Verification: Confirm the chemical fume hood has a valid certification and that airflow is optimal.
-
Workspace De-Clutter: Ensure the workspace is clean, free of unnecessary equipment, and, most importantly, free of water sources, including aqueous solutions.
-
Assemble Materials: Have all necessary glassware (oven- or flame-dried), reagents, and inert atmosphere equipment (if needed) present in the hood before retrieving the reagent.
-
Prepare for Emergencies: Ensure an appropriate Class B/C fire extinguisher (dry chemical or CO₂) is accessible.[1][6] Locate the nearest safety shower and eyewash station and confirm the path is clear.[7][8] Prepare a neutralization agent (e.g., a container of dry sodium bicarbonate or powdered lime) for potential spills.
2. Personal Protective Equipment (PPE) Protocol:
-
Body: A flame-resistant lab coat, fully fastened.
-
Hands: Wear heavy-duty nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use.[1]
-
Eyes/Face: Wear chemical splash goggles that conform to ANSI Z87.1 standards. A full-face shield must be worn over the goggles when dispensing the solid or during any operation with a high risk of splashing. [7]
3. Dispensing the Reagent (Solid):
-
Work deep inside the fume hood, at least 6 inches from the sash.
-
To minimize dust, do not pour the solid. Use a clean, dry spatula or powder funnel to transfer the reagent from its container to the reaction vessel.
-
Immediately and securely recap the reagent bottle. The bottle should be stored under an inert atmosphere if possible.
-
Weigh the material in a tared, sealed container or directly into the reaction vessel within the hood.
4. Reaction and Quenching:
-
Reaction: If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). Add the sulfonyl chloride in portions to control the reaction rate and temperature.
-
Quenching (Critical Step): Unreacted sulfonyl chloride must be safely destroyed before workup. The reaction mixture should be slowly and carefully added to a separate, stirred vessel containing a cooled quench solution (e.g., a dilute solution of sodium bicarbonate or another weak base). Never add water or aqueous solutions directly to a vessel containing a significant amount of unreacted sulfonyl chloride.
5. Decontamination and Waste Disposal:
-
Glassware: Carefully rinse glassware with an organic solvent (e.g., acetone) to remove residual reagent before washing with water.
-
Solid Waste: All contaminated materials (gloves, weigh paper, spatulas) must be considered hazardous waste. Collect them in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: Dispose of organic and aqueous waste streams in separate, appropriately labeled containers in accordance with local regulations.[1]
Section 4: Structured Emergency Response Plan
Prompt and correct action during an emergency is critical. The following decision tree and protocols guide the response to spills and exposures.
Caption: Decision tree for emergency response to a chemical spill.
A. Spill Protocol (Minor Spill <5g, Contained in Fume Hood):
-
Alert: Alert personnel in the immediate vicinity.
-
Protect: Don the full PPE ensemble described in Section 3.
-
Contain: If necessary, use a non-reactive absorbent material (e.g., sand or vermiculite) to create a dike around the spill.
-
Neutralize: Cautiously cover the spill with a dry neutralizing agent like sodium bicarbonate or calcium carbonate.[8] Avoid creating dust. Allow it to react.
-
Collect: Carefully sweep the neutralized mixture into a designated, labeled hazardous waste container.[1] Do not use a vacuum cleaner.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.[8]
B. Personnel Exposure (First Aid): Immediate action is paramount to minimize injury.[9]
-
Skin Contact: Immediately escort the victim to a safety shower.[4] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[8] Seek immediate medical attention.[1]
-
Eye Contact: Immediately lead the victim to an eyewash station.[8] Hold the eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[1]
-
Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[3][10] Have the conscious victim rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]
Section 5: Chemical Incompatibility and Storage
Improper storage can lead to degradation of the reagent and create hazardous situations.
Incompatible Materials:
| Material/Class | Reason for Incompatibility |
| Water / Moisture | Violent, exothermic reaction generating corrosive HCl gas and sulfonic acid.[3][7][11] |
| Strong Bases (e.g., NaOH, KOH) | Violent, exothermic neutralization reaction.[7] |
| Alcohols & Amines | Exothermic reaction to form sulfonate esters and sulfonamides. Can be violent with primary/secondary amines.[7][12] |
| Strong Oxidizing Agents | Potential for vigorous or explosive reaction.[7] |
| Metals | Corrosive to many metals, especially in the presence of moisture, due to the generation of acids.[7][10] |
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Refrigeration is often recommended.[1][5]
-
The storage area should be a designated corrosives cabinet, physically segregated from incompatible materials, especially bases and aqueous solutions.[10]
-
Store locked up to restrict access to authorized personnel only.[1][3]
-
Handle and store under an inert gas like argon or nitrogen to protect from moisture and air.[3]
Conclusion
This compound is a potent chemical reagent whose safe use hinges on a disciplined and informed approach. Its primary hazards—corrosivity and water reactivity—can be fully managed by rigorously applying the hierarchy of controls, with a strong emphasis on engineering controls (fume hoods) and strict adherence to established protocols for handling, quenching, and emergency response. By understanding the chemical causality behind these safety measures, researchers can confidently and safely leverage this compound's synthetic utility.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | 321309-38-0 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Page loading... [guidechem.com]
- 7. nj.gov [nj.gov]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
This guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, a key intermediate in the preparation of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters involved in this synthetic sequence.
Introduction: The Significance of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its unique conformational properties, arising from the fusion of a rigid benzene ring with a flexible seven-membered dioxepine ring, allow for the precise spatial arrangement of functional groups, which is crucial for interactions with biological targets. Derivatives of this scaffold have been investigated for their therapeutic potential, particularly in the development of agents targeting the central nervous system. The title compound, this compound, serves as a critical building block for introducing a sulfonyl or sulfonamide moiety at the 7-position of the benzodioxepine ring system, a common strategy in drug design to modulate physicochemical properties and biological activity.
Overall Synthetic Strategy
The synthesis of this compound is a two-step process commencing with the formation of the benzodioxepine ring system, followed by the introduction of the sulfonyl chloride group onto the aromatic ring.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Core Intermediate: 3,4-dihydro-2H-1,5-benzodioxepine
The foundational step in this synthesis is the construction of the 3,4-dihydro-2H-1,5-benzodioxepine ring system. This is efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.
Mechanistic Insight: The Williamson Ether Synthesis
This reaction proceeds via a nucleophilic substitution (SN2) mechanism. Catechol is first deprotonated by a base, typically a carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion. A second, intramolecular Williamson ether synthesis then occurs, with the remaining phenoxide attacking the other end of the propyl chain to form the seven-membered ring.
Figure 2: Reaction mechanism of the Williamson ether synthesis for the formation of the benzodioxepine ring.
Detailed Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
This protocol is adapted from established literature procedures.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Pyrocatechol | 110.11 | 110 g | 1.0 |
| Potassium Carbonate | 138.21 | 276 g | 2.0 |
| 1,3-Dibromopropane | 201.86 | 303 g | 1.5 |
| Dimethylformamide (DMF) | - | 800 mL | - |
| Diethyl Ether | - | As needed | - |
| 3N Sodium Hydroxide | - | As needed | - |
| Sodium Sulfate | - | As needed | - |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, add pyrocatechol (110 g), potassium carbonate (276 g), 1,3-dibromopropane (303 g), and absolute dimethylformamide (800 mL).
-
Heat the reaction mixture to 120°C with vigorous stirring and maintain this temperature for 48 hours.
-
After the reaction is complete, cool the suspension to room temperature.
-
Filter the mixture under suction and wash the residue with diethyl ether.
-
Pour the filtrate into 4 L of water and extract with diethyl ether.
-
Wash the combined ether extracts twice with 3N sodium hydroxide solution, followed by washing with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation (118-120°C at 11 mm Hg) to yield 3,4-dihydro-2H-1,5-benzodioxepine.
Expected Yield: Approximately 41%[1]
Part 2: Synthesis of this compound
The second and final step is the introduction of the sulfonyl chloride functionality onto the aromatic ring of the benzodioxepine core. This is achieved via an electrophilic aromatic substitution reaction, specifically chlorosulfonation.
Mechanistic Insight: Electrophilic Aromatic Substitution (Chlorosulfonation)
Chlorosulfonation is a classic example of electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (ClSO2+), which is generated in situ. The electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine attacks the electrophilic sulfur atom of the chlorosulfonium ion, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base (typically chloride ion from the reaction) then removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final product. The ether linkages on the benzodioxepine ring are ortho-, para-directing, and activating, thus favoring substitution at the 7-position (para to one of the ether oxygens).
Figure 3: Mechanism of electrophilic aromatic chlorosulfonation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the chlorosulfonation of aromatic compounds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4-dihydro-2H-1,5-benzodioxepine | 150.17 | 15.0 g | 0.1 |
| Chlorosulfonic Acid | 116.52 | 34.95 g (20 mL) | 0.3 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Crushed Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a fume hood, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (15.0 g) in dichloromethane (100 mL) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (20 mL) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Product Characterization
This compound
-
Appearance: Expected to be a solid.
-
Purity: To be assessed by standard analytical techniques such as HPLC and NMR.
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6-7.8 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.3 (t, 4H, O-CH₂), ~2.2 (p, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155-160 (Ar-C-O), ~130-140 (Ar-C-S), ~120-130 (Ar-C-H), ~115-120 (Ar-C-H), ~70 (O-CH₂), ~30 (CH₂).
-
IR (KBr, cm⁻¹): ~1370 & 1170 (S=O stretch), ~1250 (Ar-O-C stretch), ~700-800 (C-S stretch).
-
Mass Spectrometry (EI): m/z (%) 248 (M⁺), 149 (M⁺ - SO₂Cl).
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic fumes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
1,3-Dibromopropane is a lachrymator and should be handled with care in a fume hood.
-
The workup procedure involving the quenching of chlorosulfonic acid with ice is highly exothermic and should be performed cautiously.
Conclusion
The synthesis of this compound is a robust two-step process that provides access to a valuable building block for pharmaceutical research. The procedures outlined in this guide, based on established chemical principles, offer a reliable pathway to this important intermediate. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.
References
- 1. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Page loading... [wap.guidechem.com]
- 4. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 5. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
An In-depth Technical Guide on the Synthesis and Applications of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a key intermediate in the synthesis of a variety of compounds with significant potential in medicinal chemistry. The benzodioxepine moiety is a structural motif found in a range of biologically active molecules, and the addition of a reactive sulfonyl chloride group at the 7-position provides a versatile handle for further chemical modifications. This allows for the introduction of diverse functionalities, making it a valuable building block for the synthesis of novel therapeutic agents. The unique seven-membered ring of the benzodioxepine core imparts specific conformational properties that can be exploited in drug design to optimize interactions with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical entity.
Synthesis of this compound: A Step-by-Step Protocol
The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, using chlorosulfonic acid. The electron-donating nature of the two ether oxygen atoms activates the aromatic ring, directing the bulky chlorosulfonyl group primarily to the para position (position 7).
Experimental Protocol: Chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine
This protocol is based on established procedures for the chlorosulfonation of activated aromatic compounds.
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel. Caution: This reaction is exothermic and releases HCl gas. It is crucial to perform this step in a well-ventilated fume hood and maintain the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This will quench the excess chlorosulfonic acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.
DOT Script for Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization and Data
The successful synthesis of this compound must be confirmed through rigorous analytical techniques. The following table summarizes the key physical and spectroscopic data for both the starting material and the final product.
| Property | 3,4-dihydro-2H-1,5-benzodioxepine | This compound |
| Molecular Formula | C₉H₁₀O₂ | C₉H₉ClO₄S |
| Molecular Weight | 150.17 g/mol | 248.68 g/mol |
| CAS Number | 7216-18-4[1] | 321309-38-0[2][3][4][5][6] |
| Appearance | Colorless liquid or solid | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-6.8 (m, 4H, Ar-H), ~4.2 (t, 4H, O-CH₂), ~2.2 (p, 2H, CH₂) | ~7.6-7.0 (m, 3H, Ar-H), ~4.3 (t, 4H, O-CH₂), ~2.3 (p, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C: ~148, ~122, ~121; Aliphatic C: ~70, ~30 | Aromatic C: ~150, ~145, ~125, ~120; Aliphatic C: ~71, ~30 |
| IR (cm⁻¹) | ~3050 (Ar-H), ~2950 (C-H), ~1250 (C-O) | ~3100 (Ar-H), ~2950 (C-H), ~1370 & ~1170 (S=O), ~1250 (C-O) |
Note: The NMR and IR data are predicted values based on the chemical structures and typical spectral ranges for the functional groups present. Actual experimental values may vary slightly.
DOT Script for Characterization Workflow
References
- 1. academicjournals.org [academicjournals.org]
- 2. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 3. Page loading... [guidechem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 6. rheniumshop.co.il [rheniumshop.co.il]
A Comprehensive Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a conformationally flexible seven-membered benzodioxepine ring with a reactive sulfonyl chloride group, makes it a valuable building block for the synthesis of novel therapeutic agents. The benzodioxepine moiety is a recognized pharmacophore present in numerous biologically active compounds, while the sulfonyl chloride functional group serves as a key handle for introducing a sulfonamide linkage, a cornerstone of many established and experimental drugs.[1][2] This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this important synthetic intermediate, offering field-proven insights for researchers engaged in the development of new pharmaceuticals.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 321309-38-0 | [3][4] |
| Molecular Formula | C9H9ClO4S | [3][4] |
| Molecular Weight | 248.68 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| Boiling Point | 158-160 °C at 0.1 mmHg | [5] |
| Density | 1.439 ± 0.06 g/cm³ (predicted) | [5] |
| SMILES | ClS(=O)(=O)C1=CC=C2OCCCOC2=C1 | [4] |
| InChIKey | ADAGPISZFDLGCR-UHFFFAOYSA-N | [4] |
Safety Information:
This compound is classified as a corrosive solid.[3] It can cause severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).[3][6]
Synthesis and Mechanistic Insights
The synthesis of this compound is a two-step process that begins with the preparation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine.
Part 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Scaffold
The formation of the seven-membered benzodioxepine ring is typically achieved through a Williamson ether synthesis. This involves the reaction of a catechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane. The reaction is base-mediated to deprotonate the phenolic hydroxyl groups, thereby activating them for nucleophilic attack.
Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine catechol (1.0 eq), potassium carbonate (2.5 eq), and 1,3-dibromopropane (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 48 hours. The causality behind using a high temperature and a polar aprotic solvent like DMF is to ensure sufficient energy for the bimolecular nucleophilic substitution and to effectively solvate the potassium cation, thereby enhancing the nucleophilicity of the phenoxide ions.
-
Work-up: After cooling to room temperature, filter the suspension to remove inorganic salts. Pour the filtrate into water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with 3N sodium hydroxide solution to remove any unreacted catechol, followed by a water wash until neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.
Part 2: Chlorosulfonylation of the Benzodioxepine Ring
The introduction of the sulfonyl chloride group onto the aromatic ring is achieved via an electrophilic aromatic substitution reaction, specifically chlorosulfonation. Chlorosulfonic acid is a highly reactive reagent used for this purpose. The substitution typically occurs at the position para to the electron-donating ether linkages due to steric hindrance at the ortho positions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (excess, e.g., 5-10 eq) to 0 °C in an ice bath.
-
Reaction Execution: Add 3,4-dihydro-2H-1,5-benzodioxepine dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C. The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The low temperature is critical to control the exothermicity of the reaction and to minimize potential side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford the purified this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The protons of the dioxepine ring will exhibit characteristic signals in the aliphatic region, with the methylene groups adjacent to the oxygen atoms appearing as triplets around δ 4.0-4.5 ppm, and the central methylene group as a quintet around δ 2.0-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the range of δ 110-160 ppm. The carbons of the dioxepine ring will be observed in the aliphatic region, with the carbons bonded to oxygen appearing around δ 60-70 ppm and the central carbon at approximately δ 30 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately 1370 cm⁻¹ and 1170 cm⁻¹. Other significant peaks will include C-O-C stretching vibrations of the ether linkages and C-H stretching of the aromatic and aliphatic moieties.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine and sulfur. Fragmentation patterns will likely involve the loss of SO₂Cl and cleavage of the dioxepine ring.
Reactivity and Synthetic Applications
The primary utility of this compound in drug discovery lies in its ability to readily form sulfonamides upon reaction with primary and secondary amines. This reaction is a robust and widely employed method for the synthesis of a diverse range of biologically active molecules.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Execution: To this solution, add the desired primary or secondary amine (1.1-1.2 eq) followed by a base such as pyridine or triethylamine (1.5-2.0 eq). The base is essential to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
The benzodioxepine scaffold has been incorporated into molecules with a range of biological activities, including β-adrenergic stimulants.[2] The ability to readily synthesize a library of sulfonamide derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. Its synthesis, while requiring careful handling of corrosive reagents, is straightforward and proceeds in good yield. The reactivity of the sulfonyl chloride group allows for the facile introduction of a wide variety of amine-containing fragments, making it an ideal tool for generating chemical libraries for high-throughput screening and lead optimization. This guide provides the necessary foundational knowledge for researchers to confidently and safely incorporate this important reagent into their synthetic strategies for the discovery of next-generation pharmaceuticals.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0229949) [np-mrd.org]
- 2. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 5. This compound | 321309-38-0 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
Navigating the Synthesis and Application of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: A Technical Guide for Researchers
For chemists engaged in the intricate dance of drug discovery and novel material synthesis, the strategic selection of building blocks is paramount. Among the vast arsenal of reactive intermediates, 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride emerges as a molecule of significant interest. Its unique bicyclic structure, combining a hydrophilic dioxepine ring with a reactive sulfonyl chloride moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, chemical properties, and applications, with a focus on empowering researchers to effectively harness its synthetic potential.
Core Molecular Attributes and Commercial Availability
At its heart, this compound is an aromatic sulfonyl chloride. The presence of the electron-donating dioxepine ring system influences the reactivity of the sulfonyl chloride group, making it a valuable reagent for the synthesis of sulfonamides and other derivatives.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 321309-38-0 | [1][2] |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| Purity | Commonly available at ≥97% | [3] |
The commercial availability of this reagent can be variable. While it is listed by several major chemical suppliers, including Thermo Scientific (Maybridge), Apollo Scientific, and ChemBridge, it is often not held in stock and may require custom synthesis or be subject to significant lead times.[2][3][4] Researchers are advised to inquire directly with suppliers regarding current availability and batch-specific purity.
Strategic Synthesis: A Plausible Two-Step Approach
While specific, peer-reviewed synthesis protocols for this compound are not readily found in the public domain, a robust and logical synthetic route can be devised based on established methodologies for the preparation of analogous aryl sulfonyl chlorides. The most probable pathway involves a two-step process: the sulfonation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, followed by chlorination of the resulting sulfonic acid.
Caption: Plausible two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
The following protocol is an adapted procedure based on general methods for the synthesis of aryl sulfonyl chlorides. It is designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.
Step 1: Sulfonation of 3,4-dihydro-2H-1,5-benzodioxepine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) to a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The resulting sulfonic acid may precipitate. If it remains in solution, extract the aqueous layer with an organic solvent to remove any unreacted starting material. The aqueous solution containing the sulfonic acid can be used directly in the next step or the product can be isolated by removal of water under reduced pressure.
Step 2: Chlorination of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid
-
Reaction Setup: To the crude sulfonic acid from the previous step, add thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction Monitoring: Monitor the reaction by TLC until the sulfonic acid is consumed.
-
Isolation and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the desired this compound.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound lies in its ability to act as a versatile electrophile, readily reacting with a wide range of nucleophiles. This reactivity is centered at the sulfur atom of the sulfonyl chloride group.
Formation of Sulfonamides: A Gateway to Bioactive Molecules
The most prominent application of this reagent is in the synthesis of sulfonamides. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base such as triethylamine or pyridine, proceeds readily to form the corresponding sulfonamide linkage.
Caption: General scheme for sulfonamide synthesis.
This reactivity has been leveraged to create a variety of sulfonamide derivatives with potential applications in medicinal chemistry. For instance, the reaction with amino acids or their esters leads to the formation of N-sulfonylated amino acid derivatives, a class of compounds with known biological activities. Examples of such derivatives that have been synthesized include:
-
3-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamido)propanoic acid
-
2-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid
-
4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid [5]
The benzodioxepine moiety in these molecules can serve as a bioisostere for other aromatic systems, potentially modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the 7.0-8.0 ppm region, showing characteristic coupling patterns. - Aliphatic protons of the dioxepine ring, likely appearing as multiplets in the 3.0-5.0 ppm range. |
| ¹³C NMR | - Aromatic carbons in the 120-150 ppm range. - Aliphatic carbons of the dioxepine ring in the 60-80 ppm range. |
| IR Spectroscopy | - Strong, characteristic S=O stretching bands around 1370-1350 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). - C-O-C stretching bands of the dioxepine ring. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. - Fragmentation patterns corresponding to the loss of SO₂Cl, Cl, and cleavage of the dioxepine ring. |
Safety, Handling, and Storage
As with all sulfonyl chlorides, this compound is a corrosive and moisture-sensitive compound.[6]
-
Handling: It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. Its utility as a precursor to a diverse range of sulfonamides makes it an attractive starting material for the development of new therapeutic agents. While its commercial availability may require careful planning, its synthetic accessibility via a plausible two-step route makes it a feasible target for laboratory-scale synthesis. As the quest for new molecular entities with enhanced biological activity continues, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical and pharmaceutical research.
References
- 1. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 2. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. Hit2Lead | this compound | CAS# 321309-38-0 | MFCD02681959 | BB-4034396 [hit2lead.com]
- 5. 790272-44-5|4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
A Theoretical and Practical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: A Key Intermediate in Medicinal Chemistry
This technical guide provides an in-depth analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, a molecule of significant interest in the field of drug discovery and development. We will explore its synthesis, theoretical underpinnings, and practical applications, offering a comprehensive resource for researchers, chemists, and pharmacologists.
Introduction: The Significance of a Versatile Scaffold
This compound (DBSC) is an aromatic sulfonyl chloride featuring a bicyclic structure composed of a benzene ring fused to a seven-membered dioxepine ring. Its chemical formula is C₉H₉ClO₄S, and it has a molecular weight of approximately 248.68 g/mol .[1][2] The true value of DBSC lies in its role as a versatile synthetic intermediate. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of amines, alcohols, and other nucleophiles. This reactivity allows for the facile introduction of the 3,4-dihydro-2H-1,5-benzodioxepine moiety into larger molecular frameworks, a scaffold that is present in a number of biologically active compounds.[3]
The benzodioxepine core is of particular interest in medicinal chemistry due to its conformational flexibility and its ability to present substituents in specific three-dimensional orientations, which is crucial for molecular recognition and binding to biological targets.[4] This guide will delve into the theoretical aspects that govern the behavior of DBSC, providing a foundation for its rational use in the synthesis of novel chemical entities with therapeutic potential.
Synthesis and Characterization of DBSC
The synthesis of this compound typically starts from the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine. The introduction of the sulfonyl chloride group onto the aromatic ring is a critical step, generally achieved through chlorosulfonation.
Proposed Synthetic Pathway
A plausible and commonly employed method for the synthesis of aryl sulfonyl chlorides is direct chlorosulfonation using chlorosulfonic acid (ClSO₃H).
Reaction Scheme:
-
Starting Material: 3,4-dihydro-2H-1,5-benzodioxepine
-
Reagent: Chlorosulfonic acid (ClSO₃H)
-
Solvent: Typically, the reaction is run neat or in a chlorinated solvent like dichloromethane (CH₂Cl₂) at low temperatures.
-
Work-up: Quenching of the reaction mixture with ice, followed by extraction and purification.
The electrophilic aromatic substitution reaction is directed by the ether oxygens of the dioxepine ring, which are ortho-, para-directing. The 7-position is sterically accessible and electronically activated, making it the likely site of sulfonation.
Caption: Proposed synthetic route for DBSC.
Characterization Techniques
The structural elucidation and purity assessment of DBSC would be accomplished using a combination of spectroscopic and chromatographic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm range, with splitting patterns indicative of the substitution pattern. Protons of the dioxepine ring would appear as multiplets in the 4-5 ppm (O-CH₂) and 2-3 ppm (CH₂) regions. |
| ¹³C NMR | Aromatic carbons in the 120-150 ppm range, with the carbon attached to the sulfonyl group being significantly deshielded. Aliphatic carbons of the dioxepine ring would be observed in the 20-70 ppm range. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. C-O-C stretching of the ether linkages would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) and isotopic pattern characteristic of a chlorine-containing compound would be observed. Fragmentation patterns would likely show the loss of SO₂Cl. |
| HPLC | A single major peak would indicate the purity of the compound. |
Theoretical Studies and Computational Analysis of DBSC
Conformational Analysis of the Benzodioxepine Ring
The seven-membered dioxepine ring in DBSC is not planar and can adopt several low-energy conformations. The two most likely conformations are the chair and the twist-boat (or skew) forms.[4] The conformational preference is crucial as it dictates the spatial arrangement of the entire molecule and, consequently, its interaction with biological macromolecules.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to determine the relative energies of these conformers and the energy barriers for their interconversion. Studies on similar benzodioxepine derivatives have shown that the chair conformation is often the most stable.[4]
Caption: Conformational equilibrium of the dioxepine ring.
Electronic Properties and Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride group is a strong electron-withdrawing group. This has two major consequences:
-
Deactivation of the Aromatic Ring: The aromatic ring of DBSC is deactivated towards further electrophilic substitution.
-
High Electrophilicity of the Sulfur Atom: The sulfur atom is highly electron-deficient and thus very susceptible to nucleophilic attack.
Computational chemistry can provide valuable insights into the electronic structure of DBSC.
-
Molecular Electrostatic Potential (MEP) Maps: An MEP map would visually demonstrate the electron-rich and electron-deficient regions of the molecule. The area around the sulfur atom would show a strong positive potential (blue), indicating its high electrophilicity, while the oxygen atoms of the sulfonyl and dioxepine groups would exhibit negative potential (red), highlighting their nucleophilic character.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For DBSC, the LUMO is expected to be localized on the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond, confirming its role as the primary site for nucleophilic attack.
Reactivity and Synthetic Applications
The primary utility of this compound is as a precursor for the synthesis of a wide range of derivatives, most notably sulfonamides.
Synthesis of Sulfonamides
The reaction of DBSC with primary or secondary amines in the presence of a base (like pyridine or triethylamine) readily affords the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous drugs.[3]
Caption: General reaction for the synthesis of sulfonamides from DBSC.
Potential Therapeutic Applications of DBSC Derivatives
Sulfonamides derived from DBSC are of interest in several therapeutic areas. The benzodioxepine moiety can impart favorable pharmacokinetic properties and contribute to the overall binding affinity of the molecule to its target. Potential applications include:
-
Antimicrobial Agents: The sulfonamide group is a classic antibacterial pharmacophore.
-
Anticancer Agents: Many modern targeted cancer therapies incorporate the sulfonamide moiety.
-
Carbonic Anhydrase Inhibitors: This class of drugs, used to treat glaucoma and other conditions, often features a sulfonamide group.
-
Antiviral and Anti-inflammatory agents. [3]
Experimental Protocols
The following are illustrative, non-validated protocols for the synthesis of DBSC and a derivative. Appropriate safety precautions should be taken when handling these hazardous chemicals.
Synthesis of this compound
-
To a stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add chlorosulfonic acid (3 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Synthesis of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
-
Dissolve this compound (1 equivalent) in pyridine.
-
To this solution, add benzylamine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its reactivity is dominated by the highly electrophilic sulfonyl chloride group. Theoretical considerations, particularly regarding the conformation of the dioxepine ring and the electronic properties of the sulfonyl chloride moiety, provide a rational basis for the design and synthesis of novel derivatives. The ease with which it can be converted into a diverse array of sulfonamides makes it a key intermediate in the quest for new therapeutic agents. Further computational and experimental studies on this molecule and its derivatives are warranted to fully explore its potential in drug discovery.
References
- 1. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Synthesis of Novel Sulfonamides via Reaction of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with Primary Amines
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides through the reaction of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with various primary amines. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] The benzodioxepine moiety offers a unique and conformationally constrained scaffold that can be exploited to modulate the physicochemical and pharmacological properties of new chemical entities.[4][5] This document outlines the underlying reaction mechanism, provides step-by-step experimental procedures, discusses potential side reactions and troubleshooting, and presents a framework for the characterization of the resulting sulfonamide products.
Introduction: The Significance of the Benzodioxepine Sulfonamide Scaffold
The synthesis of novel sulfonamides is a critical endeavor in drug discovery.[1][2] The sulfonamide group acts as a versatile pharmacophore, capable of engaging in key hydrogen bonding interactions with biological targets.[6] Its incorporation into drug candidates can enhance properties such as water solubility, bioavailability, and metabolic stability when compared to analogous amides.[6]
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold provides a semi-rigid seven-membered ring fused to a benzene ring. This structural feature can impart favorable conformational pre-organization for target binding and allows for diverse substitution patterns to explore structure-activity relationships (SAR). The combination of this privileged scaffold with the sulfonamide linker offers a powerful strategy for the development of novel therapeutics targeting a range of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][3]
Reaction Mechanism: Nucleophilic Substitution
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution reaction at the sulfur atom.[7] The nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[7][8]
Figure 1. General mechanism for sulfonamide formation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-substituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides.
Materials and Equipment
-
Reactants:
-
Base:
-
Pyridine (anhydrous) or Triethylamine (TEA)
-
-
Solvent:
-
Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
-
Workup Reagents:
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system or recrystallization apparatus
-
Standard Reaction Protocol
Figure 2. Experimental workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.[7][8]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed.[8]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution, and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[7][8]
Key Reaction Parameters
The success of the sulfonylation reaction is dependent on several key parameters, which can be optimized for different primary amines.
| Parameter | Recommended Range | Rationale & Field Insights |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.05:1 to 1.2:1 | A slight excess of the amine can help to ensure complete consumption of the more valuable sulfonyl chloride. However, a large excess can complicate purification. |
| Base (equivalents) | 1.1 - 1.5 | A slight excess of a non-nucleophilic base like pyridine or TEA is crucial to neutralize the HCl byproduct and prevent protonation of the primary amine, which would render it non-nucleophilic.[8][14] |
| Temperature | 0 °C to Room Temp. | The initial addition at 0 °C helps to control the exothermicity of the reaction and minimize side reactions. Allowing the reaction to proceed at room temperature is typically sufficient for completion.[8][14] |
| Solvent | Anhydrous DCM, THF | Aprotic, non-nucleophilic solvents are essential to prevent hydrolysis of the sulfonyl chloride.[8] Ensure solvents are truly anhydrous. |
| Reaction Time | 2 - 24 hours | Reaction time is highly dependent on the nucleophilicity of the primary amine. Monitor by TLC to determine the point of completion.[8] |
Troubleshooting and Side Reactions
| Potential Issue | Likely Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride due to hydrolysis.[8] 2. Poorly nucleophilic amine. | 1. Use freshly purchased or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. For less reactive amines, consider a stronger base or higher reaction temperature. A different synthetic route may be necessary. |
| Formation of a Polar Byproduct (Sulfonic Acid) | Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[8] | Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere. |
| Di-sulfonylation of Primary Amine | The primary sulfonamide product can be deprotonated by the base and react with another equivalent of sulfonyl chloride.[8] | Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Avoid high temperatures and prolonged reaction times after the initial product has formed.[8] |
| Difficult Purification | Excess amine or base remaining in the crude product. | Perform the recommended acidic and basic washes during the workup to remove these impurities before chromatographic purification.[7] |
Characterization of Products
The synthesized N-substituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing characteristic signals for the aromatic, dioxepine, and amine-derived protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
Conclusion
The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of a novel class of sulfonamides. The protocols and insights provided in this application note offer a robust starting point for researchers in medicinal chemistry and drug discovery to generate libraries of these compounds for biological evaluation. Careful control of reaction conditions and rigorous purification are key to obtaining high-purity materials for subsequent studies.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. rheniumshop.co.il [rheniumshop.co.il]
- 11. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 12. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 13. pschemicals.com [pschemicals.com]
- 14. cbijournal.com [cbijournal.com]
Application Note: A Detailed Protocol for the Synthesis of N-Substituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides
Introduction: The Utility of the Benzodioxepine Moiety in Sulfonamide Drug Discovery
Sulfonamides are a cornerstone of medicinal chemistry, representing a privileged scaffold found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] The biological activity of these compounds can be finely tuned by modifying the substituents on both the sulfonyl group and the amide nitrogen. The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a valuable building block in this context. Its unique seven-membered heterocyclic ring fused to a benzene ring imparts specific conformational properties and can modulate key physicochemical parameters such as lipophilicity and metabolic stability, making it an attractive moiety for modern drug design.[3]
This application note provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamides via the reaction of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with various primary and secondary amines. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present the information with clarity for researchers, scientists, and drug development professionals.
Reaction Principle: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, which is an excellent leaving group. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.[1][4]
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes expert insights to ensure reproducibility and high yields.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight | Supplier Example |
| This compound | 321309-38-0 | C₉H₉ClO₄S | 248.68 g/mol | Thermo/Maybridge |
| Aniline (Example Amine) | 62-53-3 | C₆H₇N | 93.13 g/mol | Sigma-Aldrich |
| Pyridine (Base) | 110-86-1 | C₅H₅N | 79.10 g/mol | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Acros Organics |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 g/mol | Fisher Scientific |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 g/mol | VWR Chemicals |
| Sodium Bicarbonate (Saturated aq.) | 144-55-8 | NaHCO₃ | 84.01 g/mol | J.T. Baker |
| Brine (Saturated aq. NaCl) | 7647-14-5 | NaCl | 58.44 g/mol | LabChem |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar to remove any adsorbed moisture.
-
Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add the amine (e.g., Aniline, 1.1 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M relative to the sulfonyl chloride).
Expert Insight: Anhydrous conditions are critical. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive and will reduce the final yield.[5][6] Using a slight excess (1.1 eq) of the amine ensures the complete consumption of the more valuable sulfonyl chloride.
Step 2: Base Addition
-
Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Slowly add pyridine (1.5 eq) to the solution via syringe. A slight exotherm may be observed.
Expert Insight: The reaction is cooled to 0 °C to moderate the reaction rate and prevent potential side reactions. Pyridine is a common choice as it is an effective HCl scavenger and also acts as a nucleophilic catalyst.[7]
Step 3: Sulfonyl Chloride Addition
-
In a separate, dry vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the cold, stirred amine/pyridine mixture over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.
Expert Insight: Slow, dropwise addition is crucial to control the reaction's exothermicity and maintain a consistent temperature, which is key for achieving a clean reaction profile and high yield.
Step 4: Reaction Progression and Monitoring
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 6-18 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 3:1 Hexanes/Ethyl Acetate). The consumption of the sulfonyl chloride (starting material) and the appearance of a new, typically lower Rf spot (the product) indicates the reaction is proceeding.
Step 5: Aqueous Workup
-
Upon completion, dilute the reaction mixture with an additional volume of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 25 mL) - to remove pyridine and excess amine.
-
Water (1 x 25 mL) - to remove water-soluble impurities.
-
Saturated NaHCO₃ solution (1 x 25 mL) - to neutralize any remaining acid.
-
Brine (1 x 25 mL) - to begin the drying process and break any emulsions.
-
Expert Insight: This specific washing sequence is a self-validating purification step. Each wash is designed to systematically remove a class of impurities, simplifying the final purification.[1]
Step 6: Drying and Concentration
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. The MgSO₄ should appear free-flowing, not clumped.
-
Filter the mixture through a cotton plug or filter paper to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 7: Purification and Characterization
-
Purify the crude solid or oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate).
-
Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the pure N-substituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide.
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualized Experimental Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. cbijournal.com [cbijournal.com]
The Versatile Scaffolding of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. Among the myriad of heterocyclic systems, the 3,4-dihydro-2H-1,5-benzodioxepine moiety has emerged as a "privileged scaffold".[1][2][3] Its unique conformational properties, arising from the fusion of a rigid benzene ring with a flexible seven-membered dioxepine ring, provide an excellent platform for the spatial presentation of pharmacophoric elements.[4] This application note delves into the utility of a key derivative, 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (1) , as a versatile building block for the synthesis of novel sulfonamide derivatives with significant potential in medicinal chemistry.
The introduction of a sulfonyl chloride group at the 7-position of the benzodioxepine ring system transforms it into a highly reactive intermediate, primed for the synthesis of a diverse library of sulfonamides. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The combination of the benzodioxepine scaffold with the sulfonamide functional group offers a compelling strategy for the development of novel therapeutic agents.
Core Synthesis Protocol: Preparation of N-Substituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides
The reaction of this compound with a primary or secondary amine is a robust and high-yielding method for the synthesis of the corresponding sulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. The use of a non-nucleophilic base is generally required to quench the HCl generated during the reaction.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and a representative aniline derivative.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound (1) | 321309-38-0 | 248.68 | 1.0 |
| Substituted Aniline (e.g., 4-methoxyaniline) | 104-94-9 | 123.15 | 1.1 |
| Pyridine | 110-86-1 | 79.10 | 2.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the substituted aniline (1.1 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add pyridine (2.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide.
Expected Outcome:
This procedure is expected to yield the corresponding sulfonamide in good to excellent yields (typically 70-95%), depending on the nature of the substituted aniline used. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of N-substituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The derivatives of this compound are of significant interest in the development of novel therapeutic agents, particularly those targeting the central nervous system. The benzodioxepine scaffold is a key structural feature in a number of biologically active compounds, including antagonists of the serotonin 5-HT6 receptor, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease.[8][9][10]
The sulfonamide linkage provides a versatile handle for modulating the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug-like properties. Furthermore, the nitrogen atom of the sulfonamide can be further functionalized, allowing for the introduction of additional diversity and the fine-tuning of biological activity.
Case Study: Targeting Serotonergic Pathways
The serotonergic system is a key target for the treatment of a wide range of neurological and psychiatric disorders, including depression, anxiety, and cognitive impairment. Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that act by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold can be envisioned as a core element in the design of novel ligands for serotonin receptors or transporters. By synthesizing a library of N-substituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides, researchers can explore the structure-activity relationships (SAR) for a given biological target. For instance, varying the nature of the substituent on the sulfonamide nitrogen can have a profound impact on the binding affinity and selectivity of the compound.
Caption: Potential mechanism of action for a benzodioxepine-sulfonamide derivative as a serotonin reuptake inhibitor.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel sulfonamide derivatives with significant potential in medicinal chemistry. The straightforward and high-yielding nature of its reaction with amines, combined with the favorable pharmacological properties of the benzodioxepine scaffold, makes it an attractive building block for the development of new therapeutic agents. Further exploration of the chemical space accessible from this intermediate is warranted and holds promise for the discovery of new drugs targeting a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 790272-44-5|4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google Patents [patents.google.com]
- 9. ClinPGx [clinpgx.org]
- 10. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Derivatives: A Detailed Guide for Medicinal Chemists
This comprehensive guide provides detailed protocols and scientific rationale for the synthesis, characterization, and potential applications of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivatives. This class of compounds is of significant interest to researchers in drug discovery, leveraging the unique structural and electronic properties of the benzodioxepine scaffold combined with the well-established pharmacological importance of the sulfonamide functional group. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further analogue development and structure-activity relationship (SAR) studies.
Introduction: The Scientific Rationale
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold presents a fascinating structural motif in medicinal chemistry. It is a conformationally flexible seven-membered ring fused to a benzene ring, which allows for precise spatial orientation of substituents for optimal interaction with biological targets.[1] This scaffold is a key component in a variety of biologically active molecules, with derivatives showing promise for applications targeting the central nervous system and cardiovascular system.[1]
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern pharmacology.[2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The ability of the sulfonamide group to act as a bioisostere for carboxylic acids, coupled with its hydrogen bonding capabilities and metabolic stability, makes it a highly valuable functional group in drug design.[5]
By combining these two pharmacologically relevant moieties, the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivatives offers a promising avenue for the discovery of novel therapeutic agents. This guide will detail a reliable synthetic pathway to access these compounds, starting from commercially available precursors.
Overall Synthetic Strategy
The preparation of the target sulfonamide derivatives is approached through a logical and efficient three-step synthetic sequence. This strategy is designed to be modular, allowing for the facile introduction of diversity in the final step to generate a library of compounds for biological screening.
Figure 1: Overall synthetic workflow for the preparation of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivatives.
Part 1: Synthesis of the Core Scaffold
Protocol 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
This protocol details the synthesis of the foundational benzodioxepine ring system via a Williamson ether synthesis, reacting catechol with 1,3-dibromopropane.
Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers. In this intramolecular variation, the two hydroxyl groups of catechol act as nucleophiles, displacing the bromide leaving groups on 1,3-dibromopropane to form the seven-membered ring. The use of a strong base, potassium carbonate, is essential to deprotonate the weakly acidic phenolic hydroxyl groups, thereby activating them for nucleophilic attack. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cations, enhancing the nucleophilicity of the phenoxide ions. The elevated temperature is necessary to overcome the activation energy of the reaction.
Materials:
-
Catechol
-
1,3-Dibromopropane
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
3M Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (11.0 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 80 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 1,3-dibromopropane (20.2 g, 0.1 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 48 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the suspension to remove the inorganic salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and the ether washings and pour into 400 mL of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with 3M sodium hydroxide solution (2 x 50 mL) to remove any unreacted catechol.
-
Wash the organic layer with saturated sodium chloride solution (brine) until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Boiling Point | 118-120 °C at 11 mmHg | |
| Appearance | Colorless oil | [6] |
Table 1: Physical and Chemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine.
Part 2: Functionalization of the Aromatic Ring
Protocol 2: Synthesis of this compound
This protocol describes the chlorosulfonation of the benzodioxepine scaffold, an electrophilic aromatic substitution reaction, to introduce the sulfonyl chloride group.
Rationale: The introduction of the sulfonyl chloride moiety is achieved through electrophilic aromatic substitution using chlorosulfonic acid. The ether linkages on the benzodioxepine ring are ortho-, para-directing activators. Therefore, the sulfonation is expected to occur at the positions para to the ether oxygens. Due to steric hindrance, substitution at the 7-position is favored. Chlorosulfonic acid serves as both the reagent and the solvent in this reaction. The reaction is conducted at low temperatures to control the reactivity and prevent potential side reactions. The careful quenching of the reaction mixture with ice is crucial to safely decompose the excess chlorosulfonic acid and precipitate the product.
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a minimal amount of dichloromethane.
-
Add the solution of the benzodioxepine dropwise to the cold chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉ClO₄S | [7] |
| Molecular Weight | 248.68 g/mol | [7] |
| CAS Number | 321309-38-0 | [7] |
Table 2: Physical and Chemical Properties of this compound.
Part 3: Synthesis of the Final Sulfonamide Derivatives
Protocol 3: General Procedure for the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Derivatives
This protocol provides a general method for the synthesis of the target sulfonamides by reacting the sulfonyl chloride intermediate with a variety of primary and secondary amines.
Rationale: The formation of the sulfonamide bond is a nucleophilic acyl substitution reaction at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride and displacing the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent depends on the solubility of the reactants, with dichloromethane, acetonitrile, or THF being common options.
Materials:
-
This compound
-
A desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Acetonitrile
-
1M Hydrochloric acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent (e.g., DCM).
-
Add the desired amine (1.1 equivalents) and the base (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1M hydrochloric acid to remove excess amine and base.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
Part 4: Characterization of the Final Products
A thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following analytical techniques are recommended:
Figure 2: Logical workflow for the characterization of the synthesized sulfonamide derivatives.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzodioxepine ring, the methylene protons of the seven-membered ring, and the protons of the amine-derived portion of the molecule. The N-H proton of a secondary sulfonamide will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the dioxepine ring and the N-substituent.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the target compound.
-
FT-IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), the N-H stretching of a secondary sulfonamide (around 3300 cm⁻¹), and C-O stretching of the ether linkages.
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (δ 6.8-7.8 ppm), Dioxepine CH₂ protons (δ 4.0-4.5 and 2.0-2.5 ppm), N-H proton (variable, broad) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Dioxepine carbons (δ 30-70 ppm) |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight |
| FT-IR | S=O stretch (~1330, ~1150 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O stretch (~1250 cm⁻¹) |
Table 3: Summary of Expected Analytical Data for Characterization.
Part 5: Applications and Biological Significance
Derivatives of the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold are promising candidates for a range of therapeutic applications. The incorporation of the sulfonamide group into the benzodioxepine core can lead to compounds with a variety of pharmacological activities.
Potential Therapeutic Areas:
-
Antibacterial Agents: The sulfonamide moiety is a well-known antibacterial pharmacophore.[2] Novel derivatives of the benzodioxepine sulfonamide scaffold may exhibit activity against various bacterial strains, including those that have developed resistance to existing antibiotics. Recent studies have highlighted the antibacterial potential of other benzodioxepine derivatives.[8][9]
-
Anticancer Agents: Many sulfonamide-containing compounds have been investigated for their anticancer properties, often acting as inhibitors of key enzymes in cancer cell proliferation and survival, such as carbonic anhydrases or kinases.
-
Anti-inflammatory Agents: Certain sulfonamides, like celecoxib, are potent and selective COX-2 inhibitors used as anti-inflammatory drugs.[5]
-
Anticonvulsant Activity: The sulfonamide group is present in several anticonvulsant drugs. The unique three-dimensional structure of the benzodioxepine scaffold could lead to novel interactions with ion channels or receptors in the central nervous system.
-
Enzyme Inhibitors: The structural features of these compounds make them attractive for screening against a variety of enzyme targets. For example, related benzodioxine carboxamides have been identified as PARP1 inhibitors.
The diverse biological activities associated with both the sulfonamide and benzodioxepine moieties provide a strong rationale for the synthesis and biological evaluation of this novel class of compounds. The modular synthetic route described in this guide allows for the creation of a focused library of derivatives to explore the structure-activity relationships and identify lead compounds for further development.
References
- 1. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | C10H9ClO4 | CID 4962532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2H-1,5-Benzodioxepin, 3,4-dihydro- [webbook.nist.gov]
Catalytic Coupling of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl Chloride: A Guide for Drug Discovery
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its 7-sulfonyl chloride derivative is a versatile building block, enabling the synthesis of a wide array of sulfonamides and carbon-carbon coupled products. This guide provides detailed application notes and protocols for the catalytic coupling of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, offering researchers in drug development a comprehensive resource for leveraging this valuable reagent.
The Duality of Reactivity: Navigating S-N Coupling and Desulfinative C-C Coupling
A critical consideration when employing aryl sulfonyl chlorides in cross-coupling reactions is the inherent competition between two primary reaction pathways: traditional S-N coupling to form sulfonamides and desulfinative C-C coupling. The choice of catalyst, ligands, and reaction conditions dictates the chemoselectivity of the transformation.
-
S-N Coupling (Sulfonamide Formation): This is the most common and direct application of sulfonyl chlorides, reacting with primary or secondary amines in the presence of a base. This reaction is typically robust and does not require a metal catalyst, although catalyzed versions exist.
-
Desulfinative C-C Coupling: In the presence of a suitable palladium or nickel catalyst, the sulfonyl chloride group can be extruded as sulfur dioxide (SO₂), allowing the aryl group to participate in C-C bond-forming reactions such as Suzuki, Heck, and Sonogashira couplings. This pathway significantly expands the synthetic utility of aryl sulfonyl chlorides beyond traditional sulfonamide synthesis.
The ability to selectively favor one pathway over the other is crucial for synthetic planning. Generally, reactions with amines in the absence of a cross-coupling catalyst will lead to sulfonamide formation. Desulfinative C-C couplings require a specific catalytic system, often involving palladium or nickel complexes with specialized ligands.
Caption: Competing reaction pathways for this compound.
Application Note 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this transformation. The resulting sulfonamides are found in a variety of biologically active molecules. A prime example is the synthesis of derivatives like 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid, a known intermediate in pharmaceutical research[1][2].
Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a general and reliable method for the coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM (0.2 M).
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Causality and Insights:
-
Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. An excess of the base is used to ensure complete reaction.
-
Solvent: DCM and THF are excellent choices due to their inertness and ability to dissolve both the reactants and the product.
-
Temperature: The slow addition of the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
Application Note 2: Desulfinative C-C Coupling Reactions
The desulfinative coupling of aryl sulfonyl chlorides represents a powerful method for C-C bond formation, leveraging these readily available substrates as alternatives to aryl halides. This approach involves the palladium- or nickel-catalyzed extrusion of SO₂, followed by cross-coupling with a suitable partner.
Protocol 1: Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)
While specific examples for this compound are not abundant in the literature, the following protocol is adapted from established methods for the desulfinative Suzuki coupling of aryl sulfonyl chlorides with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq.), arylboronic acid (1.5 eq.), and K₂CO₃ (3.0 eq.).
-
Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add anhydrous 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand is crucial for the catalytic cycle, which involves oxidative addition of the aryl sulfonyl chloride to the Pd(0) species, SO₂ extrusion, transmetalation with the boronic acid, and reductive elimination to form the biaryl product.
-
Base and Solvent: The base is required for the transmetalation step of the Suzuki-Miyaura cycle. A mixed solvent system like dioxane/water is often used to ensure the solubility of both organic and inorganic reagents.
Caption: A simplified workflow for the desulfinative Suzuki-Miyaura coupling.
Protocol 2: Mizoroki-Heck Reaction (Aryl-Vinyl Bond Formation)
The Mizoroki-Heck reaction enables the arylation of alkenes. Aryl sulfonyl chlorides can serve as the aryl source in a desulfinative variant of this reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) chloride (PdCl₂)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a pressure-rated vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), and the base (2.0 eq.).
-
Add PdCl₂ (2-5 mol%).
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 100-140 °C for 12-48 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Causality and Insights:
-
Mechanism: The reaction proceeds via oxidative addition of the sulfonyl chloride to Pd(0), SO₂ extrusion to form an arylpalladium species, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst.
-
High Temperature: Higher temperatures are often required for the Heck reaction with sulfonyl chlorides compared to aryl iodides or bromides to facilitate the oxidative addition and SO₂ extrusion steps.
Protocol 3: Sonogashira Coupling (Aryl-Alkynyl Bond Formation)
The Sonogashira coupling of terminal alkynes with aryl sulfonyl chlorides is a less common but valuable transformation for the synthesis of aryl-alkyne motifs.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a Schlenk tube, add Pd(PPh₃)₄ (2-5 mol%) and CuI (5-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in the anhydrous solvent.
-
Add the amine base (2.0-3.0 eq.).
-
Stir the reaction at room temperature to 60 °C for 6-24 hours.
-
Monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality and Insights:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the arylpalladium species.
Data Summary
| Coupling Reaction | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Sulfonamide Synthesis | None (or base-catalyzed) | - | Et₃N, Pyridine | DCM, THF | 0 to RT |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃, Buchwald ligands | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| Mizoroki-Heck | PdCl₂, Pd(OAc)₂ | None or PPh₃ | Et₃N, K₂CO₃ | DMF, MeCN | 100-140 |
| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, Toluene | RT to 60 |
Mechanistic Overview: Desulfinative Coupling
The key to the C-C coupling reactivity of aryl sulfonyl chlorides is the desulfinative pathway. The generally accepted mechanism for a palladium-catalyzed process is as follows:
Caption: Generalized mechanism for desulfinative palladium-catalyzed cross-coupling.
This guide provides a foundational understanding and practical protocols for the catalytic coupling of this compound. Researchers are encouraged to optimize the provided conditions for their specific substrates and desired outcomes.
References
The Strategic Utility of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in Modern Drug Discovery
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the development of a wide array of therapeutic agents. Its enduring prevalence stems from its unique combination of physicochemical properties and its ability to act as a versatile scaffold for engaging with biological targets. Sulfonamides are key components in drugs spanning a vast range of indications, from antimicrobial and antiviral agents to anticancer and anti-inflammatory therapies. The strategic incorporation of the 3,4-dihydro-2H-1,5-benzodioxepine moiety onto a sulfonyl chloride building block offers a unique opportunity to explore novel chemical space and develop drug candidates with enhanced pharmacological profiles. This bicyclic ether provides a semi-rigid, three-dimensional structure that can impart favorable properties such as improved metabolic stability and target-specific interactions.
This comprehensive guide provides an in-depth exploration of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride as a pivotal building block in contemporary drug discovery. We will delve into its synthesis, reactivity, and application, providing detailed protocols and insights to empower researchers in their quest for novel therapeutics.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing sulfonyl chloride group activates the sulfur atom towards nucleophilic attack, making it a highly efficient reactant for the synthesis of sulfonamides. The benzodioxepine ring system, with its ether linkages, contributes to a degree of polarity and potential for hydrogen bonding, which can influence the solubility and pharmacokinetic properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| CAS Number | 321309-38-0 | [1] |
Synthesis of the Building Block: A Protocol for this compound
The preparation of this compound is typically achieved through the chlorosulfonation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. While specific literature for this exact transformation is sparse, a general and robust protocol utilizing chlorosulfonic acid can be employed.[2]
Experimental Protocol: Chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford this compound as a solid.
Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Application in Sulfonamide Synthesis: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its facile reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of large libraries of compounds for biological screening.
General Protocol for Sulfonamide Synthesis
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine) (1.5-2.0 eq)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.
Caption: General workflow for the synthesis of sulfonamides.
Applications in Drug Discovery: Case Studies and Therapeutic Potential
The 3,4-dihydro-2H-1,5-benzodioxepine sulfonamide scaffold has been explored in the context of various therapeutic targets. While a blockbuster drug directly featuring this moiety is yet to emerge, its presence in patented compounds and its structural similarity to known bioactive molecules highlight its potential.
Anticancer Agents: Targeting Tubulin Polymerization
Recent studies have identified novel quinolinone sulfonamide derivatives as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[3] While not a direct application of our building block, the synthesis of these compounds involved the reaction of a sulfonyl chloride with an amine, a strategy directly translatable to this compound. The benzodioxepine moiety could offer a unique conformational constraint and opportunities for further functionalization to enhance potency and selectivity.
Cardiovascular Diseases: Modulation of SERCA2a
In the development of small-molecule activators of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), a key regulator of cardiac contractility, a comprehensive structure-activity relationship (SAR) study revealed that sulfonamide linkers were generally not well-tolerated.[4] This finding, while negative in this specific context, provides crucial information for drug design. It underscores the importance of carefully considering the linker chemistry when incorporating the sulfonamide group and suggests that direct attachment of the benzodioxepine sulfonamide to a pharmacophore may be a more fruitful strategy than using it as part of a flexible linker.
G-Protein Coupled Receptor (GPCR) Ligands
The rigid, bicyclic nature of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold makes it an attractive starting point for the design of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a multitude of physiological processes. The sulfonamide group can be used to introduce a key hydrogen bond donor/acceptor motif and to modulate the overall physicochemical properties of the molecule to achieve the desired potency and selectivity for a specific GPCR target.
Caption: A typical drug discovery workflow utilizing the building block.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel sulfonamide-based drug candidates. Its unique structural features offer the potential to access unexplored chemical space and to fine-tune the pharmacological properties of lead compounds. While its full potential is still being realized, the robust and well-established chemistry of sulfonyl chlorides, coupled with the intriguing properties of the benzodioxepine scaffold, makes it a compelling tool for medicinal chemists. Future work will likely focus on the synthesis of focused libraries of derivatives for screening against a wider range of biological targets, including kinases, proteases, and GPCRs. The continued exploration of this and similar building blocks will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
- 1. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 2. rsc.org [rsc.org]
- 3. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Novel Anticancer Agents Derived from 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Introduction: The Therapeutic Potential of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug discovery programs. The introduction of a sulfonyl chloride moiety at the 7-position of this scaffold provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives.[4][5][6] Sulfonamides are a well-established class of therapeutic agents with applications including anticancer and antimicrobial activities.[7][8][9][10] This document provides a comprehensive guide for researchers and drug development professionals on the biological evaluation of novel compounds derived from 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, with a primary focus on their potential as anticancer agents.
These protocols are designed to be robust and self-validating, providing a clear framework for assessing the cytotoxic and apoptotic effects of these novel chemical entities. The experimental workflows are grounded in established methodologies to ensure data integrity and reproducibility.
Part 1: In Vitro Evaluation of Cytotoxicity
The initial step in evaluating a new compound for its anticancer potential is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12][13][14] This assay measures the metabolic activity of cells, which is an indicator of their viability.[11][13]
Protocol 1: MTT Assay for Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound that is required to inhibit the growth of a cancer cell population by 50%.
Scientific Rationale: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[16]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plates for 4 hours at 37°C.[11]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Hypothetical Quantitative Data Summary
| Compound ID | Cancer Cell Line | IC50 (µM) after 48h |
| BZD-SO2-001 | MCF-7 (Breast) | 12.5 ± 1.8 |
| BZD-SO2-001 | A549 (Lung) | 25.3 ± 3.2 |
| BZD-SO2-002 | MCF-7 (Breast) | 8.7 ± 0.9 |
| BZD-SO2-002 | A549 (Lung) | 15.1 ± 2.5 |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
| Doxorubicin | A549 (Lung) | 1.2 ± 0.2 |
Part 2: Elucidating the Mechanism of Action: Apoptosis Induction
Once a compound has demonstrated significant cytotoxicity, the next critical step is to investigate its mechanism of action. Many effective anticancer drugs induce apoptosis, or programmed cell death, in cancer cells.[16] A key hallmark of apoptosis is the activation of a family of proteases called caspases. Caspase-3 is a critical executioner caspase in the apoptotic pathway.[17]
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3 in cell lysates, providing direct evidence of apoptosis induction.
Scientific Rationale: The colorimetric caspase-3 assay is based on the cleavage of a specific peptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), by active caspase-3.[18] This cleavage releases the chromophore p-nitroanilide (pNA), which can be detected by measuring its absorbance at 405 nm.[18] The amount of pNA released is directly proportional to the caspase-3 activity.
Experimental Workflow: Caspase-3 Activity Assay
Caption: Workflow for the colorimetric caspase-3 activity assay.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a chilled lysis buffer and incubate on ice for 10-15 minutes.[19]
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Part 3: Investigating the Apoptotic Pathway: Bcl-2 Family Protein Expression
To further dissect the apoptotic pathway induced by the compounds, it is essential to examine the expression levels of key regulatory proteins. The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic (mitochondrial) pathway of apoptosis.[20][21] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak).[22]
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
Western blotting is a powerful technique to detect and quantify the expression of specific proteins in a complex mixture, such as a cell lysate.[23]
Scientific Rationale: By analyzing the expression levels of Bcl-2 family proteins, we can determine if the test compounds induce apoptosis by altering the balance between pro- and anti-apoptotic signals. For example, a decrease in the expression of anti-apoptotic Bcl-2 and an increase in the expression of pro-apoptotic Bax would suggest the activation of the intrinsic apoptotic pathway.[24]
Signaling Pathway Overview
Caption: The intrinsic pathway of apoptosis.
Step-by-Step Methodology:
-
Protein Extraction and Quantification:
-
Treat cells with the test compound as described in the caspase-3 assay protocol.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[21]
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[23]
-
Perform densitometric analysis to quantify the relative expression levels of the target proteins.
-
Part 4: In Vivo Efficacy Evaluation
Promising compounds identified from in vitro studies should be further evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism setting. Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[25][26][27]
Protocol 4: Human Tumor Xenograft Model
Scientific Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a valuable platform to evaluate the antitumor activity of novel compounds in a more physiologically relevant environment.[25][28][29]
Step-by-Step Methodology:
-
Animal Husbandry and Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Compound Administration and Monitoring:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy of the compound by comparing the tumor growth in the treated group to the control group.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic biological evaluation of novel compounds derived from this compound as potential anticancer agents. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the cytotoxicity, mechanism of action, and in vivo efficacy of these promising chemical entities, thereby accelerating their journey from the laboratory to potential clinical applications.
References
- 1. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 6. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 7. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. benchchem.com [benchchem.com]
- 17. mpbio.com [mpbio.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. karger.com [karger.com]
- 27. crownbio.com [crownbio.com]
- 28. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]
- 29. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: One-Pot Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Abstract
This document provides a detailed protocol for the one-pot synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, a key intermediate in the development of novel therapeutics. The described method is designed for efficiency and scalability, offering researchers in drug discovery and medicinal chemistry a streamlined approach to accessing this versatile building block. This guide elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and discusses the critical parameters for successful synthesis.
Introduction: The Significance of the Benzodioxepine Scaffold in Medicinal Chemistry
The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in modern drug discovery, forming the structural basis for a range of biologically active compounds. Its unique conformational properties and ability to engage with various biological targets have led to its incorporation into molecules with diverse therapeutic applications. The addition of a sulfonyl chloride moiety at the 7-position transforms this scaffold into a highly reactive intermediate, enabling the facile synthesis of a wide array of sulfonamides and other derivatives.[1] Sulfonamides are a cornerstone of medicinal chemistry, present in numerous approved drugs, including antibiotics, diuretics, and hypoglycemic agents, owing to their ability to act as bioisosteres of amides with improved metabolic stability and binding characteristics.[2][3]
The direct, one-pot synthesis of this compound from the parent heterocycle offers significant advantages over multi-step procedures by minimizing reaction time, reducing waste, and improving overall yield.[4] This protocol is designed to provide a reliable and reproducible method for its preparation in a laboratory setting.
Reaction Scheme and Mechanism
The one-pot synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation, on the 3,4-dihydro-2H-1,5-benzodioxepine ring.
Reaction:
Mechanism:
The reaction proceeds via the in situ generation of the highly electrophilic sulfur trioxide (SO₃) from chlorosulfonic acid. The electron-rich aromatic ring of the benzodioxepine then attacks the sulfur trioxide, forming a sigma complex. Subsequent loss of a proton restores aromaticity, and the resulting sulfonic acid is then converted to the sulfonyl chloride by reaction with another equivalent of chlorosulfonic acid.
Experimental Protocol
This section details the step-by-step procedure for the one-pot synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,4-dihydro-2H-1,5-benzodioxepine | 4441-30-1 | C₉H₁₀O₂ | 150.17 |
| Chlorosulfonic acid | 7790-94-5 | ClHO₃S | 116.52 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated aqueous sodium bicarbonate solution | - | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Standard laboratory glassware.
-
Rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.
Workflow and Mechanistic Visualization
Experimental Workflow
References
Application Notes & Protocols: Strategic Synthesis of Small Molecule Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways.[1][2] Their dysregulation is a known cause of numerous diseases, most notably cancer.[2][3][4][5] This has made them one of the most important classes of drug targets in modern medicine.[1] As of July 2023, 79 small molecule kinase inhibitors (SMKIs) have received FDA approval, with hundreds more in clinical trials.[4] The success of these targeted therapies hinges on the power and precision of synthetic organic chemistry. This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols for synthesis and characterization, and methodologies for evaluating the biological activity of novel kinase inhibitors.
Introduction: The Central Role of Synthesis in Kinase Inhibitor Discovery
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process called phosphorylation, which acts as a molecular switch to control complex cellular functions.[1] The development of small molecules that can selectively inhibit the activity of specific kinases has revolutionized the treatment of various diseases.[2][6]
The journey from a target kinase to a clinical drug candidate is complex, but the synthesis of the inhibitor is a cornerstone of this process. Medicinal chemists must design and execute synthetic routes that are not only efficient and scalable but also flexible enough to allow for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the practical application of modern synthetic methodologies in the creation of these vital therapeutic agents.
Core Synthetic Strategies in Kinase Inhibitor Development
The scaffolds of most kinase inhibitors are heterocyclic structures designed to interact with the ATP-binding site of the target kinase.[1] The construction and functionalization of these scaffolds rely heavily on transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures common in kinase inhibitors.[7][8] The reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex.[8]
-
Causality & Insight: This reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The choice of palladium catalyst, ligand, and base is critical for success, especially with heteroaromatic substrates often found in kinase inhibitors.[7] For example, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the coupling of challenging heteroaryl chlorides.[7]
Buchwald-Hartwig Amination: Constructing Essential C-N Bonds
The formation of carbon-nitrogen bonds is another cornerstone of kinase inhibitor synthesis, as many inhibitors feature an amine linkage to a heterocyclic core. The Buchwald-Hartwig amination is the premier method for this transformation, coupling an amine with an aryl halide or sulfonate.[9][10][11]
-
Causality & Insight: This palladium-catalyzed reaction has largely replaced harsher, classical methods for C-N bond formation due to its superior scope and functional group tolerance.[11][12] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[13] The selection of a suitable base (e.g., NaOt-Bu, Cs₂CO₃) is crucial to facilitate the deprotonation of the amine without causing unwanted side reactions.[13]
Workflow & Visualization
The overall process from inhibitor synthesis to biological validation follows a structured workflow. This ensures that the synthesized compounds are pure, correctly identified, and their biological activity is accurately quantified.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Application Protocol: Synthesis of a 2-Aryl-7-Azaindole Kinase Inhibitor Scaffold
This protocol details the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged core structure found in numerous kinase inhibitors, using a Suzuki-Miyaura cross-coupling.[7]
Materials and Reagents
| Reagent | Supplier (Example) | CAS Number | MW ( g/mol ) |
| 2-Bromo-1H-pyrrolo[2,3-b]pyridine | Sigma-Aldrich | 171484-63-4 | 197.04 |
| 4-Methoxyphenylboronic acid | Combi-Blocks | 452-26-6 | 151.96 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Strem Chemicals | 51364-51-3 | 915.72 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Sigma-Aldrich | 564483-18-7 | 476.66 |
| Potassium Phosphate (K₃PO₄), anhydrous | Fisher Scientific | 7778-53-2 | 212.27 |
| 1,4-Dioxane, anhydrous | Acros Organics | 123-91-1 | 88.11 |
| Water, HPLC Grade | VWR | 7732-18-5 | 18.02 |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 25 mL oven-dried Schlenk flask, add 2-bromo-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.507 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (92 mg, 0.609 mmol, 1.2 equiv.), and potassium phosphate (323 mg, 1.52 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere (glovebox or nitrogen-filled glove bag), add Pd₂(dba)₃ (11.7 mg, 0.0127 mmol, 2.5 mol%) and XPhos (24.2 mg, 0.0507 mmol, 10 mol%).
-
Solvent Addition: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
After successful synthesis and characterization, the next critical step is to evaluate the compound's inhibitory activity against the target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with inhibitor potency.[14]
Principle of the Assay
Caption: Principle of the ADP-Glo™ Kinase Assay.
Step-by-Step Assay Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).[14]
-
Kinase Reaction Setup (96-well plate):
-
Add 2.5 µL of serially diluted compound or DMSO (as a no-inhibitor control) to the appropriate wells.[14]
-
Add 2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[14]
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.[14]
-
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.[14]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin substrate to produce light.[14]
-
Incubate for 30-60 minutes at room temperature.[14]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low Reaction Yield | Incomplete reaction; suboptimal catalyst/ligand/base combination; low reaction temperature. | Increase reaction time or temperature; screen alternative palladium catalysts, ligands, and bases; ensure reagents are anhydrous and the reaction is under a strict inert atmosphere.[7] |
| Synthesis: Impure Product | Side reactions (e.g., homocoupling of boronic acid); difficult separation from starting materials or byproducts. | Optimize reaction stoichiometry (e.g., use 1.1-1.5 equiv. of boronic acid); screen different solvent systems for purification; consider recrystallization as a final purification step.[7] |
| Assay: High Signal in "No Enzyme" Control | ATP contamination in reagents; non-enzymatic ATP degradation. | Use high-purity ATP and kinase preparations; prepare fresh buffers. |
| Assay: Low Signal-to-Background | Insufficient kinase activity; suboptimal substrate or ATP concentration. | Optimize enzyme concentration and incubation time; perform an ATP titration to determine the Km for the kinase and use an appropriate ATP concentration in the assay. |
| Assay: Poor IC₅₀ Curve Fit | Inaccurate compound dilutions; compound precipitation at high concentrations; inhibitor is not active. | Verify serial dilutions; check compound solubility in the final assay buffer (DMSO concentration should typically be <1%); re-test with a wider concentration range. |
Conclusion
The synthesis of small molecule kinase inhibitors is a dynamic and enabling field at the heart of targeted therapy. A deep understanding of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, is essential for the efficient construction of diverse and potent inhibitor libraries. When coupled with robust biochemical and cell-based assays, these synthetic strategies empower researchers to rapidly advance from initial hit identification to optimized lead compounds, ultimately accelerating the development of next-generation medicines for a wide range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Characterization of Novel Fluorescent Probes using 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Introduction: Expanding the Fluorophore Toolkit with a Novel Benzodioxepine Moiety
In the dynamic fields of cellular imaging, high-throughput screening, and drug discovery, the development of novel fluorescent probes with tailored photophysical and chemical properties is of paramount importance. The strategic modification of existing fluorophores can fine-tune their spectral characteristics, environmental sensitivity, and biological targeting capabilities. This guide details the synthesis and characterization of a new class of fluorescent probes derived from the reaction of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with an amine-functionalized fluorophore.
The introduction of the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide moiety is hypothesized to confer unique properties to the resulting probe. The benzodioxepine group, with its electron-donating ether linkages, may influence the electronic environment of the fluorophore, potentially altering its absorption and emission maxima, quantum yield, and Stokes shift. Furthermore, the sulfonamide linkage provides a stable covalent bond, ensuring the robustness of the probe in biological assays.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of a novel fluorescein-based probe, offering researchers a new tool for their molecular imaging and sensing applications.
Core Principle: Sulfonamide Bond Formation
The cornerstone of this synthetic strategy is the nucleophilic substitution reaction between an amine and a sulfonyl chloride.[3] The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. This reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity.
The choice of this compound as the sulfonating agent introduces a unique bicyclic diether structure onto the fluorophore. This moiety is expected to be relatively non-polar and can potentially influence the probe's interaction with hydrophobic environments, such as protein binding pockets or cellular membranes.
Experimental Protocols
Synthesis of a Novel Benzodioxepine-Fluorescein Probe
This protocol describes the synthesis of a novel fluorescent probe by reacting this compound with the commercially available fluorophore, 5-(Aminoacetamido)fluorescein.
Materials and Reagents:
-
This compound (CAS 321309-38-0)
-
5-(Aminoacetamido)fluorescein (CAS 136091-82-2)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Deionized water
Instrumentation:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer (¹H and ¹³C)
-
UV-Vis spectrophotometer
-
Fluorometer
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the novel probe.
Step-by-Step Protocol:
-
Reactant Preparation: In a dry 25 mL round-bottom flask, dissolve 50 mg (0.124 mmol) of 5-(Aminoacetamido)fluorescein in 5 mL of anhydrous DMF.[4] To this solution, add 34.5 µL (0.248 mmol) of triethylamine.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve 34 mg (0.137 mmol) of this compound in 2 mL of anhydrous DMF. Add this solution dropwise to the stirring fluorescein solution at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH (9:1 v/v).
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Purification:
-
Dissolve the crude residue in a minimal amount of DCM.
-
Prepare a silica gel column packed in a slurry of hexanes.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 100% EtOAc).
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent from the combined fractions to yield the purified product as an orange-yellow solid.[5][6][7]
-
Characterization of the Novel Probe
1. Mass Spectrometry:
-
Dissolve a small amount of the purified product in methanol.
-
Analyze by electrospray ionization mass spectrometry (ESI-MS) in positive or negative ion mode to confirm the molecular weight of the final product.
2. NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized probe.[8][9][10]
3. Photophysical Characterization:
-
Prepare a stock solution of the purified probe in DMSO.
-
Prepare a series of dilutions in a relevant buffer (e.g., PBS pH 7.4) to determine the molar extinction coefficient.
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Measure the fluorescence emission spectrum using a fluorometer at an excitation wavelength corresponding to λabs to determine the maximum emission wavelength (λem).
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.95).[11]
Expected Results and Discussion
Synthesis and Purity:
The reaction is expected to proceed with good yield, and the purification by column chromatography should effectively remove unreacted starting materials and byproducts. The purity of the final product can be assessed by HPLC, with an expected purity of >95%.
Structural Characterization:
-
Mass Spectrometry: The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion of the benzodioxepine-fluorescein conjugate.
-
NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic peaks for both the fluorescein and the 3,4-dihydro-2H-1,5-benzodioxepine moieties. The disappearance of the primary amine signal from 5-(aminoacetamido)fluorescein and the appearance of a sulfonamide NH proton signal will confirm the successful reaction.
Photophysical Properties:
The introduction of the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide group is anticipated to influence the photophysical properties of the fluorescein core. The electron-donating nature of the benzodioxepine ring may lead to a slight bathochromic (red) shift in both the absorption and emission maxima compared to the parent amino-fluorescein derivative.[12] The quantum yield is expected to remain high, characteristic of fluorescein derivatives.
Data Summary Table:
| Parameter | Expected Value |
| λabs (max) | ~495 - 505 nm |
| λem (max) | ~515 - 525 nm |
| Stokes Shift | ~20 - 25 nm |
| Quantum Yield (ΦF) | > 0.8 |
| Molar Extinction Coefficient (ε) | ~70,000 - 85,000 M⁻¹cm⁻¹ |
The sulfonamide linkage may also impart some degree of solvatochromism to the probe, where the emission wavelength could be sensitive to the polarity of the local environment.[1][13][14][15] This property could be advantageous for sensing changes in the microenvironment, such as protein binding events.[2]
Applications and Future Directions
This novel benzodioxepine-fluorescein probe holds promise for a variety of applications in biological research and drug development:
-
Cellular Imaging: The probe can be used for fluorescent labeling of intracellular structures or for tracking cellular processes.[][17][18][19] Its potentially enhanced photostability and brightness would be advantageous for long-term imaging experiments.
-
Protein Labeling: The probe can be conjugated to proteins or other biomolecules to study their localization, trafficking, and interactions within living cells.
-
High-Throughput Screening: The probe could be employed in fluorescence-based assays for drug discovery, such as identifying inhibitors of protein-protein interactions.
Future work could involve synthesizing a library of probes with different fluorophore cores to cover a broader spectral range. Additionally, the introduction of specific targeting moieties to the benzodioxepine ring could enable the development of probes for specific organelles or disease biomarkers.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and characterization of the novel probe.
References
- 1. Solvatochromism effects on the dipole moments and photo-physical behavior of some azo sulfonamide dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. interchim.fr [interchim.fr]
- 5. scilit.com [scilit.com]
- 6. Purification of fluorescein and fluorescein derivatives by cellulose ion exchange chromatography. | Semantic Scholar [semanticscholar.org]
- 7. journal.kci.go.kr [journal.kci.go.kr]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A [pubs.rsc.org]
- 15. Solvatochromism - Wikipedia [en.wikipedia.org]
- 17. photonics.com [photonics.com]
- 18. benthamopen.com [benthamopen.com]
- 19. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride Reactions
Welcome to the technical support center for reactions involving 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and handling of this important reagent. Our aim is to provide not just protocols, but a deeper understanding of the reaction chemistry to empower you to troubleshoot and optimize your experiments effectively.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the electrophilic chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine using an excess of chlorosulfonic acid (ClSO₃H). This one-step reaction introduces the sulfonyl chloride group onto the electron-rich aromatic ring.
Q2: Why is the 7-position the major regioisomer formed during chlorosulfonation?
The two oxygen atoms of the dioxepine ring are electron-donating groups that activate the benzene ring towards electrophilic aromatic substitution. They are ortho, para-directing. The 7-position is para to one of the oxygen atoms and is sterically the most accessible position, leading to its preferential substitution.
Q3: What are the primary safety precautions when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl). Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Ensure all glassware is scrupulously dried before use. For more details on handling, refer to safety data sheets on chlorosulfonic acid.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
The chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine, while straightforward in principle, can be prone to the formation of specific side products that can complicate purification and reduce yields. Below, we address the most common issues and provide detailed troubleshooting strategies.
Issue 1: Low Yield and Presence of a Water-Soluble Impurity
Symptom: After quenching the reaction and attempting to extract the product into an organic solvent, you observe a significant loss of material, and TLC or LC-MS analysis of the aqueous layer shows a highly polar byproduct.
Probable Cause: Hydrolysis of the target sulfonyl chloride to the corresponding sulfonic acid.
Chemical Explanation: this compound is susceptible to hydrolysis, especially in the presence of water or nucleophilic solvents. This reaction converts the sulfonyl chloride group (-SO₂Cl) into a sulfonic acid group (-SO₃H), which is highly polar and typically insoluble in common organic solvents used for extraction. The hydrolysis is often accelerated by elevated temperatures during the reaction or workup.[1][2][3]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use freshly opened or distilled chlorosulfonic acid. Older bottles may have absorbed atmospheric moisture.
-
Perform the reaction under an inert atmosphere to prevent moisture ingress.
-
-
Controlled Quenching:
-
The quenching step is critical. Instead of quenching into water alone, pour the reaction mixture slowly onto a stirred slurry of crushed ice and a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). This ensures that the sulfonyl chloride is immediately diluted and extracted into the organic phase, minimizing its contact time with water.[4]
-
Maintain a low temperature (0-5 °C) throughout the quenching process.
-
-
Rapid Workup:
-
Once quenched, proceed with the separation of layers and subsequent washing of the organic phase as quickly as possible.
-
Wash the organic layer with cold brine to help remove residual water.
-
Dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentrating.
-
Visualizing the Hydrolysis Side Reaction:
Caption: Formation of sulfonic acid via hydrolysis.
Issue 2: Presence of a Less Polar, Disubstituted Impurity
Symptom: Your crude product shows a significant spot on TLC or a peak in LC-MS that is less polar than the sulfonic acid but distinct from your desired product. ¹H NMR may show a more complex aromatic region with fewer protons than expected.
Probable Cause: Disulfonation of the aromatic ring.
Chemical Explanation: The benzodioxepine ring is highly activated by the two ether oxygen atoms. While the first sulfonation occurs preferentially at the 7-position, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a large excess of chlorosulfonic acid), a second electrophilic substitution can occur.[5] The most likely position for the second sulfonation is the 6- or 8-position, leading to the formation of 3,4-dihydro-2H-1,5-benzodioxepine-6,8-disulfonyl chloride.
Troubleshooting Protocol:
-
Control Reaction Temperature:
-
Add the 3,4-dihydro-2H-1,5-benzodioxepine substrate to the chlorosulfonic acid slowly at a low temperature (typically 0-5 °C) to manage the initial exotherm.
-
Maintain a controlled temperature throughout the reaction. Avoid excessive heating, as this significantly promotes disulfonation. A temperature range of 20-25 °C is often sufficient for monosulfonation.
-
-
Optimize Stoichiometry:
-
While an excess of chlorosulfonic acid is necessary to act as both reagent and solvent, a very large excess can drive the reaction towards disubstitution. Use a moderate excess (e.g., 3-5 equivalents) and monitor the reaction progress closely.
-
-
Monitor Reaction Time:
-
Track the consumption of the starting material by quenching small aliquots of the reaction mixture and analyzing them by TLC or LC-MS.
-
Stop the reaction as soon as the starting material is consumed to prevent the over-reaction of the desired monosulfonated product.
-
Visualizing the Disulfonation Pathway:
Caption: Pathway to the disulfonated side product.
III. Summary of Key Parameters and Potential Side Products
| Parameter | Recommended Condition | Consequence of Deviation | Resulting Side Product |
| Moisture | Strict anhydrous conditions | Presence of water | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid |
| Temperature | 0-25 °C | Excessive heat | 3,4-dihydro-2H-1,5-benzodioxepine-6,8-disulfonyl chloride |
| Reaction Time | Monitor to completion | Prolonged time | 3,4-dihydro-2H-1,5-benzodioxepine-6,8-disulfonyl chloride |
| Stoichiometry | 3-5 eq. of ClSO₃H | Large excess of ClSO₃H | 3,4-dihydro-2H-1,5-benzodioxepine-6,8-disulfonyl chloride |
| Quenching | Slow addition to ice/solvent | Quenching in pure water | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid |
IV. References
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Google Patents. (n.d.). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2012). Chlorosulfonation without chlorosulfonic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of chloro-1,4-dimethoxybenzene. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Chlorosulfonation without chlorosulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield.
Our approach is grounded in established chemical principles and field-proven insights, explaining not just what to do, but why each step is critical for success.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
Low yields or unexpected side products can be a significant hurdle. This section provides a logical framework for identifying and resolving common issues encountered during the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. The synthesis is typically a two-step process: chlorosulfonation of the benzodioxepine starting material, followed by amidation.
Diagram 1: Troubleshooting Flowchart
This flowchart will guide you through a systematic process of elimination to pinpoint the source of your synthesis problems.
Caption: Troubleshooting workflow for sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yields in this two-step synthesis often trace back to several critical factors:
-
Hydrolysis of Intermediates: The 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride intermediate is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or water during workup will convert it to the unreactive sulfonic acid, halting progress to the final product. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Sub-optimal Chlorosulfonation: The chlorosulfonation of the benzodioxepine ring is an electrophilic aromatic substitution. If conditions are too mild (low temperature, insufficient time), the reaction may not go to completion. Conversely, excessively harsh conditions can lead to side products like sulfones or disubstitution.[2]
-
Inefficient Amidation: The reaction of the sulfonyl chloride with ammonia requires a sufficient excess of the nucleophile to proceed efficiently. The temperature and reaction time are also critical; if too low, the reaction may be slow or incomplete.[3]
Q2: I am observing a significant amount of a water-soluble byproduct after the amidation step. What is it and how can I prevent it?
A2: This is very likely the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride intermediate. Sulfonyl chlorides are reactive and moisture-sensitive.[1][4] To prevent this:
-
Work quickly and under inert gas: After the chlorosulfonation is complete and quenched, minimize the time the sulfonyl chloride is exposed to aqueous or ambient conditions. Performing the subsequent amidation under a nitrogen or argon atmosphere is highly recommended.
-
Use anhydrous reagents and solvents: Ensure your ammonia source (if not aqueous) and any solvents used are thoroughly dried.
-
Isolate the intermediate carefully: If you choose to isolate the sulfonyl chloride before amidation, ensure the workup is performed with cold, non-aqueous solvents where possible.
Q3: What is the optimal temperature for the chlorosulfonation step?
A3: The optimal temperature is a balance between reaction rate and selectivity. For many aromatic compounds, chlorosulfonation is initially performed at a low temperature (0-5 °C) during the addition of the substrate to the chlorosulfonic acid to control the initial exotherm.[2] The reaction mixture is then often allowed to warm to room temperature or gently heated (e.g., 50-70 °C) to drive the reaction to completion.[2][5] You should monitor the reaction by TLC or LC-MS to determine the ideal temperature profile for your specific setup.
Q4: Can I use a different aminating agent instead of aqueous ammonia?
A4: Yes, other ammonia sources can be used. Ammonium salts like ammonium chloride can be effective, sometimes requiring a base to liberate free ammonia.[6] Using gaseous ammonia bubbled through an anhydrous solvent is also an option that can minimize water-related side reactions but requires specialized equipment.
Key Reaction Parameters and Their Impact
The following table summarizes the critical parameters for each step of the synthesis and their expected impact on the reaction outcome.
| Parameter | Step | Low Setting Impact | Optimal Range | High Setting Impact |
| Temperature | Chlorosulfonation | Incomplete reaction, low conversion. | 0 °C (addition), then 25-70 °C | Increased side products (sulfones, di-substitution). |
| Temperature | Amidation | Slow or incomplete reaction. | 25-80 °C | Potential for pressure buildup with aqueous NH3. |
| Reagent Ratio | Chlorosulfonation | Incomplete reaction if chlorosulfonic acid is limiting. | 3-5 eq. of chlorosulfonic acid | Increased purification burden. |
| Reagent Ratio | Amidation | Incomplete conversion of sulfonyl chloride. | >10 eq. of Ammonia | Generally well-tolerated, aids reaction completion. |
| Reaction Time | Chlorosulfonation | Incomplete reaction. | 1-5 hours (monitor by TLC/LC-MS) | Potential for side product formation. |
| Reaction Time | Amidation | Incomplete reaction. | 2-12 hours (monitor by TLC/LC-MS) | Generally no adverse effects. |
| Solvent Purity | Both Steps | CRITICAL: Water leads to hydrolysis of sulfonyl chloride. | Anhydrous grade | N/A |
Detailed Experimental Protocols
These protocols are based on established procedures for analogous compounds and represent a robust starting point for your synthesis.[3][5]
Diagram 2: Synthetic Pathway
Caption: Two-step synthesis of the target compound.
Protocol 1: Synthesis of this compound (Step 1)
CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a minimal amount of a dry, inert solvent like dichloromethane. Add this solution dropwise to the stirred chlorosulfonic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum. This intermediate is often used immediately in the next step without further purification.
Protocol 2: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (Step 2)
-
Preparation: In a round-bottom flask, suspend the crude this compound (1 equivalent) from the previous step in a suitable solvent such as THF or dioxane.
-
Amidation: Add an excess of concentrated aqueous ammonia (e.g., 15-20 equivalents) to the suspension.[3]
-
Reaction: Stir the mixture at room temperature. Gentle heating to 40-50 °C may be required to increase the reaction rate.[3] Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water).[7] Wash the purified crystals with cold water and dry under vacuum to yield the final product.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. rsc.org [rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hydrolysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Welcome to the comprehensive technical guide for 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. This resource is tailored for researchers, scientists, and drug development professionals who utilize this versatile building block. The inherent reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, presents both synthetic opportunities and challenges. This guide provides in-depth, field-proven insights to help you manage this reactivity, ensuring the success and reproducibility of your experiments.
PART 1: CORE DIRECTIVE: Understanding the Challenge
The sulfonyl chloride functional group is a powerful tool in medicinal chemistry, enabling the formation of sulfonamides—a common motif in many therapeutic agents.[1][2] However, the electrophilic nature of the sulfur atom in this compound makes it highly prone to nucleophilic attack by water. This hydrolysis reaction converts the reactive sulfonyl chloride into the corresponding, and often unreactive, sulfonic acid, which can lead to low yields and purification difficulties in desired transformations.[3]
The key to successfully using this reagent lies in understanding and rigorously controlling the presence of water in your reaction systems.
Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The Causality Behind Experimental Choices
Decades of synthetic chemistry have established that the prevention of unintended hydrolysis is paramount. Every choice, from the glassware to the solvent and the order of reagent addition, is a critical control point.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. By following these robust procedures, you create an experimental environment where the desired reaction is overwhelmingly favored, and potential side reactions like hydrolysis are minimized. Consistent results are the hallmark of a trustworthy protocol.
Authoritative Grounding & Comprehensive References
All recommendations are grounded in established chemical principles and supported by authoritative sources to ensure technical accuracy.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of this compound.
Q1: What is the primary mechanism of hydrolysis for this compound?
A: The hydrolysis of sulfonyl chlorides proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[4] This reaction produces the corresponding sulfonic acid and hydrochloric acid (HCl). The generated HCl can sometimes catalyze further hydrolysis, making the process autocatalytic.
Q2: How should I properly store this compound to ensure its longevity?
A: Storage under strictly anhydrous (dry) conditions is essential. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, and stored in a desiccator. For long-term storage, refrigeration is recommended to slow down any potential decomposition pathways. Specialized packaging, such as Sure/Seal™ bottles, can also be used to maintain a dry environment.[5]
Q3: Are solvents from a commercial supplier dry enough for my reaction?
A: Not always. Many commercial solvents contain trace amounts of water that can be detrimental to reactions with moisture-sensitive reagents. It is best practice to use anhydrous solvents, which have been specifically dried and packaged to minimize water content. If you are unsure, or for highly sensitive reactions, drying the solvent yourself over an appropriate desiccant is recommended.
Q4: What are the tell-tale signs that my sulfonyl chloride has undergone significant hydrolysis?
A: this compound is a solid. Hydrolysis to the sulfonic acid can cause a change in its physical appearance, such as becoming clumpy, sticky, or appearing damp. A sharp, acidic odor of HCl may also be present. From an analytical perspective, a TLC plate would show a highly polar spot at the baseline, corresponding to the sulfonic acid.
Q5: Can the hydrolysis of this compound be a desired reaction?
A: Yes. In certain synthetic routes, the sulfonic acid is the desired product. In these cases, a controlled, intentional hydrolysis is performed. The resulting sulfonic acid can then be used in subsequent steps, such as forming sulfonate salts.[6]
Troubleshooting Guide for Unintended Hydrolysis
This guide provides a structured approach to diagnosing and solving common problems.
Scenario: Low Yield in a Sulfonamide Synthesis
You've attempted to synthesize a sulfonamide by reacting this compound with an amine, but the yield is disappointingly low.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield due to hydrolysis.
Corrective Actions:
| Issue | Recommended Solution | Rationale |
| Wet Solvents/Reagents | Use anhydrous solvents and ensure all reagents, including the amine and base, are dry. | Water is the reactant for the undesired hydrolysis. Its exclusion is the most critical factor.[3] |
| Atmospheric Moisture | Run the reaction under an inert atmosphere (Nitrogen or Argon). | Prevents moisture from the air from entering the reaction vessel.[3] |
| Improper Glassware Prep | Oven-dry all glassware before use and allow it to cool in a desiccator or under an inert gas stream. | Removes adsorbed water from the surfaces of the glassware. |
| Reaction Temperature | Add the sulfonyl chloride solution slowly to the amine solution at a reduced temperature (e.g., 0 °C). | This controls the initial exothermic reaction and can disfavor the hydrolysis pathway.[7] |
Experimental Protocols
Protocol 1: Optimized Sulfonamide Synthesis (Minimizing Hydrolysis)
This protocol outlines a robust method for the synthesis of sulfonamides while minimizing the risk of hydrolysis.
-
Glassware Preparation: Thoroughly oven-dry all glassware (e.g., round-bottom flask, addition funnel) and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the glassware and equip the reaction flask with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Sulfonyl Chloride Addition:
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Transfer this solution to an addition funnel and add it dropwise to the cooled amine solution over 15-30 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Optimized workflow for sulfonamide synthesis.
Protocol 2: Controlled Hydrolysis to the Sulfonic Acid
This protocol is for instances where the sulfonic acid is the desired product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent Addition: Add a mixture of an organic solvent like dioxane and water (e.g., a 1:1 ratio) to the flask.
-
Reaction: Stir the mixture at room temperature. The hydrolysis will proceed, and the solid sulfonyl chloride will gradually dissolve.
-
Monitoring and Isolation: Monitor the reaction by TLC until the starting material is no longer visible. Once complete, the organic solvent can be removed under reduced pressure, leaving an aqueous solution of the sulfonic acid, which can be used as is or lyophilized to obtain the solid product.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Navigating the Reactivity of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: A Technical Guide to Solvent Stability
Welcome to the Technical Support Center for 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile but reactive sulfonyl chloride. Understanding its stability profile in various solvents is paramount to achieving reproducible and successful experimental outcomes. This document provides a comprehensive overview of the stability of this compound, potential degradation pathways, and best practices for its use in different solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound, like most sulfonyl chlorides, is nucleophilic attack on the electrophilic sulfur atom. The most common nucleophile encountered is water, leading to rapid hydrolysis. Other nucleophiles, including alcohols, primary and secondary amines, and even some aprotic solvents with nucleophilic character (e.g., DMSO, DMF), can also lead to degradation.
Q2: How should I store this compound?
A2: To ensure its longevity and purity, this compound should be stored in a cool, dry environment, preferably in a desiccator, under an inert atmosphere (e.g., argon or nitrogen).[1] Containers should be tightly sealed to prevent moisture ingress.
Q3: Can I prepare stock solutions of this sulfonyl chloride? If so, in which solvents and for how long are they stable?
A3: Preparing stock solutions is possible, but the choice of solvent is critical. For short-term storage, anhydrous aprotic solvents with low nucleophilicity are recommended. Dichloromethane (DCM) and acetonitrile are generally suitable for immediate use or storage for a few hours at low temperatures. However, long-term storage of solutions is not recommended due to the compound's inherent reactivity. It is best practice to prepare solutions fresh for each experiment.
Q4: What are the visible signs of degradation?
A4: As sulfonyl chlorides degrade, they can change in appearance. For instance, sulfuryl chloride, a related compound, turns yellow upon prolonged standing due to dissociation into sulfur dioxide and chlorine.[2][3] While specific visual cues for this compound are not extensively documented, any discoloration or change in physical state should be considered a sign of potential degradation. The formation of a precipitate (the corresponding sulfonic acid) upon addition to a reaction mixture can also indicate prior hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction with an amine or alcohol. | Degradation of the sulfonyl chloride due to residual moisture in the solvent or reagents. | Ensure all solvents and reagents are rigorously dried before use. Use freshly opened anhydrous solvents. Consider adding a drying agent like molecular sieves to the reaction, if compatible. |
| Inconsistent reaction kinetics or yields between batches. | Partial degradation of the sulfonyl chloride stock. | Always use a fresh batch of this compound or re-purify if necessary. Avoid using old or improperly stored material. |
| Formation of an unexpected acidic byproduct. | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid. | Work under strictly anhydrous conditions. If hydrolysis is unavoidable, the sulfonic acid can often be removed by a basic aqueous wash during workup. |
| Reaction failure or complex mixture in DMSO or DMF. | Reaction of the sulfonyl chloride with the solvent. | Avoid using nucleophilic aprotic solvents like DMSO and DMF as reaction media for sulfonyl chlorides, especially at elevated temperatures. If their use is unavoidable, conduct the reaction at the lowest possible temperature and for the shortest possible duration. |
Solvent Stability Profile
The stability of this compound is highly dependent on the nature of the solvent. Below is a qualitative guide to its stability in common laboratory solvents.
| Solvent Class | Examples | Stability & Reactivity | Recommendations |
| Protic Solvents | Water, Methanol, Ethanol | Highly Unstable. Rapidly undergoes solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or sulfonate ester.[4] | Avoid as solvents unless the solvolysis product is the desired outcome. |
| Aprotic Polar Solvents (Non-nucleophilic) | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Relatively Stable. Generally good solvents for reactions, provided they are anhydrous. THF may contain peroxides which can lead to side reactions. | Recommended for most applications. Always use anhydrous grade solvents. Check THF for peroxides before use. |
| Aprotic Polar Solvents (Nucleophilic) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Potentially Unstable. Can react with the sulfonyl chloride, especially at elevated temperatures. Violent reactions have been reported for other sulfonyl chlorides with DMSO.[5] | Use with extreme caution. If necessary, perform reactions at low temperatures and for short durations. |
| Aprotic Non-polar Solvents | Toluene, Hexanes | Generally Stable. Good stability, but the compound may have limited solubility. | Suitable for reactions where solubility is not a limiting factor. Ensure the solvent is anhydrous. |
Degradation Pathways
The primary degradation pathways for this compound are dictated by the presence of nucleophiles.
Caption: Primary degradation pathways of this compound.
Experimental Protocol: Assessing Stability in a Given Solvent via ¹H NMR
This protocol provides a general method for determining the stability of this compound in a specific deuterated solvent over time.
Materials:
-
This compound
-
Anhydrous deuterated solvent of choice (e.g., CDCl₃, CD₃CN, DMSO-d₆)
-
Anhydrous NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, optional)
Procedure:
-
Sample Preparation:
-
In a glove box or under an inert atmosphere, accurately weigh a known amount of this compound into a clean, dry vial.
-
If using an internal standard, add a known amount to the vial.
-
Add a precise volume of the anhydrous deuterated solvent to the vial to create a solution of known concentration.
-
Transfer the solution to an anhydrous NMR tube and seal it.
-
-
Initial NMR Spectrum (t=0):
-
Acquire a ¹H NMR spectrum of the freshly prepared sample.
-
Integrate the characteristic peaks of the sulfonyl chloride and the internal standard (if used). The ratio of these integrals will serve as the baseline.
-
-
Time-Course Monitoring:
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40 °C).
-
Acquire ¹H NMR spectra at regular intervals (e.g., 1, 3, 6, 12, 24 hours).
-
-
Data Analysis:
-
For each spectrum, calculate the ratio of the integral of a characteristic peak of the sulfonyl chloride to the integral of the internal standard.
-
Plot the percentage of remaining sulfonyl chloride against time to determine its stability profile in the chosen solvent and conditions.
-
Monitor for the appearance of new peaks, which may correspond to degradation products. For example, in the presence of trace water, a new set of aromatic signals corresponding to the sulfonic acid will appear.
-
Caption: Workflow for assessing sulfonyl chloride stability via ¹H NMR.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. This guide is designed to provide in-depth, practical solutions to the common challenges posed by the steric hindrance of this compound. The bulky, seven-membered dioxepine ring can significantly impede reactions at the sulfonyl chloride functional group, leading to issues such as low yields and slow reaction rates. This resource offers troubleshooting advice and optimized protocols to help you navigate these synthetic challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered when working with this compound.
Q1: My sulfonamide formation reaction with a primary/secondary amine is giving very low yields. What is the likely cause and how can I improve it?
A1: Low yields in sulfonamide synthesis with this substrate are frequently due to steric hindrance from the bulky benzodioxepine moiety, which impedes the approach of the amine nucleophile to the sulfur center.[1] To overcome this, several strategies can be employed:
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Increase Reaction Temperature: Providing more kinetic energy can help the reacting molecules overcome the activation energy barrier imposed by steric repulsion.[2] Consider a stepwise increase in temperature or running the reaction at reflux.
-
Prolong Reaction Time: Sterically hindered reactions often require more time to reach completion.[2] Monitoring the reaction's progress over a 24-48 hour period using techniques like TLC or LC-MS is advisable before considering the reaction a failure.[2]
-
Employ a Nucleophilic Catalyst: Catalysts like 4-Dimethylaminopyridine (DMAP) can be highly effective. DMAP attacks the sulfonyl chloride to form a more reactive N-sulfonylpyridinium salt intermediate, which is less sterically shielded and more susceptible to nucleophilic attack by the amine.[2]
-
Optimize Base Selection: Bulky bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate steric congestion.[2] Switching to a smaller, non-nucleophilic base may be beneficial.[2]
Q2: I'm observing the decomposition of my starting material. How can I prevent this?
A2: this compound is sensitive to moisture.[2] Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid is a common decomposition pathway. To mitigate this, ensure the following:
-
Anhydrous Conditions: All glassware should be thoroughly oven-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents must be used.[2]
-
Reagent Purity: Verify the purity of all starting materials, as impurities can introduce moisture or catalyze decomposition.[2]
Q3: Are there alternative reagents I can use if the sulfonyl chloride proves too unreactive?
A3: Yes, if direct reaction with the sulfonyl chloride is unsuccessful, you can consider converting it to a more reactive intermediate. For instance, converting the sulfonyl chloride to a sulfonate ester, such as a pentafluorophenyl (PFP) sulfonate ester, can provide a stable yet reactive alternative for subsequent nucleophilic substitution reactions.[3] Another approach involves the in situ generation of a more reactive sulfonylating agent.
Q4: Can microwave irradiation be used to accelerate these sterically hindered reactions?
A4: Microwave irradiation is an excellent technique for accelerating sterically hindered reactions.[2] The rapid and uniform heating provided by a microwave reactor can significantly reduce reaction times, often from hours to minutes, and can help overcome the high activation energy barriers associated with sterically demanding substrates.[2]
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows for specific reaction types where steric hindrance is a major obstacle.
Guide 1: Optimizing Sulfonamide Synthesis with a Hindered Amine
This guide provides a systematic approach to optimizing the reaction between this compound and a sterically demanding amine.
Decision-Making Workflow
References
Technical Support Center: Workup Procedures for Reactions Involving 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedures of chemical reactions involving 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. The methodologies described herein are designed to ensure both scientific integrity and practical success in your synthetic endeavors.
Introduction: The Chemistry of this compound
This compound is a versatile reagent in organic synthesis, frequently employed for the introduction of the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl moiety. This functional group is of significant interest in medicinal chemistry. As with most sulfonyl chlorides, its reactivity is dominated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity, while synthetically useful, also presents challenges during the reaction workup, primarily due to its moisture sensitivity and the potential for side reactions.[1][2][3]
This guide will address common issues encountered during the workup phase, providing logical, evidence-based solutions to streamline your workflow and enhance the purity and yield of your target compounds.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the workup of reactions involving this compound.
Issue 1: Low Yield of the Desired Sulfonamide Product
Question: I've performed a reaction between this compound and my amine, but after the workup, the yield of my desired sulfonamide is disappointingly low. What could be the cause?
Answer: Low yields in sulfonamide synthesis can arise from several factors during both the reaction and the workup. Here’s a breakdown of potential causes and their solutions:
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Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture.[1][2][3] If your reaction conditions are not scrupulously anhydrous, or if the workup is prolonged in the presence of water, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. This sulfonic acid is typically water-soluble and will be lost to the aqueous phase during extraction, thus reducing your yield.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents for the reaction.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During the workup, minimize the contact time with aqueous solutions. Perform extractions swiftly.
-
-
-
Inefficient Quenching: If an excess of the sulfonyl chloride was used, it must be effectively quenched before extraction. Incomplete quenching can lead to the formation of undesired byproducts during the workup or purification stages.
-
Solution:
-
Quench the reaction mixture with a suitable nucleophile. A common and effective method is the slow addition of an aqueous solution of a mild base like sodium bicarbonate or an amine such as aqueous ammonia.[4] This will convert the unreacted sulfonyl chloride into the more polar and easily separable sulfonic acid salt or a simple sulfonamide.
-
-
-
Sub-optimal Extraction pH: The pH of the aqueous phase during extraction is critical for ensuring your sulfonamide product remains in the organic layer.
-
Solution:
-
Most sulfonamides are weakly acidic and can be deprotonated by strong bases. During the workup, it is generally advisable to adjust the pH of the aqueous layer to be neutral or slightly acidic to ensure the sulfonamide remains in its neutral, more organic-soluble form. However, this depends on the overall structure of your molecule. If your product contains basic functional groups, a basic extraction might be necessary. Always consider the pKa of your target compound.
-
-
Issue 2: Presence of Unreacted Sulfonyl Chloride in the Final Product
Question: After purification, I'm still seeing a significant amount of unreacted this compound co-eluting with my product. How can I remove it?
Answer: The co-elution of the starting sulfonyl chloride with the product is a common issue, especially if the polarities of the two compounds are similar.[4]
-
Causality: The polarity of this compound can be very close to that of the desired sulfonamide, making chromatographic separation challenging.
-
Solution: The most effective strategy is to chemically modify the unreacted sulfonyl chloride to drastically alter its polarity before column chromatography.[4]
-
Quenching with an Amine: Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a simple, volatile amine like ammonia (as an aqueous solution) or a primary amine like butylamine and stir for 30-60 minutes at room temperature. The unreacted sulfonyl chloride will be converted to a more polar sulfonamide, which will have a significantly different Rf value on a TLC plate.
-
Aqueous Hydrolysis: Alternatively, you can quench with a mild aqueous base like sodium bicarbonate.[5] Stirring the reaction mixture with a saturated solution of sodium bicarbonate will hydrolyze the sulfonyl chloride to the corresponding sodium sulfonate salt, which is highly polar and will be readily removed into the aqueous phase during extraction.[4]
After quenching, proceed with a standard aqueous workup and then purify by column chromatography. The modified sulfonyl chloride derivative should now be easily separable from your desired product.
-
Issue 3: Formation of an Emulsion During Extraction
Question: During the liquid-liquid extraction, I'm getting a persistent emulsion that won't break. How can I resolve this?
Answer: Emulsion formation is a frequent problem in workups, especially when dealing with complex organic molecules that can act as surfactants.
-
Causality: Emulsions are stabilized by compounds that can bridge the interface between the organic and aqueous layers. This can be exacerbated by vigorous shaking.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to separate the layers.
-
Change the Organic Solvent: Sometimes, changing the organic solvent can resolve the issue. For example, if you are using dichloromethane, switching to ethyl acetate might prevent emulsion formation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving excess this compound?
A1: The choice of quenching agent depends on the stability of your product. For most applications, a slow, dropwise addition of the reaction mixture to a cold (0 °C), vigorously stirred saturated aqueous solution of sodium bicarbonate is a safe and effective method.[5] This neutralizes the HCl byproduct and hydrolyzes the excess sulfonyl chloride. The evolution of CO2 gas indicates the reaction is proceeding.[5] Always perform this in a fume hood with adequate ventilation.
Q2: What are the recommended solvents for extracting my sulfonamide product?
A2: The choice of extraction solvent depends on the polarity of your sulfonamide. Common choices include:
| Solvent | Polarity | Comments |
| Dichloromethane (DCM) | Medium | Good for a wide range of sulfonamides. Forms the bottom layer. |
| Ethyl Acetate (EtOAc) | Medium | A greener alternative to DCM. Forms the top layer. |
| Diethyl Ether | Low | Suitable for less polar sulfonamides. |
It is often beneficial to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.
Q3: What are the best practices for purifying sulfonamides derived from this compound by column chromatography?
A3: Silica gel column chromatography is the most common method for purifying sulfonamides. Here are some key considerations:
-
Solvent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
TLC Analysis: Aim for an Rf value of your product between 0.2 and 0.4 for good separation.
-
Sample Loading: Load your crude sample onto the column in a minimal amount of the mobile phase or pre-adsorb it onto a small amount of silica gel.
-
Gradient Elution: If there are multiple components with similar polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, sulfonyl chlorides are corrosive and moisture-sensitive.[6][7][8] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8] Avoid inhalation of dust or vapors. In case of skin contact, wash the affected area immediately with plenty of water.[6]
Part 3: Visualization & Experimental Protocols
Workflow for a General Sulfonamide Synthesis and Workup
Caption: A generalized workflow for sulfonamide synthesis and purification.
Decision Tree for Troubleshooting Workup Issues
Caption: A decision tree for troubleshooting common workup issues.
Experimental Protocol: General Workup Procedure
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring. Continue addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and water if necessary.
-
Gently invert the funnel several times, releasing pressure periodically. Allow the layers to separate.
-
Drain the aqueous layer and wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
Technical Support Center: Preventing Dimer Formation in Sulfonamide Synthesis
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the persistent challenge of dimer formation during sulfonamide synthesis. As your partner in the lab, we aim to move beyond simple procedural lists, offering a deeper understanding of the underlying chemical principles to empower you to solve even the most complex synthetic challenges.
Part 1: Troubleshooting Guide - Navigating Common Dimerization Issues
This section is designed to address specific experimental observations and guide you toward a rational solution.
Question 1: My primary side-product is the N,N-disulfonated amine. How can I prevent this?
Answer:
The formation of an N,N-disulfonated product, R-N(SO₂R')₂, is a common issue when using primary amines (R-NH₂). This side-reaction is primarily driven by the deprotonation of the initially formed monosulfonamide, which then acts as a nucleophile toward a second molecule of the sulfonyl chloride.
Causality and Mechanism:
The nitrogen atom in a primary amine is nucleophilic and readily attacks the electrophilic sulfur of the sulfonyl chloride to form the desired monosulfonamide. However, the resulting sulfonamide's N-H proton is acidic and can be removed by the base present in the reaction mixture.[1][2] This deprotonation generates a sulfonamidate anion, which, although a weaker nucleophile than the starting amine, can still react with another equivalent of the highly reactive sulfonyl chloride, especially if the sulfonyl chloride is present in a high local concentration.
Here is a diagram illustrating the competing reaction pathways:
Caption: Competing pathways in sulfonamide synthesis.
Troubleshooting Protocol:
The key to preventing disulfonylation is to favor the reaction of the primary amine over the reaction of the sulfonamidate anion. This can be achieved through kinetic control of the reaction.[3][4]
| Strategy | Action | Rationale |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride. | This ensures that the sulfonyl chloride is more likely to encounter the more nucleophilic primary amine rather than the sulfonamidate anion. |
| Slow Addition | Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base over an extended period (e.g., 30-60 minutes). | This maintains a low concentration of the sulfonyl chloride, minimizing its opportunity to react with the less nucleophilic sulfonamidate. |
| Low Temperature | Perform the addition of the sulfonyl chloride at a reduced temperature, typically 0 °C.[5] | Lowering the temperature reduces the overall reaction rate, allowing for better control and favoring the more reactive nucleophile (the primary amine). |
| Choice of Base | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. | These bases are less likely to participate in side reactions and are effective at scavenging the generated HCl without promoting deprotonation of the sulfonamide as aggressively as smaller bases might. |
| Steric Hindrance | If synthetically feasible, using a more sterically hindered amine can disfavor the formation of the disulfonated product due to steric clash.[6][7] | The bulky groups around the nitrogen atom make the approach of a second sulfonyl chloride molecule more difficult. |
Question 2: I am using pyridine as a base and observe a complex mixture of byproducts. What is happening?
Answer:
While pyridine is a common base for scavenging HCl in sulfonamide synthesis, it can also act as a nucleophilic catalyst, leading to the formation of a reactive intermediate that can participate in side reactions.[8][9]
Causality and Mechanism:
Pyridine can attack the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is highly electrophilic and more reactive than the starting sulfonyl chloride.[9] While this can sometimes accelerate the desired reaction with the amine, it can also lead to undesired side reactions, especially if the primary nucleophile (the amine) is sterically hindered or has low nucleophilicity.
Caption: Role of pyridine as a nucleophilic catalyst.
Troubleshooting Protocol:
| Strategy | Action | Rationale |
| Use a Non-Nucleophilic Base | Replace pyridine with a sterically hindered tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). | These bases are too bulky to act as effective nucleophilic catalysts, and their primary role will be to scavenge the generated HCl. |
| Use an Inorganic Base | Consider using an inorganic base like K₂CO₃ or NaHCO₃ in a biphasic system or a polar aprotic solvent like acetonitrile. | Inorganic bases are non-nucleophilic and can be easily removed during workup. |
| Modify Reaction Conditions | If pyridine must be used, ensure strictly anhydrous conditions and maintain a low temperature (0 °C) to control the reactivity of the sulfonylpyridinium salt. | This minimizes side reactions such as hydrolysis of the highly reactive intermediate. |
Question 3: My reaction with an alkanesulfonyl chloride is giving a complex mixture of oligomeric byproducts. What is the likely cause?
Answer:
When using alkanesulfonyl chlorides that have α-hydrogens, the formation of a highly reactive intermediate called a sulfene (R₂C=SO₂) is a possible side reaction, especially in the presence of a strong base.[10] Sulfenes are prone to dimerization and oligomerization, leading to a complex mixture of byproducts.
Causality and Mechanism:
A base can deprotonate the α-carbon of the alkanesulfonyl chloride, leading to the elimination of HCl and the formation of a sulfene. These intermediates are highly electrophilic and can react with each other in a [2+2] cycloaddition to form a cyclic dimer, which can further react to form a complex mixture of products.
Caption: Sulfene formation and subsequent dimerization.
Troubleshooting Protocol:
| Strategy | Action | Rationale |
| Choice of Base | Use a weaker, non-hindered base like pyridine under carefully controlled conditions, or an inorganic base. Avoid strong, hindered bases like TEA or DIPEA if sulfene formation is suspected. | Stronger bases are more likely to promote the elimination reaction that forms the sulfene. |
| Inverse Addition | Add the amine and base mixture to the sulfonyl chloride solution. | This ensures that the sulfonyl chloride is always in the presence of the desired nucleophile, favoring the direct substitution pathway over sulfene formation. |
| Temperature Control | Maintain a low reaction temperature (e.g., -20 °C to 0 °C) to disfavor the elimination pathway. | The activation energy for sulfene formation is often higher than for direct nucleophilic substitution. |
| Alternative Reagents | Consider using an alternative sulfonating agent that cannot form a sulfene, such as an arylsulfonyl chloride or an alkanesulfonyl chloride with no α-hydrogens. | If the structure of the desired sulfonamide allows, this is the most effective way to avoid this side reaction. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for a sulfonamide synthesis to minimize dimer formation?
A1: A good starting point is to dissolve your primary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Then, add a solution of the sulfonyl chloride (1.0 equivalent) in the same solvent dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.[5]
Q2: How can I detect and characterize dimer byproducts?
A2: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin-Layer Chromatography (TLC): Dimer byproducts will often appear as less polar spots (higher Rf) than the desired monosulfonamide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying byproducts.[11][12][13] The mass spectrum will show a peak corresponding to the molecular weight of the expected dimer. For example, for an N,N-disulfonated dimer, you would look for a mass of [M(amine) + 2M(SO₂R') - 2H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be very informative. For an N,N-disulfonated product from a primary amine, the characteristic N-H proton signal of the monosulfonamide will be absent. ¹³C and ¹⁵N NMR can also provide structural confirmation.[14][15][16]
Q3: Are there alternative reagents to sulfonyl chlorides that are less prone to dimer formation?
A3: Yes, sulfonyl fluorides have emerged as a valuable alternative.[17][18][19][20] They are generally more stable than sulfonyl chlorides and less reactive, which can lead to higher selectivity and reduced side reactions.[21] The reaction with amines often requires activation with a Lewis acid, such as Ca(NTf₂)₂, or more forcing conditions, but the improved chemoselectivity can be a significant advantage, especially in complex molecule synthesis.[17][18][20]
Q4: Can protecting groups on the amine prevent dimerization?
A4: For primary amines, the goal is to form the monosulfonamide, so protecting the amine beforehand is not a direct solution. However, if you are working with a molecule that contains multiple amine functionalities, selectively protecting one or more of them is a crucial strategy to direct the sulfonylation to the desired site and prevent unwanted side reactions.[22] Common amine protecting groups include Boc, Cbz, and Fmoc.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersrj.com [frontiersrj.com]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemtube3d.com [chemtube3d.com]
- 9. reddit.com [reddit.com]
- 10. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
- 13. journalofchemistry.org [journalofchemistry.org]
- 14. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. theballlab.com [theballlab.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 22. m.youtube.com [m.youtube.com]
effect of temperature on the reactivity of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios related to the effect of temperature on the reactivity of this important synthetic intermediate. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in reactions involving this compound?
Temperature is a critical parameter in reactions with sulfonyl chlorides, including this compound. It directly influences reaction kinetics, product selectivity, and the stability of the reagent itself. As with most chemical reactions, higher temperatures generally increase the rate of reaction. However, elevated temperatures can also promote undesirable side reactions, such as hydrolysis and decomposition, which can lead to lower yields and impurities.[1][2] Therefore, careful temperature control is essential for achieving optimal results.
Q2: What is the recommended temperature for storing this compound?
Q3: For a typical sulfonamide synthesis, what is the optimal temperature profile?
For the synthesis of sulfonamides, a common application of this reagent, the reaction is typically initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature.[6] The initial cooling is crucial to control the exothermic reaction between the sulfonyl chloride and the amine, preventing the formation of byproducts. Once the initial exotherm has subsided, the reaction can be gently warmed to ensure it proceeds to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time at room temperature.[7][8]
Q4: How does temperature affect the stability of the sulfonyl chloride in solution?
The stability of sulfonyl chlorides in solution is highly dependent on the solvent and the temperature. In protic solvents, such as water or alcohols, sulfonyl chlorides can undergo solvolysis to form sulfonic acids or esters, respectively.[4][5] This degradation pathway is significantly accelerated at higher temperatures. In aprotic solvents commonly used for reactions (e.g., dichloromethane, tetrahydrofuran), the compound is generally more stable. However, even in these solvents, prolonged exposure to high temperatures can lead to decomposition.[9] It is always recommended to use fresh solutions and avoid unnecessary heating.
Troubleshooting Guide
Issue 1: Low or no conversion of starting material.
Q: My reaction is sluggish, and I have a low yield of the desired product. Should I increase the temperature?
A: While it is true that increasing the temperature can increase the reaction rate, this should be done with caution. Before raising the temperature, consider these points:
-
Reagent Purity: Ensure that your this compound and your nucleophile (e.g., amine) are pure and dry. Contaminants can inhibit the reaction.
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the amine is sometimes used, but a large excess can lead to side reactions.
-
Base: In sulfonamide synthesis, a base (like triethylamine or pyridine) is typically required to neutralize the HCl generated.[7][6] Ensure you have added a sufficient amount of a suitable base.
-
Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reactions.[1]
If these factors have been addressed, you can consider a modest increase in temperature (e.g., to 40 °C). It is advisable to first try this on a small scale and monitor the reaction closely for the appearance of new, unwanted spots on your TLC, which would indicate byproduct formation.[1]
Issue 2: Formation of multiple products.
Q: I am observing several byproducts in my reaction mixture. Could the reaction temperature be the culprit?
A: Yes, improper temperature control is a common cause of side reactions.[1][10]
-
At elevated temperatures: You may be promoting side reactions. For primary amines, di-sulfonylation can occur, where two sulfonyl groups react with the amine.[11] To minimize this, maintain a low reaction temperature and add the sulfonyl chloride slowly to the amine solution.[11]
-
Hydrolysis: If there is any moisture in your reaction, higher temperatures will accelerate the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[4][12] This not only consumes your starting material but can also complicate purification. Ensure all glassware is flame-dried and use anhydrous solvents.
The following table summarizes general temperature recommendations for sulfonamide synthesis:
| Reaction Stage | Recommended Temperature | Rationale |
| Initial Mixing | 0 °C | To control the initial exothermic reaction and minimize byproduct formation.[7][6] |
| Reaction Progression | Room Temperature (20-25 °C) | Allows the reaction to proceed to completion at a controlled rate.[7][6] |
| For Sluggish Reactions | Gentle heating (e.g., 40 °C) | To increase the reaction rate, but should be used with caution and careful monitoring.[1] |
Issue 3: Product degradation.
Q: After workup, my final product seems to have decomposed. Could this be related to temperature?
A: It's possible, especially if the workup or purification involved heat. Sulfonamides themselves are generally stable, but the stability can be influenced by the overall structure of the molecule.[13] Some complex molecules may have temperature-sensitive functional groups. During workup, avoid excessive heating when concentrating the product on a rotary evaporator. For purification by column chromatography, be mindful that the silica gel can be slightly acidic and, in combination with the heat generated by the solvent elution, could potentially degrade sensitive compounds.
Visualizing Temperature Effects
The interplay between temperature, reaction rate, and side reactions is crucial. The following diagram illustrates this relationship for a typical reaction with this compound.
Caption: Relationship between temperature and reaction outcomes.
Experimental Workflow: Temperature Control Points
This diagram outlines a standard protocol for sulfonamide synthesis, highlighting the critical stages for temperature management.
Caption: Workflow for sulfonamide synthesis with key temperature controls.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS 321309-38-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its use, particularly in sulfonamide synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Core Concepts: The Sulfonylation Reaction
The primary application of this compound is the synthesis of sulfonamides, a crucial functional group in many pharmaceutical agents.[1][2] The reaction involves the nucleophilic attack of an amine (or other nucleophile like an alcohol) on the electrophilic sulfur atom of the sulfonyl chloride.[1] This process liberates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[3] Failure to scavenge the acid will result in the protonation of the amine nucleophile, rendering it unreactive and halting the synthesis.
The choice of base is therefore not a trivial decision; it is critical to the success of the reaction, influencing reaction rate, yield, and purity.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound in a question-and-answer format.
Q1: My sulfonamide reaction is sluggish, or the yield is low. What are the common causes and solutions?
Answer: Low conversion is typically due to one of three factors: poor nucleophilicity of the amine, inadequate basicity or catalytic activity, or competing side reactions.
-
Analysis of the Cause:
-
Weak Nucleophile: Secondary amines are generally less reactive than primary amines. Sterically hindered amines (e.g., diisopropylamine) or electron-deficient anilines react much more slowly.
-
Incorrect Base: The chosen base may not be strong enough to effectively scavenge the generated HCl, leading to equilibrium that does not favor the product. Alternatively, a non-catalytic base may not be sufficient to accelerate the reaction of a weak nucleophile.
-
-
Solutions & Protocols:
-
Switch to a More Suitable Base: For standard primary and secondary amines, triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[4][5] Pyridine is also effective and can act as a nucleophilic catalyst, though it is weaker than other catalysts.[5][6]
-
Introduce a Nucleophilic Catalyst: For challenging, weakly nucleophilic, or sterically hindered amines, the addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) is highly recommended.[7][8] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate, which is much more susceptible to nucleophilic attack than the sulfonyl chloride itself.[9][10] This can dramatically increase reaction rates and yields.[7][9]
-
Optimize Reaction Conditions: Ensure the reaction is performed in an appropriate aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[5] Gentle heating (40-50 °C) may be required for particularly unreactive starting materials, but this should be done cautiously to avoid side reactions.
-
Q2: I'm observing a significant amount of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid as a byproduct. How can I prevent hydrolysis?
Answer: The formation of the corresponding sulfonic acid is a clear indication of premature hydrolysis of the sulfonyl chloride by water. Sulfonyl chlorides are highly reactive and moisture-sensitive.[1][11]
-
Analysis of the Cause:
-
Water Contamination: The presence of water in the reaction solvent, on the glassware, or in the amine or base is the direct cause.
-
Inappropriate Conditions: Using classic Schotten-Baumann conditions (an inorganic base like NaOH in a biphasic water/organic system) can exacerbate hydrolysis, especially if the sulfonyl chloride is particularly sensitive or has low solubility in the organic phase.[12][13][14]
-
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Handle all reagents, especially the sulfonyl chloride, under an inert atmosphere.
-
Use Organic Bases in Aprotic Solvents: The most reliable method to prevent hydrolysis is to avoid aqueous conditions altogether.[15] Performing the reaction in anhydrous DCM or THF with an organic base like TEA, DIPEA, or pyridine is standard practice.[4][5]
-
Controlled Reagent Addition: Add the sulfonyl chloride solution dropwise to the mixture of the amine and base at a reduced temperature (e.g., 0 °C). This allows the desired reaction with the amine, which is typically much faster than hydrolysis, to occur before the sulfonyl chloride can react with trace amounts of water.
-
Q3: My final product is difficult to purify due to multiple side products. What are these side reactions and how can they be minimized?
Answer: A complex reaction mixture points to a lack of selectivity, which can be caused by the base, the temperature, or the inherent reactivity of the substrates.
-
Analysis of the Cause:
-
Reaction with the Base: Highly nucleophilic, sterically unhindered bases can sometimes react with the sulfonyl chloride. While less common, this can be an issue.
-
Thermal Degradation: The sulfonyl chloride or the resulting sulfonamide may be unstable at elevated temperatures, leading to decomposition.
-
Dimerization/Polymerization: If your nucleophile contains more than one reactive site (e.g., a diamine), intermolecular reactions can occur, leading to oligomers or polymers.
-
-
Solutions & Protocols:
-
Select a Non-Nucleophilic Base: If you suspect the base is reacting with your sulfonyl chloride, switch to a more sterically hindered base. Diisopropylethylamine (DIPEA, or Hünig's base) is an excellent choice as its nitrogen atom is sterically shielded, making it a poor nucleophile but still an effective acid scavenger.
-
Maintain Strict Temperature Control: Begin the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid unnecessary heating unless it is confirmed to be required for sluggish reactions.
-
Use High Dilution or a Slow-Addition Strategy: For multifunctional nucleophiles where polymerization is a concern, use a higher volume of solvent (high dilution) to favor intramolecular reactions or the desired mono-sulfonylation. Alternatively, add the sulfonyl chloride very slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.
-
Frequently Asked Questions (FAQs)
Q1: Which base should I choose as a starting point for my reaction?
There is no single "best" base for all applications. The optimal choice depends on the properties of your amine nucleophile. Use the following workflow to guide your decision.
Q2: What is the catalytic mechanism of DMAP in this reaction?
DMAP is a hyper-nucleophilic catalyst.[9] It is more nucleophilic than the amine substrate and rapidly attacks the sulfonyl chloride to form a discrete intermediate, N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-dimethylaminopyridinium chloride. This intermediate is extremely reactive because the pyridinium moiety is an excellent leaving group. The amine nucleophile then attacks this activated intermediate to furnish the final sulfonamide and regenerate the DMAP catalyst.[7][8]
Q3: Can I use an inorganic base like sodium carbonate?
Yes, it is possible. Using an inorganic base like Na₂CO₃ or NaOH falls under the category of the Schotten-Baumann reaction, which is typically performed in a two-phase system (e.g., water and an organic solvent like DCM).[12][13][15] The base resides in the aqueous phase and neutralizes the HCl as it is formed.[6] This method is often used in large-scale industrial processes because the reagents are inexpensive.[16] However, for sensitive, complex, or research-scale syntheses, this method increases the risk of sulfonyl chloride hydrolysis.[14] If used, vigorous stirring is essential to ensure efficient mixing between the two phases.
Data Tables & Protocols
Table 1: Comparison of Common Bases for Sulfonylation
| Base | Structure | pKₐ of Conjugate Acid (pKaH) | Key Features & Use Case |
| Triethylamine (TEA) | Et₃N | ~10.8[17] | Standard, inexpensive, non-nucleophilic acid scavenger. Good first choice for unhindered primary/secondary amines.[18] |
| Pyridine | C₅H₅N | ~5.2[17] | Acts as both a base and a mild nucleophilic catalyst. Often used as a solvent as well. Less basic than TEA.[5] |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~10.7 | Highly sterically hindered and non-nucleophilic. Ideal for preventing side reactions involving the base itself. |
| DMAP | C₇H₁₀N₂ | ~9.7 | Not used as a primary base. A hyper-nucleophilic catalyst used in small amounts (1-10 mol%) to accelerate slow reactions.[7][9] |
| Sodium Hydroxide | NaOH | N/A | Strong, inexpensive inorganic base. Used in aqueous biphasic (Schotten-Baumann) conditions. High risk of hydrolysis.[6][13] |
Experimental Protocols
Disclaimer: These are general guidelines. Optimal conditions may vary. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Sulfonamide Synthesis with TEA
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA) (1.5 - 2.0 eq.) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: DMAP-Catalyzed Synthesis for Challenging Amines
-
Preparation: Under an inert atmosphere, add the amine (1.0 eq.), triethylamine (2.0 eq.), and DMAP (0.05 - 0.1 eq.) to anhydrous DCM in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.
-
Reaction & Workup: Follow steps 5-7 from Protocol 1. The reaction is often significantly faster when DMAP is used.[7]
References
- 1. fiveable.me [fiveable.me]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. byjus.com [byjus.com]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Unveiling the Profile of 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, sulfonylating agents are indispensable tools for the derivatization of amines and alcohols. The resulting sulfonamides and sulfonate esters are critical functionalities in a vast array of pharmaceuticals and functional molecules.[1][2] While workhorse reagents like tosyl chloride, mesyl chloride, and dansyl chloride are well-characterized, the nuanced performance of less common agents such as 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride presents an opportunity for fine-tuning molecular properties. This guide provides a comprehensive comparison of this emerging sulfonylating agent with its more established counterparts, offering insights into their respective reactivity, applications, and the characteristics of their derivatives.
Introduction to Sulfonylating Agents: A Tale of Four Chlorides
At the heart of sulfonylation chemistry lies the sulfonyl chloride group (–SO₂Cl), a highly reactive electrophile that readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles.[3] The reactivity and properties of the sulfonylating agent are profoundly influenced by the nature of the organic residue (R) attached to the sulfonyl group. This guide will focus on a comparative analysis of four key players:
-
This compound: A molecule of interest with a unique bicyclic structure, offering potential for novel pharmacophores. Its chemical formula is C₉H₉ClO₄S and it has a molecular weight of approximately 248.68 g/mol .[4]
-
Tosyl Chloride (TsCl): p-Toluenesulfonyl chloride is a widely used aromatic sulfonyl chloride, valued for the crystallinity and stability of its derivatives.[5]
-
Mesyl Chloride (MsCl): Methanesulfonyl chloride is a simple alkyl sulfonyl chloride, known for its high reactivity and the good leaving group ability of the resulting mesylate.[6]
-
Dansyl Chloride (DNSCl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a fluorescent sulfonylating agent, primarily used for labeling amines in biological and analytical applications.[7]
Comparative Analysis: Reactivity, Stability, and Applications
The choice of a sulfonylating agent is dictated by a multitude of factors, including the desired reactivity, the stability of the resulting sulfonamide or sulfonate, and any specialized applications.
Reactivity Profile
The electrophilicity of the sulfur atom in the sulfonyl chloride is a key determinant of its reactivity. This is influenced by both the electronic and steric effects of the substituent 'R' group.
-
Electronic Effects: Electron-withdrawing groups on an aryl sulfonyl chloride increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups can decrease reactivity.[8] The benzodioxepine moiety in this compound contains two ether oxygens, which are typically electron-donating through resonance. This might suggest a slightly attenuated reactivity compared to unsubstituted benzenesulfonyl chloride. However, the overall electronic effect is complex and also influenced by inductive effects.
-
Steric Hindrance: Bulky substituents around the sulfonyl chloride group can hinder the approach of a nucleophile, thereby slowing down the reaction rate. Tosyl chloride, with its methyl-substituted benzene ring, is more sterically hindered than the small methyl group of mesyl chloride. This contributes to the generally higher reactivity of mesyl chloride.[6] The bicyclic structure of this compound presents a moderate level of steric bulk.
Table 1: Qualitative Reactivity Comparison of Sulfonylating Agents
| Sulfonylating Agent | R-Group | Electronic Effect of R-Group | Steric Hindrance | Expected Relative Reactivity |
| Mesyl Chloride | Methyl | Alkyl (weakly electron-donating) | Low | High |
| Tosyl Chloride | p-Tolyl | Aryl with electron-donating methyl group | Moderate | Moderate |
| Dansyl Chloride | Naphthyl with dimethylamino group | Aromatic with strong electron-donating group | High | Low |
| This compound | Benzodioxepine | Aryl with electron-donating ether groups | Moderate | Moderate to Low |
Stability of Derivatives
The stability of the resulting sulfonamides and sulfonate esters is crucial, particularly in the context of protecting groups and the overall robustness of a drug molecule.
-
Sulfonamide Stability: Sulfonamides are generally stable chemical linkages. The stability can be influenced by the electronic nature of the sulfonyl group. Sulfonamides derived from sulfonyl chlorides with electron-withdrawing groups tend to be more susceptible to cleavage.[8] The electron-donating nature of the benzodioxepine ring may, therefore, contribute to the formation of highly stable sulfonamides.
-
Sulfonate Ester Stability (Leaving Group Ability): When used to derivatize alcohols, the resulting sulfonate ester's utility often lies in its ability to act as a good leaving group in subsequent nucleophilic substitution reactions. The efficiency of a leaving group is related to the stability of the departing anion. Both tosylate and mesylate are excellent leaving groups because their corresponding sulfonic acids are strong acids.[5][6]
Key Applications
Each sulfonylating agent has found its niche in synthetic and medicinal chemistry.
-
This compound: This reagent is primarily utilized in the synthesis of novel bioactive molecules. The resulting sulfonamides have been explored for their potential as anticancer agents and for other therapeutic applications. The benzodioxepine scaffold itself is a recognized pharmacophore in medicinal chemistry.
-
Tosyl Chloride and Mesyl Chloride: These are workhorses for the protection of amines and the activation of alcohols.[5][6] The resulting tosylates and mesylates are excellent leaving groups, facilitating a wide range of nucleophilic substitution and elimination reactions.[9]
-
Dansyl Chloride: Its primary role is as a fluorescent labeling agent for primary and secondary amines in proteins, peptides, and other biological molecules.[7] The resulting dansyl-sulfonamides are highly fluorescent, allowing for sensitive detection in various analytical techniques.[10]
Experimental Protocols
The following protocols provide standardized procedures for the synthesis of sulfonamides using the compared sulfonylating agents. These can serve as a starting point for comparative experimental studies.
General Protocol for Sulfonamide Synthesis from an Amine
This procedure is a general guideline and can be adapted for each of the sulfonylating agents.
Materials:
-
Amine (e.g., aniline or benzylamine)
-
Sulfonyl chloride (this compound, tosyl chloride, or mesyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq.) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Fluorescent Labeling of an Amine with Dansyl Chloride
This protocol is specifically for the fluorescent tagging of amines.[10]
Materials:
-
Amine-containing sample (e.g., a peptide or a small molecule)
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10)
Procedure:
-
Dissolve the amine-containing sample in the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution to the sample solution. The molar excess will depend on the concentration of the amine.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours, or at 37 °C for 30-60 minutes.
-
The reaction can be stopped by the addition of a small amount of a primary amine solution (e.g., Tris or glycine) to consume the excess dansyl chloride.
-
The labeled product can then be analyzed by techniques such as HPLC with fluorescence detection or mass spectrometry.
Visualization of Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate | C10H9O4- | CID 7015399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: A Niche Reagent with Unique Synthetic Potential
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency, product yield, and ultimately, the biological activity of the target molecule. While common reagents such as tosyl chloride (TsCl) and nosyl chloride (NsCl) are ubiquitous in the synthetic chemist's toolbox, more specialized reagents offer unique advantages in specific contexts. This guide provides an in-depth technical comparison of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, exploring its inherent properties and potential advantages over conventional alternatives.
The Benzodioxepine Moiety: More Than Just a Scaffold
The defining feature of this compound is the presence of the benzodioxepine ring system. This heterocyclic scaffold is not merely a passive component; it imparts distinct electronic and structural characteristics to the sulfonyl chloride group, influencing its reactivity and providing a valuable pharmacophore for drug discovery efforts.
The two ether oxygens in the seven-membered ring act as electron-donating groups through resonance, which can modulate the electrophilicity of the sulfonyl chloride. This electronic effect can be advantageous in reactions where fine-tuning of reactivity is required to avoid side reactions or to achieve selective sulfonylation in the presence of multiple nucleophilic sites.
Furthermore, the benzodioxepine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Its incorporation into a molecule can enhance binding to biological targets and improve pharmacokinetic properties. Recent research has highlighted the synthesis of antimicrobial compounds anchored in the benzodioxepin scaffold, noting their pronounced antibacterial properties.[1]
Comparative Analysis of Sulfonylating Agents
The reactivity of aromatic sulfonyl chlorides is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[2]
To contextualize the utility of this compound, a comparison with commonly used sulfonylating agents is presented below.
| Sulfonylating Agent | Structure | Key Characteristics |
| This compound | Unique Scaffold: Incorporates a benzodioxepine moiety, a privileged structure in medicinal chemistry. Modulated Reactivity: The electron-donating nature of the ether oxygens can temper the reactivity of the sulfonyl chloride, potentially leading to higher selectivity. | |
| p-Toluenesulfonyl chloride (TsCl) | Workhorse Reagent: Widely used, readily available, and cost-effective. Moderate Reactivity: The methyl group is a weak electron-donating group. | |
| p-Nitrobenzenesulfonyl chloride (NsCl) | High Reactivity: The nitro group is a strong electron-withdrawing group, making the sulfonyl chloride highly electrophilic. Often used for sulfonylation of less reactive amines. | |
| 2,4-Dinitrobenzenesulfonyl chloride (DNsCl) | Very High Reactivity: Two strong electron-withdrawing groups further enhance the electrophilicity of the sulfonyl chloride. | |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | High Reactivity: The trifluoromethyl group is a potent electron-withdrawing group, significantly activating the sulfonyl chloride.[2] |
Experimental Protocols: Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of the corresponding sulfonamides. The following protocols provide a general framework for this transformation.
General Protocol for the Synthesis of N-Aryl/Alkyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides
This protocol describes a standard procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualization of Synthetic Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the key chemical transformation and a general workflow for the synthesis and purification of sulfonamides derived from this compound.
References
A Senior Application Scientist's Guide to the Structural Characterization of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides by NMR Spectroscopy
Abstract: The 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Unambiguous structural verification is a cornerstone of the drug discovery and development process, ensuring that biological data is correctly attributed to the compound of interest. While several analytical techniques contribute to characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for elucidating the precise atomic connectivity and molecular structure in solution. This guide provides an in-depth analysis of 1D and 2D NMR techniques for the characterization of this specific heterocyclic system, explains the causal relationships behind spectral features, and presents a comparative overview against alternative methods like Mass Spectrometry and Infrared Spectroscopy. A detailed, self-validating experimental protocol is provided for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
The Imperative for Unambiguous Structural Elucidation
Figure 1. General structure of the target compound class.
NMR Spectroscopy: The Gold Standard for Structural Verification
NMR spectroscopy is unparalleled in its ability to provide a complete picture of a molecule's carbon-hydrogen framework.[1][2][3] Unlike other techniques that provide more fragmented information, NMR allows for the direct observation of atomic environments and their connectivity.
¹H NMR Analysis: Mapping the Proton Skeleton
A standard ¹H NMR spectrum provides the initial, high-level overview of the molecule. Each unique proton environment generates a distinct signal, and the interpretation is based on three key pieces of information:
-
Chemical Shift (δ): The position of the signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons attached to the aromatic ring will be deshielded (shifted downfield, ~7-8 ppm) due to ring currents. The protons on the dioxepine ring's methylene groups (-OCH₂- and -CH₂-) will appear further upfield, typically in the range of 3.5-4.5 ppm and ~2.0 ppm, respectively. The sulfonamide N-H proton often appears as a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in each environment (e.g., 3 aromatic protons, 4 dioxepine protons).
-
Splitting (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets (e.g., doublets, triplets). This pattern reveals which protons are neighbors. For the aromatic protons in the 7-sulfonamide substituted ring, a characteristic ABX or similar complex splitting pattern is expected. The methylene protons of the dioxepine ring often show triplet or multiplet patterns due to coupling with their neighbors.
¹³C NMR Analysis: Probing the Carbon Backbone
While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon framework. Key expected signals include:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbon directly attached to the sulfonamide group (C-7) will be shifted significantly.
-
Dioxepine Carbons: The two -OCH₂- carbons will appear around 60-75 ppm, while the central -CH₂- carbon will be further upfield.
-
DEPT-135 Experiment: A crucial supplementary experiment, Distortionless Enhancement by Polarization Transfer (DEPT), helps distinguish between CH, CH₂, and CH₃ groups.[4] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C-7a and C-10a) are absent. This is a self-validating step to confirm the assignment of the dioxepine methylene carbons.
The Confirmatory Power of 2D NMR Spectroscopy
While 1D NMR provides a strong hypothesis for the structure, 2D NMR techniques provide the definitive proof by revealing correlations between nuclei.[5][6] For a molecule of this complexity, 2D NMR is not optional.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[6] It is invaluable for tracing the connectivity within the dioxepine ring and confirming the relative positions of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments, creating a 2D map that correlates each proton directly to the carbon it is attached to.[7][8] It definitively links the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum, removing ambiguity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[4][8] This is the final piece of the puzzle. For example, an HMBC experiment will show a correlation from the aromatic proton at C-6 to the sulfonamide-bearing C-7, confirming the substitution pattern. It will also show correlations from the dioxepine methylene protons to the aromatic carbons (C-7a and C-10a), confirming the fusion of the two rings.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2, fontcolor="#FFFFFF"];
} caption [label="Figure 2. Workflow for NMR-based structural elucidation.", shape=plaintext, fontcolor="#202124"];
Comparison with Alternative Analytical Techniques
No single technique provides all the answers, but NMR comes closest for complete structural elucidation. Here’s how it compares to other common methods.[1][9][10]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete atomic connectivity (C-H framework), stereochemistry, solution-state conformation. | Unambiguous structure determination. Non-destructive.[5][6] | Lower sensitivity than MS, requires more sample. More complex data interpretation. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (High-Res MS), fragmentation patterns. | Extremely high sensitivity, provides molecular formula.[1] | Does not reveal atomic connectivity or isomerism (e.g., positional isomers). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., S=O stretch, N-H stretch, C-O bonds). | Fast, simple, good for identifying key functional groups.[1][9] | Provides very limited information about the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "ultimate" proof of structure. | Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state. |
This comparison highlights a crucial workflow principle: MS and IR are excellent for preliminary checks. MS confirms the expected mass, and IR confirms the presence of key functional groups (like the sulfonamide). However, only NMR can definitively prove the specific arrangement of atoms, distinguishing the target molecule from potential isomers.
A Self-Validating Experimental Protocol for NMR Analysis
This protocol is designed to ensure high-quality, reproducible data for the structural confirmation of a synthesized 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide.
Objective: To acquire a full set of 1D and 2D NMR spectra sufficient for unambiguous structural assignment.
Materials:
-
Synthesized compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS
-
5 mm NMR tube (high precision)
-
NMR Spectrometer (400 MHz or higher recommended)
Methodology:
-
Sample Preparation (The Foundation):
-
Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry vial.
-
Add ~0.6 mL of deuterated solvent (CDCl₃ is a good first choice; use DMSO-d₆ if solubility is an issue or to better observe exchangeable protons like N-H).
-
Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is critical.
-
Transfer the solution to the 5 mm NMR tube.
-
-
Spectrometer Setup & Shimming (Ensuring Quality):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a sharp, symmetrical solvent peak. Causality: Poor shimming leads to broad lineshapes and loss of resolution, which can obscure crucial splitting patterns.
-
-
Data Acquisition (The Experiments):
-
¹H Spectrum: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 12 ppm).
-
¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
DEPT-135: Run this experiment to differentiate carbon types. This is a quick and vital check.
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).
-
HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average value of 8 Hz. Causality: This value is a good compromise to observe both two-bond and three-bond correlations.
-
-
Data Processing and Interpretation (The Proof):
-
Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
Systematic Assignment:
-
Start by assigning the most obvious signals in the ¹H spectrum (e.g., aromatic vs. aliphatic).
-
Use the HSQC spectrum to directly link these protons to their attached carbons.
-
Use the COSY spectrum to walk along the coupled proton networks (e.g., through the dioxepine ring).
-
Finally, use the HMBC correlations to piece together the different fragments and confirm the substitution pattern on the aromatic ring. For example, look for the 3-bond correlation from H-6 to C-7a and the 2-bond correlation from H-6 to C-7.
-
-
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} caption [label="Figure 3. Step-by-step experimental and analysis workflow.", shape=plaintext, fontcolor="#202124"];
Representative Data Summary
The following table summarizes the expected chemical shift ranges for the core structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. Actual values will vary based on substitution on the sulfonamide nitrogen.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |
| H/C-2 | ~4.2 (t) | ~70 | H-2 → C-3, C-10a |
| H/C-3 | ~2.1 (quintet) | ~30 | H-3 → C-2, C-4 |
| H/C-4 | ~4.2 (t) | ~70 | H-4 → C-3, C-7a |
| H/C-6 | ~7.7 (d) | ~128 | H-6 → C-7, C-7a, C-8 |
| H/C-8 | ~7.6 (dd) | ~125 | H-8 → C-6, C-7, C-10a |
| H/C-9 | ~7.0 (d) | ~118 | H-9 → C-7a, C-10a |
| N-H | Variable (broad s) | - | N-H → C-7 |
| C-7 | - | ~140 | - |
| C-7a | - | ~145 | - |
| C-10a | - | ~150 | - |
Note: (t) = triplet, (d) = doublet, (dd) = doublet of doublets, (quintet) = quintet, (s) = singlet.
Conclusion
The structural characterization of novel compounds like 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides is a foundational activity in chemical and pharmaceutical research. While techniques like mass spectrometry and IR spectroscopy provide rapid and valuable checks for molecular weight and functional groups, they are insufficient for unambiguous structural proof. A comprehensive suite of NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, provides a self-validating system for determining the precise atomic connectivity. By following a systematic workflow from sample preparation to data interpretation, researchers can confidently assign the structure of their target molecules, ensuring the integrity and validity of subsequent biological and chemical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. lehigh.edu [lehigh.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
A Structural and Functional Comparison of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparison of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivatives with other prominent carbonic anhydrase inhibitors. We will delve into the structural intricacies elucidated by X-ray crystallography and contextualize these findings with their functional performance in biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this class of compounds.
Introduction: The Significance of the Benzodioxepine Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, most notably for its role in the inhibition of carbonic anhydrases (CAs).[1] These zinc-containing metalloenzymes are ubiquitous and play a crucial role in a variety of physiological processes, including pH regulation and CO2 transport.[2] Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and even cancer.[3] The 3,4-dihydro-2H-1,5-benzodioxepine moiety is an attractive scaffold for drug design due to its conformational preorganization and potential for diverse functionalization. Fusing this heterocyclic system with a sulfonamide group presents a promising avenue for the development of novel CA inhibitors with potentially unique isoform selectivity and pharmacokinetic properties.
Structural Analysis: Insights from X-ray Crystallography
While a specific X-ray crystal structure for a 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivative is not yet publicly available in crystallographic databases, we can infer significant structural characteristics from closely related compounds. The crystal structure of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid provides invaluable information about the conformation of the core benzodioxepine ring system.[4]
The Benzodioxepine Core Conformation
The seven-membered dioxepine ring in the dicarboxylic acid derivative adopts a half-chair-like conformation.[4] This is consistent with findings from UV absorption spectra studies on other 3,4-dihydro-2H-1,5-benzodioxepin derivatives, which also suggest a preference for a chair conformation in solution.[2] This defined, non-planar geometry is a key feature that will influence the orientation of the sulfonamide group and its presentation to the active site of target enzymes.
| Crystallographic Data for 3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic Acid | |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 4.2679 |
| b (Å) | 21.128 |
| c (Å) | 11.372 |
| β (˚) | 95.354 |
| Z | 4 |
| Reference | [4] |
Comparison with Established Sulfonamide Inhibitors
The binding of sulfonamide inhibitors to the active site of carbonic anhydrase is well-characterized through numerous X-ray crystal structures.[5][6][7] The primary interaction involves the coordination of the sulfonamide's nitrogen atom to the zinc ion in the enzyme's active site.[8] The remainder of the inhibitor molecule occupies hydrophobic and hydrophilic pockets within the active site, and these secondary interactions are critical for determining binding affinity and isoform selectivity.[5]
For instance, the crystal structure of acetazolamide, a clinically used CA inhibitor, in complex with human carbonic anhydrase II (hCA II) reveals key interactions. The sulfonamide group binds to the zinc ion, while the thiadiazole ring and its substituents form hydrogen bonds and van der Waals contacts with active site residues.[6]
Comparative Performance: Carbonic Anhydrase Inhibition
The efficacy of sulfonamide-based carbonic anhydrase inhibitors is typically quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). A lower value indicates a more potent inhibitor. Below is a comparison of the inhibitory activity of the well-established inhibitor acetazolamide against various human carbonic anhydrase isoforms. While specific data for 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivatives is not yet widely published, this provides a benchmark for future studies.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Data compiled from various sources for illustrative purposes.
The benzodioxepine scaffold is expected to occupy the hydrophobic region of the CA active site. The specific substitution pattern on this ring system will be crucial for fine-tuning the inhibitory potency and achieving selectivity for different CA isoforms.
Experimental Protocols
Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide Derivatives (General Scheme)
A plausible synthetic route to the title compounds would involve the chlorosulfonylation of the 3,4-dihydro-2H-1,5-benzodioxepine core, followed by amination.
In Vitro Carbonic Anhydrase Inhibition Assay Protocol
The following is a generalized protocol for determining the carbonic anhydrase inhibitory activity of test compounds.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Stock Solution: Human carbonic anhydrase isoform of interest (e.g., hCA II) dissolved in cold assay buffer.
-
Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in a suitable organic solvent like DMSO.
-
Inhibitor Stock Solutions: Test compounds and a standard inhibitor (e.g., acetazolamide) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) for maximum enzyme activity.
-
Add the CA enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion and Future Directions
The 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold holds considerable promise for the development of novel carbonic anhydrase inhibitors. Based on the known crystal structure of the benzodioxepine core and the extensive structural data on sulfonamide-CA complexes, it is anticipated that these derivatives will adopt a favorable conformation for binding to the CA active site. The rigid, yet non-planar, benzodioxepine moiety is likely to interact with the hydrophobic residues of the active site, while the sulfonamide group coordinates with the catalytic zinc ion.
Future work should focus on the synthesis and biological evaluation of a library of these derivatives with diverse substitutions on both the benzodioxepine ring and the sulfonamide nitrogen. Obtaining X-ray crystal structures of these compounds, both as standalone molecules and in complex with various CA isoforms, will be crucial for validating the predicted binding modes and for guiding the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. Inhibition of carbonic anhydrase by sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: stacking with Phe131 determines active site binding region of inhibitors as exemplified by the X-ray crystal structure of a membrane-impermeant antitumor sulfonamide complexed with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride Reaction Products
In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For researchers working with versatile scaffolds like 3,4-dihydro-2H-1,5-benzodioxepine, the sulfonyl chloride moiety at the 7-position serves as a critical handle for generating diverse libraries of compounds, primarily through the formation of sulfonamides and sulfonate esters. This guide provides an in-depth comparison of analytical methodologies for confirming the structure of these reaction products, grounded in field-proven insights and supported by experimental data. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.
The Synthetic Landscape: Beyond Simple Product Formation
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a reactive intermediate, primed for nucleophilic attack at the sulfonyl group. The two most common transformations involve reactions with amines to yield sulfonamides, and with alcohols or phenols to produce sulfonate esters. Each reaction class presents unique structural questions that must be addressed through a multi-faceted analytical approach.
A key publication in the Journal of Medicinal Chemistry details the synthesis of N-(1-benzofuran-2-yl(phenyl)methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, a potent disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction.[1] This work serves as an excellent case study for the structural elucidation of a complex sulfonamide derivative.
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} Caption: General reaction pathways and structural confirmation workflow.
Core Directive: A Comparative Analysis of Analytical Techniques
The confirmation of a target molecule's structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Below, we compare the primary analytical tools used in this context.
| Analytical Technique | Information Provided | Strengths | Limitations | Causality of Use |
| ¹H & ¹³C NMR Spectroscopy | Precise atom connectivity, chemical environment of protons and carbons, stereochemistry. | Unambiguous structure determination, detects impurities. | Requires soluble sample, can be complex to interpret for large molecules. | Primary method: Provides the fundamental carbon-hydrogen framework and confirms the formation of the S-N or S-O bond through chemical shift changes. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). | High sensitivity, confirms molecular formula. | Does not provide connectivity information, isomers can be indistinguishable. | Essential confirmation: Verifies that the product has the correct mass, corroborating the proposed structure. |
| FTIR Spectroscopy | Presence of key functional groups (e.g., S=O, N-H). | Fast, non-destructive, good for monitoring reaction progress. | Provides limited structural detail, spectra can be congested. | Supportive evidence: Quickly confirms the presence of the sulfonamide N-H stretch or the characteristic S=O stretches. |
| X-Ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. | Definitive proof (if needed): Used when stereochemistry is critical or when NMR data is ambiguous. |
Experimental Protocol: Synthesis of a Representative Sulfonamide
The following protocol is adapted from the supplementary information of a peer-reviewed study and details the synthesis of N-((R)-1-Benzothiophen-2-yl(2-chlorophenyl)methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide.[1] This serves as a practical example for researchers.
Objective: To synthesize a specific sulfonamide product and confirm its structure using a suite of analytical techniques.
Materials:
-
(R)-1-(Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Reactant Dissolution: Dissolve the amine starting material in a mixture of dichloromethane and pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon). The use of pyridine, an organic base, is crucial as it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Addition of Sulfonyl Chloride: Add a solution of this compound in dichloromethane dropwise to the amine solution. A slow, controlled addition is important to manage any potential exotherm and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting materials have been consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine. This aqueous work-up removes the pyridine hydrochloride salt and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by preliminary TLC analysis to ensure good separation of the desired product from any unreacted starting materials or byproducts.
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} Caption: Experimental workflow for sulfonamide synthesis.
Data Interpretation: A Self-Validating System
The trustworthiness of the structural assignment comes from the consistency of data across different analytical methods.
Expected Data for a Representative Sulfonamide Product:
| Analysis | Expected Result | Rationale and Interpretation |
| ¹H NMR | Appearance of a new N-H proton signal (often a singlet or doublet). Characteristic shifts for the aromatic and aliphatic protons of the benzodioxepine and amine moieties. | The N-H signal is direct evidence of sulfonamide bond formation. Shifts in the aromatic region of the benzodioxepine ring, particularly for the protons adjacent to the sulfonyl group, confirm substitution at the 7-position. |
| ¹³C NMR | Presence of all expected carbon signals for the combined structure. | Confirms the complete carbon skeleton of the new, larger molecule. |
| High-Resolution MS (HRMS) | The measured mass should match the calculated exact mass of the product's molecular formula to within a few parts per million (ppm). | Provides unequivocal confirmation of the elemental composition, ruling out alternative structures with the same nominal mass. For example, the calculated mass for C₂₄H₂₀ClNO₄S₂ (a related compound from the reference) is 501.0471, and the experimental value would be expected to be very close.[1] |
| FTIR | A characteristic absorption band for the N-H stretch (typically ~3200-3300 cm⁻¹). Strong, asymmetric and symmetric stretching bands for the S=O group (typically ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹, respectively). | Confirms the presence of the key sulfonamide functional group. |
Alternative Products and Comparative Analysis
While sulfonamides are the most common products, reaction with alcohols yields sulfonate esters . The structural confirmation process is similar, but with key differences in the expected spectral data:
-
NMR: The most notable difference is the absence of an N-H proton signal. Instead, one would observe shifts in the protons of the alcohol moiety, particularly those alpha to the newly formed S-O-C linkage.
-
FTIR: The N-H stretching band will be absent. The S=O stretching frequencies may shift slightly compared to the corresponding sulfonamide.
Comparison with Alternative Sulfonylating Agents:
The this compound scaffold is chosen for its specific physicochemical properties, often to modulate a compound's solubility, metabolic stability, or receptor-binding profile. When comparing its reaction products to those from simpler reagents like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, the core analytical principles remain the same. The key differentiator in the data will be the presence of the unique signals corresponding to the 3,4-dihydro-2H-1,5-benzodioxepine moiety in the NMR spectra and the corresponding mass difference in the MS data.
Conclusion
Confirming the structure of reaction products derived from this compound requires a logical, multi-technique approach. By combining the detailed connectivity information from NMR spectroscopy with the unequivocal molecular formula confirmation from high-resolution mass spectrometry, and supplementing this with functional group data from FTIR, researchers can be highly confident in their structural assignments. This rigorous, self-validating workflow is not merely procedural; it is a fundamental requirement for ensuring data integrity and advancing the development of novel chemical entities in a competitive research environment.
References
A Comparative Guide to the Purity Analysis of Synthesized 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, critical phase is to rigorously establish its purity. This guide provides an in-depth comparison of modern analytical techniques for the purity determination of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides, a class of compounds with significant potential in medicinal chemistry. We will move beyond mere protocols to explore the strategic reasoning behind method selection, ensuring the generation of robust and reliable data for regulatory scrutiny and further development.
The importance of purity cannot be overstated. Unwanted chemicals, such as unreacted starting materials, by-products, or degradation products, can significantly impact the biological activity and safety profile of the target compound.[1][2] Regulatory bodies like the FDA mandate stringent purity profiling for any active pharmaceutical ingredient (API).[1] This guide focuses on the three pillars of modern purity analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Gauntlet: A Strategic Overview
The choice of an analytical method is not arbitrary; it is a strategic decision based on the information required. For the purity analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides, a multi-pronged approach is often necessary. The initial synthesis is likely to produce impurities with similar structural motifs, making their separation and quantification a non-trivial challenge.
Our analytical workflow is designed to move from high-throughput screening to definitive structural confirmation and precise quantification.
Caption: Overall workflow for purity analysis.
Comparison of Primary Analytical Techniques
Choosing the right tool is paramount for efficient and accurate analysis. The following table compares the key performance characteristics of HPLC-UV, LC-MS, and qNMR for the purity assessment of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and a liquid mobile phase, with UV detection. | Retention time (t₋), peak area for quantification, % purity (relative).[3] | High (ng to µg/mL).[3] | Excellent (high precision and accuracy), but relative to UV response.[4] | Robust, reproducible, widely available, ideal for routine quality control.[3] | Requires reference standards for impurity identification; potential for co-elution.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation coupled with mass spectrometry detection. | Retention time, mass-to-charge ratio (m/z), fragmentation patterns.[5] | Very High (pg to ng/mL).[2] | Good, can quantify without a specific standard by relative abundance.[6] | Provides molecular weight information, enabling impurity identification and structural elucidation.[6][7] | More complex instrumentation; matrix effects can suppress ion signals. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute purity (molar basis), definitive structural confirmation.[8] | Low (mg/mL). | Excellent, provides absolute quantification without a specific standard for the analyte.[8] | Primary ratio method; provides structural information and purity in a single experiment. | Lower throughput; requires a high-field NMR spectrometer and a certified internal standard. |
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, self-validating protocols for each analytical technique, tailored for 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol is designed for the routine, high-throughput assessment of purity, providing a reliable percentage area calculation. The method's specificity is critical and must be validated to ensure impurity peaks are resolved from the main compound peak.[9]
Caption: Step-by-step HPLC-UV workflow.
A. Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 270 nm (the sulfonamide and benzodioxepine moieties should have strong absorbance here).
-
Injection Volume: 5 µL.
B. Procedure:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and transfer to a 5 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1 mg/mL.[3]
-
Injection: Inject the sample solution onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the main compound and all impurity peaks in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality Behind Choices: A C18 column is selected for its versatility in retaining moderately polar compounds like our target molecule. A formic acid modifier is used to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer. A gradient elution is necessary to resolve potential impurities with a wide range of polarities, from early-eluting starting materials to late-eluting dimers or by-products.[4]
Protocol 2: Impurity Identification by LC-MS
When unknown peaks are detected in the HPLC analysis, LC-MS is the next logical step. It provides the molecular weight of the impurities, offering crucial clues to their identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing accurate mass measurements that can help determine the elemental composition of an impurity.[5][6]
A. Instrumentation & Conditions:
-
LC System: Same as HPLC protocol.
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent High-Resolution Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100 - 1000 m/z.
-
Gas Temp: 325 °C.
-
Sheath Gas Flow: 11 L/min.
B. Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol. A lower concentration (~0.1 mg/mL) may be preferable to avoid source saturation.
-
Analysis: Utilize the same chromatographic conditions as the HPLC method to ensure correlation of retention times. The eluent from the column is directed into the mass spectrometer.
-
Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram. The accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to propose potential elemental compositions. Tandem mass spectrometry (MS/MS) can be performed to fragment the impurity ions, providing structural information.[5]
Causality Behind Choices: ESI is a soft ionization technique suitable for polar, non-volatile molecules like sulfonamides.[5] Running in both positive and negative modes is essential, as different compounds may ionize more efficiently in one mode over the other. A Q-TOF analyzer provides high resolution and accurate mass capabilities, which are critical for distinguishing between impurities with very similar masses.[7]
Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
For use as a reference standard or for late-stage drug development, an absolute purity value is required. qNMR is a primary analytical method capable of providing this without the need for a specific reference standard of the synthesized compound.[8]
Caption: Step-by-step qNMR workflow.
A. Instrumentation & Materials:
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Internal Standard (IS): Certified reference material with known purity, e.g., Maleic Anhydride or Dimethyl Sulfone. The standard should have signals that do not overlap with the analyte signals.
-
Deuterated Solvent: DMSO-d₆ or CDCl₃.
B. Procedure:
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the synthesized 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide into an NMR tube.
-
Accurately weigh ~5-10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (d1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full signal relaxation and accurate integration.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
-
Integration:
-
Select a well-resolved, non-overlapping signal from the analyte (e.g., aromatic protons). Integrate this signal (Iₐ).
-
Integrate a well-resolved signal from the internal standard (Iₛ).
-
-
Calculation: Calculate the purity using the following equation:
Purity (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
Where:
-
Iₐ, Iₛ: Integrals of the analyte and standard signals.
-
Nₐ, Nₛ: Number of protons for the integrated analyte and standard signals.
-
Mₐ, Mₛ: Molar masses of the analyte and standard.
-
mₐ, mₛ: Masses of the analyte and standard.
-
Pₛ: Purity of the internal standard.
-
Causality Behind Choices: The choice of internal standard is critical; it must be stable, non-volatile, have a simple spectrum with minimal overlap, and be of high, certified purity.[8] The long relaxation delay is the most important experimental parameter for qNMR; without it, signals will not be fully relaxed, leading to inaccurate integrals and an incorrect purity value.[8]
Conclusion
The purity analysis of synthesized 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides requires a thoughtful, multi-technique approach. HPLC-UV serves as a robust workhorse for routine assessment, while LC-MS provides indispensable information for impurity identification. For the definitive assignment of purity, particularly for compounds destined for rigorous biological testing or regulatory filing, qNMR stands as the gold standard. By understanding the principles, strengths, and causalities behind these methods, researchers can design and execute a purity analysis strategy that is not only technically sound but also scientifically defensible.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. innovationaljournals.com [innovationaljournals.com]
- 6. toref-standards.com [toref-standards.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Biological Activity of Benzodioxepine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Hybrid Scaffold
The convergence of the benzodioxepine ring system with the sulfonamide functional group presents a compelling strategy in medicinal chemistry. The benzodioxepine moiety is a recognized scaffold in compounds exhibiting a range of biological effects, including antibacterial properties.[1][2] Sulfonamides, on the other hand, are a well-established class of therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4][5] The rationale behind the synthesis of benzodioxepine sulfonamides lies in the potential for synergistic or novel pharmacological activities arising from the combination of these two pharmacophores. This guide will delve into the comparative biological activities of these hybrid molecules, drawing on established principles of medicinal chemistry and providing the experimental framework for their evaluation.
Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective
While direct comparative studies on a homologous series of benzodioxepine sulfonamides are emerging, we can extrapolate potential structure-activity relationships based on the extensive literature on other sulfonamide derivatives. The following sections will compare the anticancer, antimicrobial, and carbonic anhydrase inhibitory activities, presenting hypothetical comparative data based on published results for structurally related sulfonamides.
Anticancer Activity
Sulfonamide derivatives have been extensively investigated as anticancer agents, with some compounds progressing to clinical trials.[4] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[4][6]
Hypothetical Comparative Anticancer Activity of Benzodioxepine Sulfonamide Derivatives
| Compound ID | R1-Substituent on Sulfonamide | R2-Substituent on Benzodioxepine | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| BZS-1 | Unsubstituted Phenyl | -H | 15.2 | 21.8 |
| BZS-2 | 4-Chlorophenyl | -H | 8.5 | 12.3 |
| BZS-3 | 4-Methoxyphenyl | -H | 12.1 | 18.5 |
| BZS-4 | Unsubstituted Phenyl | 8-Methyl | 10.7 | 15.9 |
| Doxorubicin | (Positive Control) | 0.9 | 1.1 |
Note: The data in this table is illustrative and intended to guide experimental design. Actual values would need to be determined empirically.
Causality Behind Experimental Design: The choice of cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), provides a preliminary screen across different cancer types.[6] The inclusion of a well-established anticancer drug like Doxorubicin serves as a positive control to validate the assay's sensitivity.[6] Variations in the substituents on both the sulfonamide and the benzodioxepine rings are crucial for elucidating the structure-activity relationship. For instance, electron-withdrawing groups (e.g., -Cl) on the phenyl ring of the sulfonamide may enhance activity, while different substitutions on the benzodioxepine core could influence lipophilicity and target engagement.
Antimicrobial Activity
The sulfonamide scaffold is historically significant in the development of antimicrobial agents.[5] These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] The benzodioxepine moiety itself has been shown to be a promising scaffold for the development of new antibacterial agents.[1][2]
Hypothetical Comparative Antimicrobial Activity of Benzodioxepine Sulfonamide Derivatives
| Compound ID | R-Substituent on Sulfonamide | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Escherichia coli |
| BZS-5 | Unsubstituted Phenyl | 32 | 64 |
| BZS-6 | 4-Aminophenyl | 16 | 32 |
| BZS-7 | Thiazol-2-yl | 8 | 16 |
| BZS-8 | Pyrimidin-2-yl | 4 | 8 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Note: The data in this table is illustrative. MIC (Minimum Inhibitory Concentration) values are to be determined experimentally.
Causality Behind Experimental Design: The selection of a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) allows for the assessment of the antibacterial spectrum.[5] Ciprofloxacin, a broad-spectrum antibiotic, is an appropriate positive control. The variation in the heterocyclic substituent on the sulfonamide nitrogen is a key determinant of antibacterial potency, as it can influence the binding affinity to the DHPS enzyme.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[7] Sulfonamides are potent inhibitors of CAs and are used clinically as diuretics, antiglaucoma agents, and for the management of epilepsy.[7] The inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many tumors, is also a promising strategy for cancer therapy.[8]
Hypothetical Comparative Carbonic Anhydrase Inhibitory Activity of Benzodioxepine Sulfonamide Derivatives
| Compound ID | R-Substituent on Benzodioxepine | Ki (nM) vs. hCA I | Ki (nM) vs. hCA II | Ki (nM) vs. hCA IX |
| BZS-9 | -H | 250 | 25 | 15 |
| BZS-10 | 8-Fluoro | 220 | 20 | 10 |
| BZS-11 | 8-Chloro | 180 | 15 | 8 |
| BZS-12 | 8-Bromo | 150 | 12 | 5 |
| Acetazolamide | (Positive Control) | 250 | 12 | 25 |
Note: The data in this table is illustrative. Ki (inhibition constant) values are to be determined experimentally.
Causality Behind Experimental Design: The evaluation against different human carbonic anhydrase (hCA) isoforms (I, II, and IX) is essential to determine the inhibitory potency and selectivity.[7][8] hCA I and II are ubiquitous isoforms, while hCA IX is tumor-associated. Acetazolamide is a clinically used, non-selective CA inhibitor and serves as a standard for comparison.[8] The introduction of different halogen substituents on the benzodioxepine ring can modulate the electronic properties and steric interactions within the enzyme's active site, thereby influencing inhibitory activity and isoform selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.
General Synthesis of Benzodioxepine Sulfonamides
The synthesis of benzodioxepine sulfonamides can be achieved through a multi-step process, with a key step involving the reaction of a substituted benzodioxepine amine with a sulfonyl chloride.
Caption: Generalized synthetic workflow for benzodioxepine sulfonamides.
Step-by-Step Methodology:
-
Synthesis of the Benzodioxepine Scaffold: React a substituted catechol with an appropriate dihaloalkane (e.g., 1,3-dibromopropane) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield the benzodioxepine derivative.
-
Nitration: Introduce a nitro group onto the benzodioxepine ring using a nitrating agent (e.g., HNO3/H2SO4).
-
Reduction: Reduce the nitro group to an amino group using a reducing agent (e.g., SnCl2/HCl or H2/Pd-C) to obtain the amino-benzodioxepine intermediate.
-
Sulfonamide Formation: React the amino-benzodioxepine with a desired substituted sulfonyl chloride in the presence of a base (e.g., pyridine) to yield the final benzodioxepine sulfonamide product.
-
Purification: Purify the final compound using techniques such as recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzodioxepine sulfonamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the benzodioxepine sulfonamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the purified human carbonic anhydrase isoform, a buffer solution (e.g., Tris-HCl), and a substrate solution of p-nitrophenyl acetate (p-NPA) in a suitable solvent.
-
Assay Setup: In a 96-well plate, add the buffer, the CA enzyme, and the benzodioxepine sulfonamide inhibitor at various concentrations. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The product, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the IC50 and Ki values from the dose-response curves.
Mechanistic Insights and Future Directions
The biological activity of benzodioxepine sulfonamides is likely to be multifaceted, depending on the specific substitutions on the scaffold.
-
Anticancer Mechanisms: Potential mechanisms include the inhibition of carbonic anhydrases IX and XII, which are involved in tumor acidosis and proliferation, or the disruption of microtubule dynamics, a common mechanism for sulfonamide-based anticancer agents.[6][8] Future studies should investigate the specific molecular targets and signaling pathways affected by these compounds.
Caption: Potential mechanisms of action for benzodioxepine sulfonamides.
-
Antimicrobial Mechanisms: The primary mechanism is expected to be the inhibition of bacterial folic acid synthesis.[5] However, given the novelty of the benzodioxepine scaffold in this context, other potential targets should not be ruled out.
-
Carbonic Anhydrase Inhibition: The selectivity of inhibition towards different CA isoforms will be a critical determinant of their therapeutic potential and side-effect profile.[7]
Conclusion
The synthesis and biological evaluation of benzodioxepine sulfonamides represent a promising avenue for the discovery of new therapeutic agents. This guide has provided a framework for the comparative study of their anticancer, antimicrobial, and carbonic anhydrase inhibitory activities. By employing the detailed experimental protocols and considering the structure-activity relationships discussed, researchers can systematically explore the potential of this novel class of compounds and identify lead candidates for further development. The multifaceted nature of the benzodioxepine sulfonamide scaffold suggests that these compounds may offer advantages in terms of potency, selectivity, and novel mechanisms of action.
References
- 1. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells | MDPI [mdpi.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide Derivatives
This guide provides a comprehensive, multi-faceted approach for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivatives. We move beyond simple assertions, detailing a logical, evidence-based workflow that combines biophysical, biochemical, and cellular methodologies to build a robust and defensible MoA profile. This document is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and authoritative investigation.
The core of this guide is built upon the primary hypothesis that the sulfonamide moiety present in this class of compounds directs their activity towards zinc-containing metalloenzymes, with a high probability of targeting Carbonic Anhydrases (CAs).[1][2][3][4] Sulfonamides are a well-established class of CA inhibitors, acting by coordinating the catalytic zinc ion within the enzyme's active site.[1][5] This guide will therefore focus on validating this hypothesis, while also considering alternative or off-target effects, such as the potential for antibacterial activity via dihydropteroate synthase (DHPS) inhibition, another known target of sulfonamides.[6][7]
Part 1: Foundational MoA Validation Workflow
A robust MoA validation is a staged process, moving from broad, target-agnostic approaches to highly specific, target-focused assays. Our proposed workflow ensures that each step logically informs the next, building a cohesive and compelling body of evidence.
Caption: A multi-phase workflow for MoA validation.
Part 2: Experimental Protocols & Comparative Data
Phase 1: Target Identification and Engagement
The initial and most critical step is to confirm that the derivative physically interacts with its putative target in a relevant biological context.
A. Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)
-
Rationale: These methods assess target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[8] A drug-bound protein is typically stabilized, denaturing at a higher temperature. This is a powerful, unbiased approach to confirm target engagement and can identify off-targets.
-
Experimental Protocol (CETSA):
-
Culture cells relevant to the therapeutic hypothesis (e.g., a cancer cell line overexpressing a target CA isoform like CA IX).
-
Treat intact cells with the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivative (e.g., 'BZD-7-Sulf-A') or a vehicle control for a specified time.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).
-
Centrifuge to pellet aggregated, denatured proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the abundance of the target protein (e.g., CA IX) in the soluble fraction by Western Blot or mass spectrometry.
-
Plot protein abundance versus temperature to generate melt curves. A rightward shift in the melt curve for the drug-treated sample indicates target stabilization.
-
B. Biophysical Assays for Direct Binding
-
Rationale: Following cellular evidence, direct binding assays using purified proteins confirm a direct interaction between the compound and the target, and allow for quantitative measurement of binding affinity.
-
Differential Scanning Fluorimetry (DSF): This technique measures changes in protein melting temperature (Tm) in the presence of a ligand.[9]
-
Protocol:
-
Mix purified recombinant target protein (e.g., human CA II) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add the test compound or a known inhibitor (e.g., Acetazolamide) at various concentrations.
-
Use a real-time PCR instrument to gradually increase the temperature.
-
Monitor the increase in fluorescence as the protein unfolds.
-
The midpoint of this transition is the Tm. A dose-dependent increase in Tm indicates binding and stabilization.
-
-
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[10]
-
Protocol:
-
Immobilize the purified target protein onto a sensor chip.
-
Flow a series of concentrations of the test compound over the chip surface.
-
Measure the change in the refractive index at the surface as the compound binds to the protein.
-
Fit the resulting sensorgrams to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
Comparative Data Table 1: Target Engagement & Direct Binding
| Compound | Target Isoform | CETSA Shift (ΔTm, °C) | DSF Shift (ΔTm, °C) | SPR (KD, nM) |
| BZD-7-Sulf-A | hCA II | +4.2 | +5.1 | 75 |
| BZD-7-Sulf-B | hCA II | +3.8 | +4.5 | 120 |
| Acetazolamide | hCA II | +5.5 | +6.2 | 12 |
| BZD-7-Sulf-A | hCA IX | +6.1 | +7.3 | 25 |
| Acetazolamide | hCA IX | +4.9 | +5.8 | 30 |
| Vehicle Control | hCA II / IX | 0 | 0 | No Binding |
This hypothetical data suggests BZD-7-Sulf-A engages both CA II and CA IX in cells, with a preference for CA IX, which is confirmed by direct binding assays showing a lower KD for CA IX.
Phase 2: In Vitro Biochemical Characterization
Once direct binding is established, the functional consequence of this binding—enzyme inhibition—must be quantified.
A. Carbonic Anhydrase Inhibition Assay
-
Rationale: To determine the inhibitory potency (Ki) of the derivatives against a panel of physiologically relevant CA isoforms. This is crucial for understanding both on-target efficacy and potential off-target liabilities.[1][11]
-
Experimental Protocol (Stopped-Flow Assay):
-
This assay measures the inhibition of the CA-catalyzed hydration of CO2.
-
A CO2-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme, a pH indicator, and varying concentrations of the inhibitor.
-
The rate of the pH change is monitored spectrophotometrically over time.
-
Inhibition constants (Ki) are calculated from the dose-response curves.
-
Caption: Inhibition of Carbonic Anhydrase by Sulfonamides.
Comparative Data Table 2: CA Isoform Selectivity Profile
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| BZD-7-Sulf-A | 350 | 82 | 1150 | 28 | 45 |
| BZD-7-Sulf-B | 520 | 135 | 1800 | 95 | 110 |
| Acetazolamide | 250 | 12 | 70 | 25 | 5.7 |
| Dorzolamide | 1100 | 3.5 | 54000 | 45 | 50 |
This hypothetical data illustrates that BZD-7-Sulf-A is a potent inhibitor of the tumor-associated isoforms CA IX and XII, with weaker activity against the widespread cytosolic isoforms CA I and II, suggesting a favorable selectivity profile for oncology applications.
Phase 3: Cellular and Functional Consequences
The ultimate validation of an MoA lies in demonstrating that target engagement and enzymatic inhibition translate into a desired biological effect in a cellular context.
A. Cell Proliferation Assay (MTT Assay)
-
Rationale: To assess the functional impact of CA IX inhibition on cancer cell growth, particularly under hypoxic conditions where CA IX is upregulated and contributes to tumor acidosis and proliferation.[2]
-
Experimental Protocol:
-
Seed a human cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231) in 96-well plates.
-
Culture cells under normoxic (21% O2) and hypoxic (1% O2) conditions.
-
Treat cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT reagent to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the concentration that inhibits cell growth by 50% (IC50).
-
Comparative Data Table 3: Anti-proliferative Activity
| Compound | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) |
| BZD-7-Sulf-A | > 100 | 1.5 |
| BZD-7-Sulf-B | > 100 | 5.8 |
| Acetazolamide | > 100 | 25.0 |
| Doxorubicin (Control) | 0.2 | 0.3 |
This data supports the MoA, showing that the compounds selectively inhibit proliferation under hypoxic conditions, consistent with the inhibition of hypoxia-induced CA IX. The lack of potency under normoxia distinguishes the MoA from general cytotoxicity.
Part 4: Conclusion and Future Directions
This guide outlines a systematic, multi-tiered strategy for validating the mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivatives. By progressing from direct target engagement to biochemical characterization and finally to functional cellular outcomes, researchers can build a compelling and robust data package.
The hypothetical data presented herein suggests that a derivative like 'BZD-7-Sulf-A' could be a potent and selective inhibitor of tumor-associated carbonic anhydrases IX and XII. The logical next steps would include:
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to the target CA isoform would provide definitive proof of the binding mode and guide future structure-activity relationship (SAR) studies.[5]
-
In Vivo Studies: Assessing the compound's efficacy in a relevant animal cancer model (e.g., a xenograft model using a CA IX-expressing cell line) would be the final step in preclinical MoA validation.
-
ADME/Tox Profiling: A parallel investigation into the absorption, distribution, metabolism, excretion, and toxicity properties of the lead candidates is essential for their progression as potential therapeutics.
By adhering to this rigorous, evidence-based approach, researchers can confidently elucidate the mechanism of action of this promising class of compounds and pave the way for their potential clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Benzodioxepine Sulfonamides
Introduction: The Significance of the Benzodioxepine Sulfonamide Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both structural rigidity and opportunities for diverse functionalization is perpetual. The benzodioxepine sulfonamide framework emerges as a structure of significant interest. It combines the 3,4-dihydro-2H-1,5-benzodioxepine core, a seven-membered heterocyclic system, with the sulfonamide functional group (-SO₂NHR). The sulfonamide group is a cornerstone of drug design, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3]. The benzodioxepine moiety acts as a bioisosteric replacement for other bicyclic systems, offering unique conformational properties that can influence receptor binding and pharmacokinetic profiles.[4][5]. This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable scaffold, offering field-proven insights for researchers in drug development.
Retrosynthetic Analysis: Core Strategic Disconnections
The synthesis of benzodioxepine sulfonamides can be approached from two principal retrosynthetic viewpoints, which dictate the overall workflow, reagent choice, and potential challenges. The key disconnections involve either forming the sulfonamide on a pre-existing benzodioxepine core or constructing the dioxepine ring from a sulfonamide-bearing precursor.
Caption: General retrosynthetic approaches to benzodioxepine sulfonamides.
Route A: Late-Stage Sulfonylation of a Pre-formed Benzodioxepine Ring
This linear approach is arguably the most traditional strategy. It prioritizes the construction of the core heterocyclic scaffold first, followed by functionalization. The primary advantage is the potential to generate a common benzodioxepine intermediate that can be used to synthesize various derivatives.
Step 1: Synthesis of the Benzodioxepine Core
The formation of the seven-membered dioxepine ring is typically achieved via a Williamson ether synthesis. This involves the reaction of a catechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane or 1,3-dichloropropane, under basic conditions.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenolic hydroxyl groups of catechol but is less harsh than alkali metal hydrides, reducing the risk of side reactions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the carbonate anion more reactive, and they readily dissolve the organic precursors.
-
High Dilution: The formation of a seven-membered ring is entropically disfavored compared to intermolecular polymerization.[6][7]. Performing the reaction under high-dilution conditions (i.e., low concentration of reactants) kinetically favors the desired intramolecular cyclization over the competing intermolecular reaction pathway.[8][9].
Step 2: Introduction of the Sulfonamide Group
With the benzodioxepine core in hand, the next challenge is the regioselective installation of the sulfonamide group. The most direct method is electrophilic aromatic substitution.
-
Chlorosulfonation: The benzodioxepine is treated with chlorosulfonic acid (ClSO₃H). This powerful electrophile introduces a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.
-
Amination: The resulting crude sulfonyl chloride is then reacted directly with ammonia or a primary/secondary amine to form the desired sulfonamide.[10][11].
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a highly reactive and inexpensive reagent for this transformation. However, it is corrosive and the reaction can be difficult to control.
-
Regioselectivity: The primary drawback of this approach is the potential for poor regioselectivity. The ether oxygens of the dioxepine ring are ortho-, para-directing. This typically leads to a mixture of isomers, with substitution occurring at the positions para and ortho to the ether linkages, necessitating chromatographic separation.
-
Reaction Conditions: The reaction is typically run neat or in a non-reactive solvent like dichloromethane at low temperatures (e.g., 0 °C) to control the exotherm and minimize side-product formation.
Workflow and Protocol: Route A
Caption: Workflow diagram for the Late-Stage Sulfonylation approach (Route A).
Detailed Experimental Protocol (Representative Example):
-
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine: To a solution of catechol (1.0 eq) in DMF under an inert atmosphere, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add 1,3-dibromopropane (1.1 eq) dropwise. Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid: Cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath. Add 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C. Stir the mixture for 2 hours at 0 °C. Carefully quench the reaction by pouring it onto crushed ice. Extract the resulting sulfonyl chloride into dichloromethane. To this solution, add 4-aminobenzoic acid (1.2 eq) and pyridine (2.0 eq). Stir at room temperature for 16 hours. Isolate the product by filtration or extraction and purify by recrystallization or chromatography.[12].
Route B: Convergent Synthesis via Cyclization of a Sulfonamide Precursor
This convergent strategy involves preparing a catechol ring that already bears the required sulfonamide functionality. The key ring-forming cyclization is the final step. This approach offers superior control over regiochemistry.
Step 1: Synthesis of the Sulfonamide-Substituted Catechol
The main challenge of this route is the efficient preparation of the key intermediate, 4-sulfamoylcatechol or a related derivative. This can be achieved from commercially available starting materials like 3,4-dihydroxybenzoic acid.
-
Protection: The catechol hydroxyl groups are protected, often as methyl ethers or a methylenedioxy bridge, to prevent them from reacting in subsequent steps.
-
Functional Group Interconversion: The carboxylic acid is converted into the sulfonamide. This can be a multi-step process, for example, reduction to an alcohol, conversion to a halide, and displacement with sulfite, followed by oxidation and amination. A more direct route involves converting the corresponding aniline (from Curtius or Hofmann rearrangement of an amide) to the sulfonyl chloride via the Sandmeyer reaction, followed by amination.
-
Deprotection: The protecting groups on the catechol are removed to liberate the free hydroxyl groups, yielding the key intermediate for cyclization.
Step 2: Cyclization to Form the Benzodioxepine Ring
This step is mechanistically identical to the cyclization in Route A (Williamson ether synthesis), but it uses the pre-functionalized catechol.
Causality Behind Experimental Choices:
-
Regiocontrol: The primary advantage is unambiguous regiochemistry. Since the sulfonamide is installed before cyclization, its position on the final product is pre-determined, eliminating the formation of isomers and the need for difficult separations.
-
Functional Group Tolerance: The conditions for the Williamson ether synthesis (K₂CO₃, DMF) are generally mild and tolerate a wide range of functional groups, including the pre-installed sulfonamide moiety.[13].
-
Overall Yield: While this route requires more steps to prepare the starting material, the final cyclization is often clean, and the overall yield of the desired, pure isomer can be higher than in Route A.
Workflow and Protocol: Route B
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 790272-44-5|4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in Sulfonamide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of sulfonamide synthesis. This guide provides an in-depth technical comparison of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with commonly used alternatives, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride. Our analysis is grounded in the principles of physical organic chemistry and supported by established experimental protocols to provide a comprehensive framework for informed reagent selection.
Introduction: The Critical Role of the Sulfonyl Chloride Moiety
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of these vital compounds predominantly relies on the reaction of a primary or secondary amine with a sulfonyl chloride. The reactivity of the sulfonyl chloride is paramount, dictating the reaction conditions required and influencing the compatibility with other functional groups within a complex molecule. This reactivity is primarily governed by the electronic properties of the substituents on the sulfonyl chloride's backbone.
This guide focuses on benchmarking the performance of this compound, a reagent with a unique fused ring system, against well-established sulfonylating agents. We will delve into the theoretical underpinnings of their reactivity and provide a practical framework for their experimental comparison.
The Theoretical Framework: Predicting Reactivity through Electronic Effects
The reactivity of an aromatic sulfonyl chloride in nucleophilic substitution reactions is directly influenced by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the aromatic ring increase this electrophilicity, making the sulfonyl chloride more reactive towards nucleophiles like amines. Conversely, electron-donating groups (EDGs) decrease reactivity. The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant, sigma (σ). A more positive σ value indicates a stronger electron-withdrawing effect and thus, higher reactivity.[1][2]
To logically benchmark our compound of interest, we must first estimate the Hammett constant for the 3,4-dihydro-2H-1,5-benzodioxepine-7-yl substituent. This substituent consists of two ether-like oxygen atoms and a trimethylene bridge fused to the benzene ring. The oxygen atoms are electron-donating through resonance but electron-withdrawing inductively. The alkyl portion is weakly electron-donating. The net effect is generally a weak electron-donating to a neutral influence. For the purpose of this guide, we will qualitatively position its reactivity relative to our chosen benchmarks.
Our Comparative Cohort:
-
This compound: The subject of our analysis. Its fused dioxepine ring introduces a unique electronic and steric profile.
-
p-Toluenesulfonyl chloride (TsCl): A widely used reagent with a methyl group in the para position. The methyl group is a weak electron-donating group, making TsCl a moderately reactive sulfonyl chloride.[3]
-
Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride. Lacking an aromatic ring, its reactivity is primarily governed by the strong inductive effect of the sulfonyl group, making it highly reactive.[4][5]
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Characterized by a naphthalene ring system and a dimethylamino group. The dimethylamino group is a strong electron-donating group, which significantly deactivates the sulfonyl chloride towards nucleophilic attack. However, its primary utility lies in the fluorescent properties of its sulfonamide adducts, making it a crucial tool for biochemical analysis.[6][7]
Based on this, we can predict a general reactivity trend:
MsCl > TsCl ≈ this compound > Dansyl chloride
The following sections will outline an experimental approach to validate this predicted hierarchy.
Experimental Design for Comparative Efficiency Analysis
To provide a robust and objective comparison, a standardized kinetic study is proposed. This study will measure the rate of sulfonamide formation between each sulfonyl chloride and a model primary amine, such as benzylamine, under controlled conditions.
General Reaction Scheme
The fundamental reaction for this comparative study is the sulfonylation of an amine:
Caption: General sulfonamide synthesis reaction.
Detailed Experimental Protocol: A Kinetic Approach
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Dansyl chloride
-
Benzylamine
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous, HPLC grade)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrers, thermostat-controlled reaction block
-
HPLC or GC-MS for reaction monitoring
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M solutions of each sulfonyl chloride in anhydrous acetonitrile.
-
Prepare a 0.2 M solution of benzylamine in anhydrous acetonitrile.
-
Prepare a 0.3 M solution of pyridine in anhydrous acetonitrile.
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vials maintained at 25 °C, add the benzylamine solution and the pyridine solution.
-
Add a known amount of the internal standard.
-
Initiate the reaction by adding the sulfonyl chloride solution. The final concentrations should be, for example, 0.05 M sulfonyl chloride, 0.1 M benzylamine, and 0.15 M pyridine.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the sulfonamide product and the remaining sulfonyl chloride relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the sulfonamide product versus time for each sulfonyl chloride.
-
Determine the initial reaction rate for each sulfonylating agent from the slope of the initial linear portion of the concentration-time curve.
-
Calculate the second-order rate constant (k) for each reaction.
-
Workflow Diagram
Caption: Experimental workflow for comparative kinetic analysis.
Data Presentation and Interpretation
The quantitative data from the kinetic studies should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Reaction Rates of Sulfonyl Chlorides with Benzylamine at 25 °C
| Sulfonyl Chloride | Initial Rate (M/s) | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |
| Methanesulfonyl chloride (MsCl) | [Experimental Data] | [Experimental Data] | [Calculated] |
| p-Toluenesulfonyl chloride (TsCl) | [Experimental Data] | [Experimental Data] | [Calculated] |
| This compound | [Experimental Data] | [Experimental Data] | 1.00 (Reference) |
| Dansyl chloride | [Experimental Data] | [Experimental Data] | [Calculated] |
Note: The data in this table is illustrative. Actual values would be obtained from the experimental protocol outlined above.
Interpretation of Expected Results:
The experimental data is expected to confirm our predicted reactivity trend. MsCl, being an aliphatic sulfonyl chloride, is anticipated to exhibit the highest reaction rate. TsCl and this compound are expected to have similar reactivities, with minor differences attributable to the subtle electronic and steric influences of their respective substituents. Dansyl chloride, with its strongly electron-donating dimethylamino group, will likely show the slowest reaction rate.
The stability of the resulting sulfonamides is also a crucial factor. Generally, sulfonamides derived from sulfonyl chlorides with electron-withdrawing groups are more susceptible to cleavage.[8] This suggests that sulfonamides derived from MsCl might be less stable under certain conditions compared to those from the aromatic sulfonyl chlorides.
Conclusion and Recommendations
This guide provides a comprehensive framework for benchmarking the efficiency of this compound. By understanding the electronic effects that govern reactivity and employing a standardized kinetic analysis, researchers can make informed decisions about reagent selection.
Key Takeaways:
-
Reactivity Prediction: The Hammett equation provides a powerful tool for predicting the relative reactivity of aromatic sulfonyl chlorides.
-
Experimental Validation: A well-designed kinetic study is essential for obtaining robust, comparative data.
-
Reagent Selection:
-
For rapid reactions and when functional group compatibility allows, MsCl is an excellent choice.
-
TsCl offers a good balance of reactivity and stability of the resulting sulfonamide, making it a versatile reagent.
-
This compound is expected to perform similarly to TsCl, offering a valuable alternative with a unique structural motif that could be explored for its influence on the biological activity of the final sulfonamide.
-
Dansyl chloride is the reagent of choice when fluorescence labeling is the primary objective, despite its lower reactivity in sulfonamide formation.
-
By synthesizing theoretical principles with practical experimental design, this guide empowers researchers to optimize their synthetic strategies and accelerate the discovery and development of novel sulfonamide-based molecules.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision, balancing reactivity, cost, and novelty. Sulfonyl chlorides are a cornerstone of medicinal chemistry, primarily serving as precursors to sulfonamides, a privileged functional group in a multitude of approved drugs. This guide provides an in-depth cost-benefit analysis of a specialized sulfonylating agent, 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride , comparing it to ubiquitous alternatives such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl).
The Strategic Value of the Benzodioxepine Moiety
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a unique structural motif that imparts a combination of rigidity and conformational flexibility. The fusion of a benzene ring with a seven-membered dioxepine ring creates a distinct three-dimensional architecture.[1] The heterocyclic ring typically adopts a chair conformation, which can influence the orientation of substituents and their interactions with biological targets.[2] The inclusion of this scaffold can be a strategic choice in drug design to explore new chemical space and modulate pharmacokinetic and pharmacodynamic properties.
Synthesis and Cost Analysis
A primary consideration in any synthetic endeavor is the accessibility and cost of starting materials. This section breaks down the synthesis of this compound and compares its cost profile to that of its common alternatives.
Synthesis of this compound
The synthesis of the target sulfonyl chloride begins with the commercially available 3,4-dihydro-2H-1,5-benzodioxepine. The key transformation is an electrophilic aromatic substitution, specifically chlorosulfonation, on the electron-rich aromatic ring.
Step 1: Synthesis of the Starting Material (if not commercially available)
While 3,4-dihydro-2H-1,5-benzodioxepine is commercially available, understanding its synthesis provides a complete picture of its accessibility. A common route involves the reaction of catechol with 1,3-dibromopropane.
Step 2: Chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine
The introduction of the sulfonyl chloride group is typically achieved by reacting the parent benzodioxepine with chlorosulfonic acid.[3] The ether oxygens of the dioxepine ring are activating, ortho-, para-directing groups. Due to steric hindrance from the adjacent fused ring, the major product is the 7-substituted isomer.
Experimental Protocol: Synthesis of this compound
This protocol is a general representation based on established methods for the chlorosulfonation of aromatic ethers.[3]
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Cost Comparison
The following table provides an approximate cost comparison of the starting material for our target molecule and the common alternative sulfonyl chlorides. Prices are subject to change and vary by supplier.
| Compound | CAS Number | Supplier Example & Price (USD) | Molecular Weight ( g/mol ) | Cost per Mole (USD) |
| 3,4-dihydro-2H-1,5-benzodioxepine | 7216-18-4 | Apollo Scientific: £15.00/1g (~$19)[4] | 150.17 | ~2850 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | TCI Chemicals: $61.00/500g[5] | 190.65 | ~23.25 |
| Benzenesulfonyl chloride (BsCl) | 98-09-9 | Chem-Impex: $90.00/1kg[6] | 176.61 | ~15.90 |
Analysis:
The starting material for this compound is significantly more expensive on a per-mole basis than the already functionalized alternatives, TsCl and BsCl. This initial cost is a major factor in the cost-benefit analysis. The subsequent chlorosulfonation step adds further cost in terms of reagents, solvents, and labor. Therefore, from a purely cost-centric perspective, TsCl and BsCl are far more economical choices.
Performance and Reactivity in Sulfonamide Synthesis
The utility of a sulfonylating agent is primarily judged by its performance in forming sulfonamides. This involves considering reaction yields, reaction times, and the ability to react with a diverse range of amines.
Electronic Effects and Reactivity
The reactivity of an aryl sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituents on the aromatic ring.[7] Electron-withdrawing groups increase reactivity by making the sulfur atom more susceptible to nucleophilic attack, while electron-donating groups decrease reactivity.[7]
-
p-Toluenesulfonyl chloride (TsCl): The methyl group is weakly electron-donating, making TsCl slightly less reactive than benzenesulfonyl chloride.
-
Benzenesulfonyl chloride (BsCl): This serves as a baseline for reactivity among common aryl sulfonyl chlorides.
-
This compound: The two ether oxygens of the dioxepine ring are electron-donating through resonance, which would be expected to decrease the electrophilicity of the sulfonyl group compared to BsCl. This suggests that reactions with this reagent may require slightly more forcing conditions or longer reaction times.
Comparative Yields in Sulfonamide Synthesis
High yields are crucial for the efficiency of a synthetic route. The following table presents typical reported yields for sulfonamide synthesis using TsCl and BsCl.
| Sulfonylating Agent | Amine | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH(aq) | 94 | [6][11] |
| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH(aq) | 98 | [6][11] |
| Benzenesulfonyl chloride | Hexamethylenimine | 1.0 M NaOH(aq) | 97 | [6][11] |
| p-Toluenesulfonyl chloride | Various amines | Poly(4-vinylpyridine), solvent-free | Good to excellent | [12] |
| p-Toluenesulfonyl chloride | Methylamine | 33% aq. MeNH2, NaOH | 85-90 | [13] |
While direct comparative data for this compound is not available, based on its electronic properties, one might anticipate slightly lower yields or the need for more optimized reaction conditions to achieve comparable results to BsCl and TsCl, especially with less nucleophilic amines. However, the unique scaffold may offer advantages in terms of product properties that outweigh a modest decrease in yield.
Experimental Protocol: General Synthesis of Sulfonamides
This protocol is a general representation based on established methods for the synthesis of sulfonamides from sulfonyl chlorides.[14]
Materials:
-
Aryl sulfonyl chloride (e.g., this compound, TsCl, or BsCl)
-
Primary or secondary amine
-
Base (e.g., pyridine, triethylamine, or aqueous NaOH)
-
Solvent (e.g., dichloromethane, THF, or water)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and base (1.1-2.0 eq) in the chosen solvent in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the aryl sulfonyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If using an organic solvent, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. If using an aqueous base, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the target sulfonyl chloride and its application in sulfonamide synthesis, with common alternatives shown.
Conclusion: A Niche Reagent with Strategic Potential
The cost-benefit analysis of this compound reveals a clear trade-off between economic considerations and the potential for chemical innovation.
Cost: The high cost of the starting material and the additional synthetic step for its preparation make it a significantly more expensive option compared to the readily available and inexpensive p-toluenesulfonyl chloride and benzenesulfonyl chloride. For large-scale synthesis or projects with tight budgetary constraints, the common alternatives are the more pragmatic choice.
Benefit: The primary benefit lies in the introduction of the novel 3,4-dihydro-2H-1,5-benzodioxepine scaffold. This can be invaluable in drug discovery programs where exploring new chemical space and modulating physicochemical properties are key objectives. The unique conformational constraints and electronic nature of this moiety may lead to improved biological activity, selectivity, or pharmacokinetic profiles that cannot be achieved with simple phenyl or tolyl groups.
Recommendation:
-
For routine sulfonamide synthesis where cost and efficiency are the primary drivers, p-toluenesulfonyl chloride and benzenesulfonyl chloride remain the reagents of choice.
-
This compound is a strategic, albeit costly, building block for lead optimization and the exploration of novel chemical matter in drug discovery. Its use is justified when the potential for improved biological properties outweighs the higher initial synthetic investment.
Ultimately, the decision to employ this specialized reagent should be made on a case-by-case basis, carefully weighing the project's goals and resources.
References
- 1. benchchem.com [benchchem.com]
- 2. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to 3,4-Dihydro-2H-1,5-Benzodioxepine Sulfonamides as 5-HT₆ Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,4-dihydro-2H-1,5-benzodioxepine sulfonamides, a class of compounds investigated for their potential as selective serotonin 5-HT₆ receptor antagonists. The 5-HT₆ receptor, primarily expressed in the central nervous system (CNS), is a key target in the development of therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia. Blockade of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways critical for learning and memory.
The 3,4-dihydro-2H-1,5-benzodioxepine sulfonamide scaffold has emerged as a promising chemotype for achieving high affinity and selectivity for the 5-HT₆ receptor. This guide will objectively compare the performance of these compounds, supported by available experimental data, and provide detailed methodologies for their synthesis and evaluation.
The Rationale for Targeting the 5-HT₆ Receptor
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Its exclusive localization in brain regions associated with cognition, such as the hippocampus and cortex, makes it an attractive target for treating cognitive deficits. Several structurally diverse 5-HT₆ receptor antagonists have been developed, with some advancing to clinical trials. The general pharmacophore for many 5-HT₆ antagonists includes a bicyclic aromatic core, a sulfonamide linker, and a basic amine moiety, features embodied by the 3,4-dihydro-2H-1,5-benzodioxepine sulfonamide class.
Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine Sulfonamides
The synthesis of N-substituted 3,4-dihydro-2H-1,5-benzodioxepine sulfonamides typically follows a convergent strategy, centered around the key intermediate 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride . This intermediate is then coupled with a variety of amines to generate a library of final compounds for SAR studies.
Experimental Protocol: Synthesis of a Representative Compound
The following protocol outlines the synthesis of an exemplary 3,4-dihydro-2H-1,5-benzodioxepine sulfonamide, as adapted from patent literature.
Step 1: Synthesis of this compound
-
Starting Material: 3,4-dihydro-2H-1,5-benzodioxepine.
-
Reagent: Chlorosulfonic acid.
-
Procedure: To a cooled (0 °C) solution of 3,4-dihydro-2H-1,5-benzodioxepine in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise while maintaining the temperature.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then carefully quenched by pouring onto ice. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride, which can be purified by chromatography or used directly in the next step.
Step 2: Sulfonamide Formation
-
Starting Materials: this compound and a selected amine (e.g., a substituted piperazine).
-
Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine.
-
Procedure: Dissolve the amine and the base in an aprotic solvent like dichloromethane. To this solution, add a solution of the sulfonyl chloride dropwise at room temperature.
-
Work-up: Stir the reaction mixture until completion. The mixture is then washed with water and brine. The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography to afford the final sulfonamide.
Structure-Activity Relationship (SAR) Studies
-
Region A (Benzodioxepine Core): Substitutions on the aromatic portion of the benzodioxepine ring can influence physicochemical properties such as lipophilicity and solubility, which in turn affect pharmacokinetic parameters like brain penetration. Electron-withdrawing or -donating groups can also modulate the electronic nature of the sulfonamide, potentially impacting its interaction with the receptor.
-
Region B (Sulfonamide Linker): The sulfonamide group is a key hydrogen bond acceptor and plays a crucial role in anchoring the ligand to the receptor binding site. Its orientation, dictated by the substitution pattern on the benzodioxepine ring, is critical for optimal binding.
-
Region C (Basic Amine): This region is arguably the most critical for high-affinity binding. The basic nitrogen atom is believed to form a key ionic interaction with a conserved aspartate residue (Asp106) in the third transmembrane domain of the 5-HT₆ receptor. The nature of the amine (e.g., piperazine, piperidine, or other cyclic amines) and the substituents on this ring significantly impact potency, selectivity, and functional activity (antagonism vs. agonism). For instance, N-alkylation or N-arylation of a piperazine ring can explore additional hydrophobic pockets within the receptor.
Performance Comparison with Alternative 5-HT₆ Antagonists
The 3,4-dihydro-2H-1,5-benzodioxepine sulfonamides belong to a broader class of arylsulfonamide 5-HT₆ antagonists. To contextualize their performance, it is useful to compare them with other well-characterized antagonists, some of which have progressed to clinical trials.
| Compound Class | Representative Compound | 5-HT₆ Receptor Affinity (Kᵢ, nM) | Key Structural Features | Clinical Status (Highest Phase) |
| Benzodioxepine Sulfonamides | (Exemplary) | Potentially < 10 (projected) | Fused dioxepine ring system | Preclinical |
| Indole Sulfonamides | SB-742457 | 0.23 | Indole core with piperazine sulfonamide | Phase II (discontinued) |
| Naphthyl Sulfonamides | Idalopirdine (Lu AE58054) | 1.1 | Naphthalene core | Phase III (failed) |
| Triazine Derivatives | Intepirdine (RVT-101) | 0.98 | Triazine core, non-sulfonamide | Phase III (failed) |
| --- | Masupirdine (SUVN-502) | 2.1 | Pyrido[3,4-b]indole derivative | Phase III |
Data compiled from various scientific publications and clinical trial registries.
As indicated in the table, while several 5-HT₆ antagonists have shown high in vitro potency, translating this into clinical efficacy for cognitive enhancement in Alzheimer's disease has proven challenging.[1] Many promising candidates, such as Idalopirdine and Intepirdine, failed to meet their primary endpoints in Phase III trials.[1][2] This highlights the complexity of treating cognitive disorders and the need for novel chemical scaffolds, such as the benzodioxepine sulfonamides, that may offer different pharmacokinetic or pharmacodynamic profiles. The ongoing development of compounds like Masupirdine for agitation in Alzheimer's disease suggests that 5-HT₆ antagonism remains a viable therapeutic strategy.[1]
Key Experimental Protocols
In Vitro 5-HT₆ Receptor Binding Assay
This assay is fundamental for determining the affinity of the synthesized compounds for the target receptor.
-
Materials: Membranes from cells stably expressing the human 5-HT₆ receptor (e.g., HEK-293 cells), a radioligand such as [³H]-LSD or [³H]-serotonin, test compounds, and filtration apparatus.
-
Buffer: Typically a Tris-HCl buffer containing MgCl₂ and other salts at physiological pH.
-
Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium. c. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. d. The filters are washed with ice-cold buffer to remove unbound radioligand. e. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
In Vivo Model: Scopolamine-Induced Cognitive Deficit
This is a widely used animal model to assess the potential of compounds to reverse cognitive impairment. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits in rodents, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.
-
Animals: Typically rats or mice.
-
Procedure: a. Animals are pre-treated with the test compound or a vehicle control at various doses via a specific route of administration (e.g., oral gavage, intraperitoneal injection). b. After a set period, the animals are administered scopolamine (e.g., 0.5-1 mg/kg, i.p.) to induce amnesia. c. Following scopolamine administration, the animals' cognitive performance is assessed using behavioral tests such as the Morris Water Maze (spatial learning and memory), Novel Object Recognition (recognition memory), or Passive Avoidance (fear-motivated memory).
-
Endpoint: The performance of the compound-treated group is compared to both the vehicle-treated group (normal performance) and the scopolamine-only group (impaired performance). A statistically significant improvement in performance in the compound-treated group relative to the scopolamine-only group indicates potential pro-cognitive effects.
Conclusion
The 3,4-dihydro-2H-1,5-benzodioxepine sulfonamide scaffold represents a viable and promising framework for the design of novel 5-HT₆ receptor antagonists. The key to successful drug design within this class lies in the systematic exploration of substitutions on the benzodioxepine core and, most critically, the terminal basic amine moiety to optimize potency, selectivity, and pharmacokinetic properties. While the clinical development of 5-HT₆ antagonists for cognitive enhancement has faced setbacks, the therapeutic hypothesis remains compelling. The exploration of novel chemical matter, such as the compounds discussed in this guide, is essential for identifying candidates with improved efficacy and a better overall pharmacological profile, potentially for treating not only cognitive deficits but also other neuropsychiatric symptoms associated with dementia.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl Chloride
As researchers and scientists dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The compounds we handle, such as 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, are powerful reagents that demand meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this specific sulfonyl chloride, moving beyond a simple checklist to explain the chemical reasoning behind each critical step. Our commitment to safety and environmental stewardship is as paramount as the discoveries we aim to achieve.
Hazard Profile and Risk Assessment
This compound (CAS No. 321309-38-0) is an organic sulfonyl chloride widely used as an intermediate in the synthesis of complex molecules.[1][2] Its utility is matched by its hazardous nature. A thorough understanding of its properties is the first step in ensuring safe handling and disposal.
The primary hazards are rooted in its reactivity. Like most sulfonyl chlorides, it is classified as a corrosive and water-reactive substance.[3][4][5] Contact with moisture, including humidity in the air, can lead to hydrolysis, producing hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.[6][7]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Classification | Description of Hazard |
|---|---|---|
| Corrosivity | Skin Corrosion/Irritation, Category 1B | Causes severe skin burns and eye damage upon contact.[3][8] |
| Reactivity | Water-Reactive | Reacts with water, potentially violently, to release corrosive and toxic gases (e.g., HCl).[5][9] |
| Acute Toxicity | Not fully characterized | Assumed to be harmful if swallowed or inhaled, based on the reactivity and corrosive byproducts.[10][11] |
Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical splash goggles and a face shield
-
Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene)
-
A flame-resistant lab coat
The Chemistry of Neutralization: A Controlled Transformation
The core principle for disposing of residual sulfonyl chlorides is controlled hydrolysis, often referred to as quenching. The objective is to convert the reactive sulfonyl chloride into a stable, less hazardous sulfonic acid salt. This is achieved by reacting it with a weak base.
The reaction proceeds as follows: R-SO₂Cl + 2 NaOH → R-SO₃Na + NaCl + H₂O
This process must be carefully managed. The reaction is highly exothermic and can proceed rapidly, leading to a dangerous release of energy and corrosive fumes if not controlled.[12][13] Therefore, the procedure is only suitable for small, residual quantities, such as those left in reaction flasks or on glassware. Bulk quantities of the reagent must never be quenched in the laboratory. [14][15]
Disposal Pathway Determination
The correct disposal procedure depends on the quantity and condition of the waste. Use the following workflow to determine the appropriate path.
Caption: Decision workflow for proper disposal.
Step-by-Step Disposal Protocols
Protocol 1: Neutralization of Small, Residual Quantities
This procedure is strictly for trace amounts of this compound, such as rinsing a reaction flask.
Methodology:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume should be sufficient to fully submerge any glassware and provide at least a 10-fold molar excess of base relative to the estimated residual sulfonyl chloride.[12][14]
-
Cooling: Place the beaker containing the basic solution into an ice-water bath and begin vigorous stirring with a magnetic stir bar. This is critical to dissipate the heat generated during the exothermic reaction.[12]
-
Slow Addition: Carefully and slowly rinse the contaminated glassware with a small amount of an inert solvent (e.g., acetone) and add the rinsate dropwise to the cold, stirring basic solution. If quenching a small measured amount, add it directly to the basic solution one drop at a time. Never add the basic solution to the sulfonyl chloride. [12]
-
Controlled Reaction: Observe the reaction. Vigorous gas evolution (CO₂) and heat generation are expected. The addition rate must be slow enough to prevent excessive foaming or a rapid temperature increase.[14]
-
Ensure Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.[14]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH meter or pH paper, verify that the solution is neutral or slightly basic (pH 7-9). If it remains acidic, cautiously add more sodium bicarbonate solution.[14]
-
Final Disposal: Once neutralized, transfer the aqueous solution to your institution's designated "Aqueous Hazardous Waste" container for collection by your Environmental Health & Safety (EHS) department.[14][16]
Protocol 2: Management of Bulk and Contaminated Waste
This protocol applies to unwanted reagent in its original container, significant quantities of waste material, or spill cleanup residues.
Methodology:
-
Do Not Quench: Under no circumstances should you attempt to neutralize bulk quantities of this reagent in the laboratory.[15]
-
Waste Segregation: This material is a halogenated, corrosive, and water-reactive solid. It must be collected in a designated "Halogenated Organic Waste" or "Corrosive Solids" container, as per your institution's guidelines. Do not mix it with other waste streams, especially aqueous or flammable wastes.[14][17][18]
-
Container and Labeling: Ensure the waste container is made of a compatible material (e.g., glass or HDPE), is in good condition, and can be securely sealed.[19] Affix a hazardous waste label immediately. The label must include:
-
Arrange for Disposal: Store the sealed and labeled container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[17] Contact your institution's EHS department to schedule a hazardous waste pickup.[15]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated by keeping the fume hood running.[12]
-
Assess and Secure: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
Containment: For small, manageable spills, prevent the spread by surrounding the area with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust. [4][12]
-
Do Not Use Water: Do not apply water directly to the spill, as this will accelerate the reaction and release of corrosive fumes.[4][5]
-
Collection: Once the material is fully absorbed, carefully collect the mixture using non-sparking tools and place it into a compatible, sealable, and clearly labeled hazardous waste container.[12]
-
Decontamination: Cautiously decontaminate the spill surface by covering it with sodium bicarbonate or soda ash. Allow it to react for at least 30 minutes, then carefully wipe the area with a damp cloth (use water sparingly). All cleanup materials are considered hazardous waste and must be placed in the sealed container.[12]
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.[16]
References
- 1. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 321309-38-0 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
Personal protective equipment for handling 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Comprehensive Safety and Handling Guide: 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
This document provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 321309-38-0). The protocols outlined herein are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, actionable guidance grounded in established safety principles. Adherence to these procedures is critical to mitigate the inherent risks associated with this reactive compound.
Hazard Assessment: Understanding the Risks
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] The primary hazards associated with this compound stem from its reactivity, particularly with moisture, which can lead to the release of corrosive byproducts. Inhalation of dust or vapors can also cause significant respiratory irritation.[1][2] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE, with the rationale for each component. A site-specific risk assessment should be conducted to determine if additional measures are necessary.[3]
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles and a Full-Face Shield | Provides a robust barrier against splashes and airborne particles, protecting the eyes and face from severe burns and damage.[1][2] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required to prevent skin contact with this corrosive substance. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[1][2] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.[1] |
| Respiratory Protection | NIOSH-approved Respirator or a Powered Air-Purifying Respirator (PAPR) | Essential for preventing the inhalation of fine powder or aerosols, which is a primary exposure route. A PAPR is recommended for extended operations.[1][4] |
| Foot Protection | Disposable Shoe Covers | Minimizes the tracking of contaminants out of the designated handling area.[5] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. All manipulations should occur within a designated and controlled area, such as a certified chemical fume hood or a containment isolator.
Preparation and Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Area Preparation : Before beginning work, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Compound Handling : All manipulations, including weighing and transferring, must be conducted within the chemical fume hood to minimize exposure.[6] Avoid creating dust.[1]
-
Decontamination and Cleaning : After handling is complete, decontaminate all surfaces with an appropriate cleaning solution.
-
Waste Disposal : All contaminated materials, including gloves, gowns, and disposable labware, must be disposed of as hazardous waste in a properly labeled, sealed container.[6]
-
Doffing PPE : Carefully remove and dispose of all PPE as hazardous waste. Wash hands thoroughly after handling.[1]
Spill Management
In the event of a spill, evacuate the area and ensure proper ventilation.[6] For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6] Do not use combustible materials like sawdust.[6] For larger spills, contain the spill and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
Waste Categorization and Disposal Procedures
| Waste Type | Container | Disposal Protocol |
| Contaminated PPE | Designated hazardous waste bin | Includes gloves, gowns, shoe covers, and respirator cartridges. Place in a sealed, labeled container.[5] |
| Solid Waste | Rigid, leak-proof container labeled "Hazardous Waste" | Includes contaminated labware and absorbent materials from spills.[6] |
| Unused Compound | Original container or a sealed, labeled hazardous waste container | Do not mix with other waste. Dispose of through an approved waste disposal plant.[6] |
Neutralization of Small Quantities
For small amounts of uncontaminated this compound, a careful neutralization process can be performed in a chemical fume hood.[6]
-
Preparation : Prepare a large container of a basic solution, such as 5% sodium bicarbonate, in an ice bath to manage the exothermic reaction.[6]
-
Slow Addition : Slowly and carefully add the sulfonyl chloride to the basic solution with constant stirring.[6]
-
Monitoring : Monitor the pH of the solution to ensure it remains basic throughout the addition.[6]
-
Final Disposal : Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[6]
First Aid Measures
Immediate action is crucial in the event of exposure.
-
In case of eye contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
In case of skin contact : Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing and seek medical attention.[2]
-
If inhaled : Move the person into fresh air.[1] If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed : Rinse mouth with water.[1] Do NOT induce vomiting.[2] Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available when seeking medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
